(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
描述
属性
IUPAC Name |
2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16(19)20/h2-11H,1H3,(H,17,18)(H,19,20)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFKXWGKKDZMPO-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176151 | |
| Record name | (R)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21752-35-2 | |
| Record name | (+)-N-(α-Methylbenzyl)phthalic acid monoamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21752-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752352 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-o-(((1-Phenylethyl)amino)carbonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-o-[[(1-phenylethyl)amino]carbonyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid chemical properties
An In-depth Technical Guide to (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
Abstract
This compound, also known as (R)-(+)-N-(1-phenylethyl)phthalamic acid, is a chiral carboxylic acid belonging to the N-acylated amino acid derivative family.[1] Its structure is characterized by a benzoic acid core linked via an amide bond to the chiral (R)-1-phenylethylamine moiety. This configuration imparts specific stereochemical properties that are pivotal for its primary application as a chiral resolving agent. Beyond this classical use, the broader class of N-acylated amino acids is under active investigation for various roles in drug development, including enhancing the oral delivery of protein-based drugs and exhibiting intrinsic biological activities.[2] This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and key applications of this compound, tailored for researchers and scientists in organic chemistry and drug discovery.
Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source(s) |
| IUPAC Name | 2-{[(1R)-1-phenylethyl]carbamoyl}benzoic acid | [1] |
| Synonyms | (R)-(+)-N-(alpha-Methylbenzyl)phthalamic acid, (R)-(+)-N-(1-phenylethyl)phthalamic acid | [1][3] |
| CAS Number | 21752-35-2 | [1] |
| Molecular Formula | C₁₆H₁₅NO₃ | [1][4] |
| Molecular Weight | 269.30 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | |
| Storage Conditions | Sealed in a dry environment at room temperature | [4] |
Synthesis and Reaction Mechanism
The most direct and widely employed synthesis of this compound is the nucleophilic ring-opening of phthalic anhydride with (R)-1-phenylethylamine.[5] This reaction is a classic example of acylation, where the primary amine acts as a nucleophile attacking one of the carbonyl carbons of the anhydride.
Mechanism Rationale: The reaction is driven by the high electrophilicity of the anhydride's carbonyl carbons and the nucleophilicity of the amine's lone pair of electrons. The anhydride ring is strained, making it susceptible to cleavage. The initial nucleophilic attack forms a tetrahedral intermediate, which then collapses, leading to the opening of the anhydride ring and the formation of an amide and a carboxylate. A final proton transfer step yields the phthalamic acid product. The use of a chiral amine ensures that the product retains the specific (R)-stereochemistry.
Caption: Synthesis workflow for the target compound.
Spectroscopic Characterization
Detailed spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral characteristics are expected.
Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum provides a definitive fingerprint of the functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 3300-2500 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6]
-
N-H Stretch (Amide): A moderate to sharp peak should appear around 3300 cm⁻¹, corresponding to the stretching vibration of the N-H bond in the secondary amide.
-
Aromatic C-H Stretch: Weak to medium sharp peaks are anticipated just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).
-
Aliphatic C-H Stretch: Peaks corresponding to the methyl and methine groups will appear just below 3000 cm⁻¹ (typically 2980-2850 cm⁻¹).
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected between 1710-1680 cm⁻¹.[6]
-
C=O Stretch (Amide I Band): A strong, sharp absorption band should be present around 1650 cm⁻¹.
-
Aromatic C=C Stretch: Several medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region.
-
N-H Bend (Amide II Band): A medium-intensity band is expected around 1550 cm⁻¹.
-
C-O Stretch (Carboxylic Acid): A strong band will be visible in the 1320-1210 cm⁻¹ range.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy:
-
-COOH (1H): A broad singlet is expected far downfield, typically >10 ppm.
-
Aromatic Protons (9H): A complex multiplet pattern between 7.2 and 8.0 ppm, arising from the protons on the phenyl ring and the phthalic acid moiety.
-
-NH (1H): A doublet (due to coupling with the methine proton) or a broad singlet, typically between 8.0 and 9.0 ppm. Its position and sharpness can be solvent-dependent.
-
-CH- (1H): A quintet or multiplet around 5.2 ppm, coupled to both the N-H proton and the methyl protons.
-
-CH₃ (3H): A doublet around 1.6 ppm, resulting from coupling to the adjacent methine proton.
¹³C NMR Spectroscopy:
-
Carboxylic C=O: Signal expected around 170-175 ppm.
-
Amide C=O: Signal expected around 165-170 ppm.
-
Aromatic Carbons: Multiple signals in the 125-145 ppm range.
-
-CH- Carbon: Signal expected around 50 ppm.
-
-CH₃ Carbon: Signal expected around 22 ppm.
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 269. Key fragmentation patterns would likely involve the cleavage of the amide bond, loss of the carboxyl group, and fragmentation of the phenylethyl side chain.
Applications in Research and Drug Development
Chiral Resolution
The primary and most established application of (R)- and (S)-N-(1-phenylethyl)phthalamic acid is as a chiral resolving agent.[5] It is used to separate racemic mixtures of amines. The process involves reacting the racemic amine with the chiral phthalamic acid to form a pair of diastereomeric salts. These salts possess different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomeric salt can be treated with acid or base to regenerate the pure enantiomer of the amine and recover the resolving agent.
Caption: Logical workflow of chiral resolution.
Precursor in Medicinal Chemistry
The core structure of this molecule serves as a scaffold in medicinal chemistry. For instance, analogues of 2-(carbamoyl)benzoic acid have been synthesized and identified as potent stimulators of Bone Morphogenetic Protein 2 (BMP-2), a key protein in osteoblast differentiation and bone formation.[7] This suggests that derivatives of this compound could be explored as starting points for developing new therapeutics for bone healing and regeneration.
Drug Delivery Systems
The broader class of N-acylated amino acids has been shown to improve the oral delivery of protein drugs.[2] While this specific compound has not been singled out, its properties as a lipophilic amino acid derivative align with the characteristics of molecules studied for this purpose. These agents are thought to facilitate the transport of large molecules across the intestinal epithelium, although the precise mechanisms are still under investigation.
Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
Phthalic Anhydride (1.0 eq)
-
(R)-(+)-1-Phenylethylamine (1.0 eq)
-
Ethyl Acetate (or other suitable aprotic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Setup: Equip a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add phthalic anhydride (1.0 eq) and ethyl acetate. Stir the mixture until the solid is partially or fully dissolved.
-
Amine Addition: Slowly add (R)-(+)-1-Phenylethylamine (1.0 eq) to the stirred solution at room temperature. The addition may be slightly exothermic.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent, ~77°C for ethyl acetate) and maintain reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion, remove the heat source and allow the mixture to cool slowly to room temperature. A white solid precipitate should begin to form.
-
Isolation: To maximize yield, cool the flask in an ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethyl acetate to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield this compound as a white solid.
References
- Leipold, H. R., et al. (n.d.). N-acylated Alpha-Amino Acids as Novel Oral Delivery Agents for Proteins. PubMed.
- Shi, L., et al. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review.
- Chapman, K. D. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers.
- (n.d.). Supplementary Information. The Royal Society of Chemistry.
- (n.d.). The synthesis, properties, and applications of N-acyl-α-aminoacids. ResearchGate.
- (n.d.). n-acylated amino acids: Topics by Science.gov.
- Hamak, K. F. (2014). Synthetic of Phthalimides via the reaction of phthalic anhydride with amines and evaluating of its biological and anti corrosion activity. International Journal of ChemTech Research.
- (n.d.). This compound. CymitQuimica.
- (n.d.). 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid. Stenutz.
- (n.d.). 21752-35-2|this compound. BLDpharm.
- Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed.
- (n.d.). infrared spectrum of benzoic acid. Doc Brown's Chemistry.
- (n.d.). Process for enantiomeric enrichment of 2',6'-pipecoloxylidide. Google Patents.
Sources
- 1. 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid [stenutz.eu]
- 2. N-acylated alpha-amino acids as novel oral delivery agents for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. 21752-35-2|this compound|BLD Pharm [bldpharm.com]
- 5. WO2014009964A1 - Process for enantiomeric enrichment of 2 ', 6 ' - pipecoloxylidide - Google Patents [patents.google.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Chiral Recognition Mechanism of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
Abstract
Chiral separations are a critical analytical challenge in the pharmaceutical and chemical industries, where the physiological effects of enantiomers can differ dramatically. (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid stands as a classic example of a "Pirkle-type" chiral selector, designed to resolve racemates through the formation of transient diastereomeric complexes. This technical guide provides an in-depth exploration of the chiral recognition mechanism underpinning its efficacy. We will dissect the key intermolecular forces—hydrogen bonding, π-π interactions, and steric hindrance—that contribute to enantioselective discrimination. This document synthesizes data from chromatographic, spectroscopic, and computational studies to build a coherent model of the recognition process, offering researchers and drug development professionals both a theoretical framework and practical insights into the application of this and related chiral selectors.
Introduction: The Principle of Chiral Recognition
The separation of enantiomers is predicated on creating a chiral environment in which the two mirror-image molecules can interact differently. This is achieved by using a single enantiomer of another chiral compound, known as the chiral selector. The selector and the enantiomers of the analyte form transient diastereomeric complexes. Because diastereomers have different physical and chemical properties, they possess different energies of formation, allowing for their separation.
The efficacy of a chiral selector is governed by the principles of the three-point interaction model , first proposed by Easson and Stedman and later adapted for chromatography by Pirkle and others[1][2][3]. For effective chiral recognition, a minimum of three simultaneous interactions are required between the selector and the analyte, with at least one of these interactions being stereochemically dependent[1][4]. One enantiomer will be able to successfully establish this three-point fit, leading to a more stable complex, while its mirror image can, at best, achieve a two-point fit, resulting in a less stable, more transient interaction[2][3]. The molecule this compound is purpose-built with functional groups positioned to engage in these critical interactions.
Molecular Architecture and Key Interaction Sites
This compound is synthesized from (R)-1-phenylethylamine and phthalic anhydride. Its structure incorporates three crucial functional groups that act as the points of interaction for chiral recognition.
dot graph { layout=neato; node [shape=none, margin=0]; rankdir=LR; splines=ortho;
mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3045956&t=l", label=""];
// Invisible nodes for label positioning p1 [pos="1.5,1.5!", pin=1, label="Carboxyl Group (H-bond Donor/Acceptor)"]; p2 [pos="-2.2,0.8!", pin=1, label="Amide Linkage (H-bond Donor/Acceptor, Dipole)"]; p3 [pos="-0.5,-2.2!", pin=1, label="Phenylethyl Moiety (π-basic, Steric Bulk)"]; p4 [pos="2.5,-1.2!", pin=1, label="Benzoic Phenyl Ring (π-acidic)"];
} dot Figure 1: Key functional sites on this compound.
-
Carboxyl Group (-COOH): This acidic site is a powerful hydrogen bond donor and acceptor.
-
Amide Linkage (-CONH-): The N-H proton is a hydrogen bond donor, the C=O oxygen is a hydrogen bond acceptor, and the entire group possesses a significant dipole moment.
-
Phenyl Rings: The molecule contains two phenyl rings. The benzoic acid ring is relatively electron-deficient (a π-acceptor or π-acidic) due to the electron-withdrawing carboxyl group. The phenyl ring from the phenylethylamine moiety is comparatively electron-rich (a π-donor or π-basic)[1]. This electronic difference is fundamental to forming charge-transfer complexes.
-
Chiral Center: The stereogenic center on the phenylethylamine moiety creates a fixed three-dimensional arrangement of these interaction sites, forcing a specific orientation for optimal binding.
The Mechanism of Recognition: A Multi-Point Interaction Model
The enantioselective power of this compound arises from the synergistic effect of multiple non-covalent interactions. For an analyte to be resolved, it must possess complementary functional groups. A typical analyte for this type of selector would have a π-acidic aromatic ring (e.g., a 3,5-dinitrophenyl group), hydrogen bonding capabilities, and its own stereocenter.
The more stable diastereomeric complex (leading to longer retention time in normal-phase HPLC) is formed when the analyte enantiomer can simultaneously engage in the following three interactions:
-
π-π Charge-Transfer Interaction: This is a primary interaction. The electron-rich (π-basic) phenyl ring of the selector's phenylethyl group interacts favorably with an electron-deficient (π-acidic) aromatic system on the analyte[1][5].
-
Hydrogen Bonding: The amide and/or carboxyl groups of the selector form hydrogen bonds with polar functional groups on the analyte, such as amides, carbamates, or esters. For example, the selector's amide N-H can donate a hydrogen bond to a carbonyl oxygen on the analyte.
-
Steric Hindrance: The third point of discrimination is often a repulsive steric interaction. The bulky groups at the chiral centers of both the selector and one enantiomer of the analyte will clash, preventing a close, stable association. The other enantiomer, however, can orient itself to avoid this clash while still maintaining the attractive π-π and hydrogen bonding interactions.
// Connections for Favored Enantiomer Selector_pi -> Favored_pi [label=" π-π Interaction\n(Attractive)", color="#4285F4"]; Selector_H -> Favored_H [label=" H-Bond\n(Attractive)", color="#34A853"]; Selector_Steric -> Favored_Steric [label=" Minimal Repulsion", style=dashed, color="#34A853"];
// Connections for Disfavored Enantiomer Selector_pi -> Disfavored_pi [label=" π-π Interaction\n(Attractive)", color="#4285F4"]; Selector_H -> Disfavored_H [label=" H-Bond\n(Attractive)", color="#34A853"]; Selector_Steric -> Disfavored_Steric [label=" Steric Clash\n(Repulsive)", color="#EA4335", style=bold]; } dot Figure 2: Conceptual diagram of the three-point interaction model. The favored enantiomer achieves two attractive interactions and avoids steric clash, while the disfavored enantiomer suffers a repulsive steric interaction that destabilizes the complex.
Experimental Evidence and Methodologies
The proposed mechanism is not merely theoretical; it is supported by a wealth of experimental data from various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Chromatographic data provides the most direct evidence of enantioseparation. By systematically varying mobile phase composition, one can probe the nature of the dominant interactions. For Pirkle-type phases like those derived from our topic molecule, separations are typically performed in normal-phase mode (e.g., hexane/isopropanol). The use of non-polar solvents enhances the hydrogen bonding and π-π interactions, which would be masked by polar or aqueous solvents[6][7].
Table 1: Representative Chromatographic Data for a Racemic Analyte
| Parameter | Enantiomer 1 (Disfavored) | Enantiomer 2 (Favored) |
| Retention Time (t R ) | 4.2 min | 5.8 min |
| Capacity Factor (k') | 3.2 | 4.8 |
| Separation Factor (α) | \multicolumn{2}{c | }{1.50 } |
| Resolution (R s ) | \multicolumn{2}{c | }{2.10 } |
| Conditions: Chiral stationary phase based on this compound; Mobile Phase: Hexane/Isopropanol (90:10); Flow Rate: 1.0 mL/min. |
A separation factor (α) greater than 1.0 indicates that chiral recognition is occurring. The resolution (Rs) value indicates the quality of the separation, with Rs ≥ 1.5 signifying baseline separation.
Spectroscopic Elucidation (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the non-covalent interactions that drive chiral recognition in solution[8][9][10]. By mixing the chiral selector with the racemic analyte in an NMR tube, one can observe the formation of the diastereomeric complexes.
-
Chemical Shift Perturbations: Protons on the analyte that are close to the selector's interaction sites in the complex will experience a change in their local electronic environment, leading to a shift in their NMR resonance. The magnitude of the shift difference between the two enantiomers provides information about the binding geometry[11].
-
Nuclear Overhauser Effect (NOE): 2D NOESY or ROESY experiments can detect through-space interactions between protons that are physically close (< 5 Å). Observing an NOE between a proton on the selector's phenyl ring and a proton on the analyte's aromatic ring is strong evidence for a π-π stacking interaction[12][13].
X-ray Crystallography
The most definitive evidence for a proposed binding model comes from X-ray crystallography of a co-crystal containing the chiral selector and one of the analyte enantiomers[12][13]. This technique provides a precise, three-dimensional map of the atomic positions within the diastereomeric complex, allowing for the direct visualization and measurement of intermolecular distances and angles. While a crystal structure for our specific topic molecule complexed with an analyte may not be published, numerous studies on analogous Pirkle-type systems have confirmed the essential features of the π-π stacking and hydrogen bonding interactions proposed in the model[12][13].
Computational Modeling
Molecular mechanics and quantum mechanical calculations are used to model the diastereomeric complexes and calculate their relative binding energies[14][15]. These simulations can corroborate experimental findings and provide insights where experimental data is difficult to obtain[13][14]. Docking studies can predict the most stable conformation of the selector-analyte complex, often revealing the same key interactions identified by NMR and crystallography.
// Nodes Hypothesis [label="Propose 3-Point\nInteraction Model"]; HPLC [label="HPLC Method Development\n(Demonstrate Separation)", shape=parallelogram, fillcolor="#FEF7E0"]; NMR [label="NMR Titration & NOESY\n(Probe Solution-State Interactions)", shape=parallelogram, fillcolor="#FEF7E0"]; Xtal [label="X-ray Crystallography\n(Visualize Solid-State Complex)", shape=parallelogram, fillcolor="#FEF7E0"]; Comp [label="Computational Modeling\n(Calculate Binding Energies)", shape=parallelogram, fillcolor="#FEF7E0"]; Confirm [label="Confirmed Chiral\nRecognition Mechanism", shape=ellipse, fillcolor="#E6F4EA"];
// Edges Hypothesis -> HPLC; HPLC -> NMR [label="Observed separation\njustifies further study"]; NMR -> Xtal [label="Solution data guides\ncrystallization attempts"]; {NMR, Xtal} -> Comp [label="Experimental data\nvalidates model"]; {HPLC, NMR, Xtal, Comp} -> Confirm; } dot Figure 3: A typical experimental workflow for elucidating a chiral recognition mechanism.
Protocol: Chiral Separation using a Pirkle-Type Stationary Phase
This protocol outlines a general procedure for developing a chiral separation method using a stationary phase based on this compound.
Objective: To resolve a racemic analyte containing a π-acidic moiety and hydrogen bonding groups.
Materials:
-
HPLC system with UV detector.
-
Chiral column with this compound or a similar Pirkle-type selector bonded to silica.
-
HPLC-grade hexane, isopropanol (IPA), and ethanol (EtOH).
-
Racemic analyte.
Methodology:
-
Column Equilibration:
-
Causality: The stationary phase must be fully equilibrated with the mobile phase to ensure stable and reproducible retention times.
-
Procedure: Purge the column with the initial mobile phase (e.g., 95:5 Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Causality: The sample must be dissolved in the mobile phase to prevent peak distortion caused by solvent mismatch.
-
Procedure: Prepare a 1 mg/mL solution of the racemic analyte in the mobile phase. Filter through a 0.45 µm syringe filter.
-
-
Initial Screening Run:
-
Causality: A scouting run is necessary to determine if any separation occurs under standard conditions.
-
Procedure:
-
Mobile Phase: 90:10 Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 254 nm (or λmax of the analyte).
-
Run Time: 15 minutes.
-
Analyze the chromatogram for any sign of peak splitting or broadening, which indicates partial separation.
-
-
-
Method Optimization:
-
Causality: The polarity of the mobile phase is the most critical parameter for tuning selectivity and resolution on a Pirkle-type phase. Reducing polarity strengthens the key interactions.
-
Procedure:
-
If resolution is poor but some separation is visible: Decrease the concentration of the polar modifier (IPA). Test mobile phases such as 95:5 and 98:2 Hexane:IPA. This will increase retention times but should also increase the separation factor (α).
-
If retention times are too long: Increase the concentration of the polar modifier. Test 80:20 Hexane:IPA. Note that this may decrease resolution.
-
Alternative Modifiers: Sometimes, a different alcohol modifier like ethanol can alter the hydrogen-bonding interactions and improve selectivity. Test a 90:10 Hexane:EtOH mobile phase.
-
-
-
Data Analysis:
-
Causality: Quantitative assessment is required to validate the separation.
-
Procedure: For the optimized method, calculate the capacity factor (k'), separation factor (α), and resolution (Rs) for the enantiomeric pair.
-
Conclusion
The chiral recognition mechanism of this compound is a well-defined process rooted in the principles of the three-point interaction model. Its effectiveness stems from a deliberate molecular design that facilitates a combination of π-π charge-transfer interactions, hydrogen bonding, and stereospecific steric repulsion. By forming transient diastereomeric complexes of differing stabilities with the enantiomers of a suitable analyte, separation is achieved. Understanding this mechanism, supported by chromatographic, spectroscopic, and computational evidence, allows scientists to make rational choices in method development and to design new generations of even more effective chiral selectors for critical applications in drug discovery and beyond.
References
- B. Martins, J., & D. A. G. Neto, B. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 295. [Link][9][10][11]
- Wikipedia contributors. (2023). Chiral analysis. Wikipedia. [Link][4]
- Davankov, V. (1997). The nature of chiral recognition: Is it a three‐point interaction?. Chirality, 9(2), 99-102. [Link][5]
- Bao, X., Snurr, R. Q., & Broadbelt, L. J. (2013). Insights into the complexity of chiral recognition by a three-point model.
- Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link][1]
- Berthod, A. (2006). Chiral Recognition Mechanisms. Analytical Chemistry, 78(7), 2093-2099. [Link][2]
- ResearchGate. (n.d.). The three-point interaction model.
- Alonso, M., et al. (2023). Molecular Recognition and Chiral Discrimination from NMR and Multi-Scale Simulations. Chemistry – A European Journal. [Link]
- Pirkle, W. H., Murray, P. G., & Wilson, S. R. (1996). X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism. The Journal of Organic Chemistry, 61(14), 4775–4777. [Link][13][14]
- Lipkowitz, K. B., et al. (1990). Computational analysis of chiral recognition in Pirkle phases. Analytical Chemistry, 62(8), 841-845. [Link][15]
- Sajini, T., et al. (2022). Computational Modeling and Theoretical Strategies for the Design of Chiral Recognition Sites Using Molecular Imprinting Technology.
- Wikipedia contributors. (2023).
- Szczerba, T. J. (2012). Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations. In Chiral Separations (pp. 59-71). Humana Press. [Link][7]
- Regis Technologies. (n.d.). Pirkle Chiral HPLC Columns. Regis Technologies. [Link][8]
- Maier, N. M., et al. (2002). Elucidation of the chiral recognition mechanism of cinchona alkaloid carbamate-type receptors for 3,5-dinitrobenzoyl amino acids. Journal of the American Chemical Society, 124(29), 8611-8629. [Link]
Sources
- 1. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral analysis - Wikipedia [en.wikipedia.org]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. Screening of Pirkle-Type Chiral Stationary Phases for HPLC Enantioseparations | Springer Nature Experiments [experiments.springernature.com]
- 7. hplc.eu [hplc.eu]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Recognition and Chiral Discrimination from NMR and Multi‐Scale Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray Crystallographic Evidence in Support of a Proposed Chiral Recognition Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of the chiral recognition mechanism of cinchona alkaloid carbamate-type receptors for 3,5-dinitrobenzoyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid: A Technical Guide for Researchers
Introduction: The Significance of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
This compound, with the chemical formula C₁₆H₁₅NO₃ and CAS number 21752-35-2, is a chiral carboxylic acid containing an amide linkage.[1] The presence of a stereocenter derived from (R)-1-phenylethylamine makes it a valuable building block in asymmetric synthesis.[2][3] Its structural similarity to phthalic acid derivatives and its chiral nature suggest potential applications in the development of novel therapeutic agents and as a chiral resolving agent. Accurate spectroscopic characterization is paramount to ensure the chemical identity, purity, and enantiomeric integrity of the compound.
Synthesis Protocol: A Reliable Pathway
The synthesis of this compound is readily achieved through the nucleophilic acyl substitution reaction of phthalic anhydride with (R)-1-phenylethylamine. This reaction proceeds via the opening of the anhydride ring by the amine, forming a phthalamic acid derivative.[4][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: To the stirred solution, add (R)-1-phenylethylamine (1.0 equivalent) dropwise at room temperature. The use of a chiral amine is crucial for establishing the stereocenter in the final product.[2]
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting materials.
-
Workup: Upon completion, the solvent can be removed under reduced pressure. The resulting solid is the crude this compound.
-
Purification: The product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a white crystalline solid.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis: A Predictive Approach
Due to the limited availability of published spectra for the target molecule, the following sections provide predicted spectroscopic data based on the known chemical structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.
Predicted ¹H NMR Spectrum (in CDCl₃, 300 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5-12.0 | br s | 1H | COOH |
| ~8.5-8.7 | d | 1H | Amide NH |
| ~7.2-7.9 | m | 9H | Aromatic protons |
| ~5.2-5.4 | q | 1H | CH-CH₃ |
| ~1.5-1.7 | d | 3H | CH-CH₃ |
-
Rationale: The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift. The amide proton will appear as a doublet due to coupling with the adjacent methine proton. The aromatic protons from both the phthalic acid and phenylethyl moieties will resonate in the typical aromatic region. The methine proton of the phenylethyl group will be a quartet due to coupling with the methyl protons, and the methyl protons will appear as a doublet. The diastereotopic nature of the aromatic protons on the phthalic acid moiety may lead to more complex splitting patterns than simple multiplets.
Predicted ¹³C NMR Spectrum (in CDCl₃, 75 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | Carboxylic Acid C=O |
| ~165-168 | Amide C=O |
| ~140-145 | Aromatic Quaternary Carbons |
| ~125-135 | Aromatic CH Carbons |
| ~48-52 | CH-CH₃ |
| ~20-23 | CH-CH₃ |
-
Rationale: The two carbonyl carbons (carboxylic acid and amide) will be the most downfield signals. The aromatic carbons will appear in their characteristic region, with quaternary carbons at a lower field than the protonated carbons. The aliphatic carbons of the phenylethyl group will be the most upfield signals.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amide, and aromatic functionalities.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~3300 | Medium | N-H stretch (Amide) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1650 | Strong | C=O stretch (Amide I) |
| ~1600, ~1450 | Medium | Aromatic C=C stretch |
| ~1550 | Medium | N-H bend (Amide II) |
| ~1300 | Medium | C-O stretch (Carboxylic Acid) |
-
Rationale: The broad O-H stretch of the carboxylic acid is a hallmark feature and will likely overlap with the N-H stretch of the amide.[6][7] The two carbonyl groups will give rise to two distinct, strong absorption bands. The aromatic C=C stretching vibrations and the amide II band will also be prominent.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique.
Predicted Mass Spectrum (ESI):
-
Molecular Ion: The molecular weight of C₁₆H₁₅NO₃ is 269.30 g/mol . In positive ion mode, the [M+H]⁺ ion would be observed at m/z 270.1. In negative ion mode, the [M-H]⁻ ion would be observed at m/z 268.1.
-
Key Fragmentation Patterns:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of CO₂ (44 Da) from the carboxylic acid.
-
Cleavage of the amide bond, leading to fragments corresponding to the phthalic acid moiety and the phenylethylamine moiety. For example, a fragment at m/z 105 corresponding to the phenylethyl cation [C₆H₅CHCH₃]⁺ is expected.
-
Caption: Workflow for the spectroscopic characterization of the synthesized product.
Chirality and Diastereomeric Analysis
Confirming the enantiomeric purity of this compound is crucial. While standard NMR of the enantiomer itself will not distinguish it from its S-counterpart, the use of a chiral derivatizing agent can be employed.[8][9][10] For instance, reaction with a chiral alcohol, such as (S)-2-butanol, would form diastereomeric esters. These diastereomers would exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric excess.
Conclusion
This technical guide provides a scientifically grounded framework for the synthesis and spectroscopic characterization of this compound. By following the outlined protocols and leveraging the predictive spectroscopic data, researchers in drug development and organic synthesis can confidently prepare and validate this important chiral molecule. The principles of NMR, IR, and MS, when applied systematically, provide a self-validating system for ensuring the integrity of the compound, which is essential for reproducible and reliable scientific outcomes.
References
- Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
- 8.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.
- Fluorescence Spectroscopy of Enantiomeric Amide Compounds Enforced by Chiral Light. MDPI. [Link]
- Benzoic acid, 2-phenylethyl ester. NIST WebBook. [Link]
- 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.
- Identification of Novel 2-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic Acid Analogues as BMP-2 Stimulators. Journal of Medicinal Chemistry. [Link]
- N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. PubMed Central. [Link]
- The reaction of phthalic anhydride and amines yielding transient amides and phthalimides.
- 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
- Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
- Benzoic acid, 2-hydroxy-, 2-oxo-2-phenylethyl ester. SpectraBase. [Link]
- Benzoic acid, 2-phenylethyl ester. NIST WebBook. [Link]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Infrared spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
- 2-(2-PHENYLETHYL)BENZOIC ACID. gsrs.
- C15H14O2. PubChem. [Link]
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PubMed. [Link]
- 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid. Stenutz. [Link]
- Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI. [Link]
- 2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid. PubChem. [Link]
- A method for preparing N- (2 - phenylethyl) benzamide.
- FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum...
- Benzoic acid, 2-hydroxy-, phenylmethyl ester. NIST WebBook. [Link]
Sources
- 1. 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid [stenutz.eu]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
A Technical Guide to the Solubility Determination of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid for Pharmaceutical Applications
Abstract
The aqueous and organic solvent solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, impacting everything from formulation design to bioavailability.[1] (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, a chiral carboxylic acid containing both amide and aromatic functionalities, presents a molecular structure whose solubility behavior is non-trivial to predict. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility of this compound. We delve into the physicochemical properties that govern its solubility, outline a theoretical basis for solvent selection using Hansen Solubility Parameters, and provide a detailed, field-proven experimental protocol based on the gold-standard shake-flask method.[2] The guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a robust and reproducible approach to generating high-quality solubility data essential for preclinical and formulation development.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the path of a new chemical entity (NCE) from discovery to a marketed drug, solubility is a fundamental physical property that can dictate success or failure.[3] Poor solubility is a major hurdle in pharmaceutical development, with estimates suggesting that over 40% of NCEs are poorly soluble in water.[4] This challenge directly impacts an API's bioavailability, as a drug must first be in solution to be absorbed into the systemic circulation.[1][4]
Insufficient solubility can lead to a cascade of development challenges:
-
Compromised Bioavailability: Low solubility often results in low and variable oral absorption, hindering the attainment of therapeutic plasma concentrations.[4]
-
Formulation Complexity: Significant resources are often expended to develop complex formulations, such as amorphous solid dispersions or lipid-based systems, to enhance the solubility of challenging compounds.
-
Inaccurate In Vitro Data: Undissolved compound in early-stage biological assays can lead to misleading structure-activity relationship (SAR) data and the erroneous rejection of potentially potent molecules.[5]
Therefore, a thorough understanding and accurate measurement of an API's solubility profile in a range of relevant solvents and physiological media is not merely a data-gathering exercise; it is a cornerstone of a successful drug development program. This guide provides the theoretical and practical tools to perform such an evaluation for this compound.
Physicochemical Characterization of this compound
Understanding the structure of this compound is paramount to predicting its solubility behavior. The molecule possesses several key features:
-
Carboxylic Acid Group (-COOH): This is a primary driver of its pH-dependent solubility. As a weak acid, the molecule will be predominantly in its neutral, less soluble form at low pH. As the pH increases above its pKa, it will deprotonate to form a carboxylate anion, which is significantly more polar and water-soluble.
-
Amide Linkage (-CONH-): The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O). This functionality will promote interactions with polar and hydrogen-bonding solvents.
-
Aromatic Rings: The two phenyl rings are large, nonpolar moieties that contribute to the molecule's hydrophobicity and will favor interactions with nonpolar or moderately polar solvents through van der Waals forces and π-π stacking.
-
Chirality: The stereocenter at the 1-phenylethyl group means the molecule is chiral. While solubility in achiral solvents is identical for both enantiomers, the crystal lattice energy of the racemate can differ from that of the pure enantiomer, potentially leading to different solubility values.
This combination of a polar, ionizable head group and significant nonpolar character suggests that the compound's solubility will be highly dependent on the chosen solvent system, exhibiting amphiphilic characteristics.
Theoretical Framework for Solubility Prediction
While experimental determination is definitive, theoretical models can guide solvent selection, saving time and resources. Hansen Solubility Parameters (HSP) provide a powerful framework for this purpose.
Hansen Solubility Parameters (HSP)
Developed by Charles Hansen, the HSP model is based on the principle that "like dissolves like."[6][7] It deconstructs the total cohesive energy of a substance into three components:
-
δd: Energy from dispersion forces (van der Waals).
-
δp: Energy from dipolar intermolecular forces.
-
δh: Energy from hydrogen bonding.
Every solvent and solute can be described by a point in this three-dimensional "Hansen space."[6] The closer the coordinates of a solute and a solvent, the more likely they are to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]
A smaller Ra value indicates a higher affinity and, therefore, higher potential solubility. By mapping the HSP of this compound (which can be estimated using group contribution methods) and various solvents, one can rationally select a diverse yet targeted set of solvents for experimental screening.[8]
Experimental Determination of Equilibrium Solubility: A Methodological Guide
For regulatory and formulation purposes, the thermodynamic equilibrium solubility is the most critical value. The shake-flask method is the universally accepted gold-standard technique for this measurement due to its simplicity and accuracy.[2][9]
Principle of the Shake-Flask Method
The method involves adding an excess amount of the solid API to a known volume of solvent and agitating the mixture at a constant temperature for a sufficient period to allow the system to reach equilibrium.[2] At equilibrium, the concentration of the dissolved API in the supernatant is constant and represents the saturation solubility. The key to this method's trustworthiness is ensuring that true equilibrium is reached and that the solid and liquid phases are effectively separated before analysis.[10]
Experimental Workflow
The following diagram outlines the complete workflow for the shake-flask solubility determination.
Caption: Shake-Flask Solubility Determination Workflow.
Detailed Step-by-Step Protocol
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., Water, Phosphate Buffer pH 7.4, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Dimethyl Sulfoxide)
-
2-4 mL glass vials with PTFE-lined screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Centrifuge with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated pipettes
-
Volumetric flasks
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Preparation: Add an excess amount of the API (e.g., 10-20 mg, ensuring solid remains at equilibrium) to a pre-weighed glass vial. Record the exact mass.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed (e.g., 200 rpm).
-
Time to Equilibrium: Allow the samples to equilibrate for at least 24 hours. Self-Validation: To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.[2]
-
Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow coarse particles to settle. To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the experimental temperature.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. For volatile solvents, this step should be performed quickly. To ensure no particulate matter is transferred, it is best practice to pass the supernatant through a 0.22 µm syringe filter. Causality: Filtration is a critical step; failure to remove all undissolved solids will lead to a significant overestimation of solubility.
-
Dilution: Accurately dilute the sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the dissolved API due to its high specificity and sensitivity.[11] A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a pH modifier like formic acid to ensure consistent peak shape) is a common starting point. A calibration curve must be generated using standards of known concentration to ensure accurate quantification.
Data Presentation and Interpretation (Illustrative Data)
As direct experimental data for this specific compound is not publicly available, the following table presents a set of hypothetical but scientifically plausible results to illustrate how data should be presented and interpreted.
Table 1: Illustrative Equilibrium Solubility of this compound at 25 °C
| Solvent | Solvent Class | Hansen Parameters (δd, δp, δh) | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) |
| Water (pH ~6) | Polar Protic | (15.5, 16.0, 42.3) | < 0.01 | < 3.5 x 10⁻⁵ |
| PBS (pH 7.4) | Polar Protic, Buffered | (15.5, 16.0, 42.3) | 0.5 - 1.5 | 1.7 - 5.2 x 10⁻³ |
| Ethanol | Polar Protic | (15.8, 8.8, 19.4) | 50 - 70 | 0.17 - 0.24 |
| Acetone | Polar Aprotic | (15.5, 10.4, 7.0) | 150 - 200 | 0.52 - 0.70 |
| Ethyl Acetate | Polar Aprotic | (15.8, 5.3, 7.2) | 20 - 30 | 0.07 - 0.10 |
| Dichloromethane | Polar Aprotic | (17.0, 7.3, 7.1) | 5 - 10 | 0.017 - 0.035 |
| Toluene | Nonpolar | (18.0, 1.4, 2.0) | < 1.0 | < 3.5 x 10⁻³ |
| DMSO | Polar Aprotic | (18.4, 16.4, 10.2) | > 300 | > 1.05 |
Disclaimer: The data in this table is for illustrative purposes only and does not represent experimentally verified values.
Discussion of Illustrative Data
The illustrative data reflects the expected behavior based on the molecule's structure.
-
Aqueous Solubility: The very low solubility in pure water is expected due to the large hydrophobic phenyl groups. In buffered solution at pH 7.4, which is likely above the pKa of the carboxylic acid, the molecule ionizes, drastically increasing its solubility as predicted.
-
Polar Protic Solvents: In ethanol, the solubility is significant. Ethanol can engage in hydrogen bonding with the amide and carboxylic acid groups while its ethyl chain interacts favorably with the nonpolar parts of the molecule.
-
Polar Aprotic Solvents: The highest solubilities are seen in polar aprotic solvents like Acetone and DMSO. These solvents are strong hydrogen bond acceptors, readily interacting with the N-H and -COOH protons. DMSO is a particularly strong solvent for such molecules due to its high polarity and ability to disrupt the solute's crystal lattice.
-
Nonpolar Solvents: As expected, solubility in a nonpolar solvent like toluene is very poor. While the phenyl rings can interact with toluene, the polar carboxylic acid and amide groups are highly disfavored in this environment.
Conclusion and Future Directions
This guide provides a robust framework for determining the solubility of this compound. By combining theoretical predictions with the gold-standard shake-flask experimental method, researchers can generate the high-quality, reliable data necessary for informed decision-making in the drug development process.
Future work should focus on generating a full pH-solubility profile to fully characterize the impact of ionization. Furthermore, investigating solubility in biorelevant media (e.g., FaSSIF, FeSSIF) and performing solid-state characterization (e.g., XRPD, DSC) of the starting material and the solid remaining after equilibration are critical next steps to understand potential polymorphic transformations that could impact the measured solubility.
References
- Hansen, C. M. (1967). Hansen solubility parameter. Wikipedia. [Link]
- Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
- Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]
- Schneider, I. (2018). Substance solubility. Drug Discovery News. [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]
- Ionescu, C. (2020). The Importance of Solubility for New Drug Molecules. Mædica. [Link]
- Hansen, C., & Abbott, S. (n.d.). Hansen Solubility Parameters. [Link]
- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
- Whyte, B. (2023).
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Glomme, A., et al. (2005). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Journal of Pharmacy and Pharmacology. [Link]
- Wikipedia. (n.d.). Total dissolved solids. [Link]
- ALS Global. (n.d.).
- Various Authors. (2022).
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]
Sources
- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Substance solubility | Drug Discovery News [drugdiscoverynews.com]
- 4. ucd.ie [ucd.ie]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. improvedpharma.com [improvedpharma.com]
An In-Depth Technical Guide to (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid: A Powerful Chiral Resolving Agent
This guide provides a comprehensive technical overview of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, a highly effective chiral resolving agent for racemic amines. Intended for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, the underlying principles of its application, detailed synthesis and resolution protocols, and its significance in the preparation of enantiomerically pure compounds.
Introduction: The Imperative of Chirality in Drug Development
The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological properties. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Consequently, the production of single-enantiomer pharmaceuticals is a fundamental requirement in modern drug development, mandated by regulatory agencies to ensure safety and efficacy.
Classical resolution via diastereomeric salt formation remains a cornerstone of industrial-scale chiral separations.[1] This method involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[2] These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[1]
The Emergence of N-Acylamino Acids as Resolving Agents
While classical resolving agents like tartaric acid and brucine have been historically significant, the quest for more efficient and versatile agents has led to the development of various synthetic resolving agents.[2] Among these, N-acylamino acids have emerged as a powerful class of resolving agents for amines. Their structural diversity allows for the fine-tuning of steric and electronic properties to achieve optimal diastereomeric salt formation and separation for a specific racemic amine.
This compound, also known as (R)-(+)-N-(1-Phenylethyl)phthalamic acid, belongs to this class of resolving agents. Its structure incorporates a chiral (R)-1-phenylethylamine moiety, which imparts stereoselectivity, and a carboxylic acid group that readily forms salts with basic amines.
Mechanism of Chiral Recognition and Resolution
The efficacy of this compound as a resolving agent lies in its ability to form diastereomeric salts with racemic amines that exhibit a significant difference in solubility in a given solvent system. This difference is a consequence of the distinct three-dimensional packing of the diastereomeric salt crystals.
The resolution process can be visualized as a three-step workflow:
The key to a successful resolution is the selection of a solvent in which one diastereomeric salt is significantly less soluble than the other. This allows for the selective crystallization of one diastereomer, leaving the other enriched in the mother liquor. Subsequent treatment of the isolated salt with a base liberates the enantiomerically pure amine and regenerates the resolving agent for potential recycling.
Synthesis of this compound
The synthesis of this resolving agent is a straightforward amidation reaction between phthalic anhydride and (R)-1-phenylethylamine.[3]
Experimental Protocol: Synthesis
Materials:
-
Phthalic anhydride
-
(R)-1-Phenylethylamine
-
Toluene (or other suitable aprotic solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in toluene.
-
Slowly add (R)-1-phenylethylamine (1.0 equivalent) to the solution. The reaction is often exothermic.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Collect the solid product by filtration and wash with a small amount of cold toluene.
-
To purify the product, it can be recrystallized from a suitable solvent system (e.g., ethanol/water).
-
Dry the purified this compound under vacuum.
Application in Chiral Resolution: A Practical Guide
The following protocol provides a general framework for the resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific amine.
Experimental Protocol: Resolution of a Racemic Amine
Materials:
-
Racemic amine
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Sodium hydroxide solution (for liberation of the free amine)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Sodium sulfate (for drying)
Procedure:
Part A: Diastereomeric Salt Formation and Crystallization
-
In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a heated screening solvent.
-
In a separate flask, dissolve this compound (0.5-1.0 equivalent) in the same solvent, heating if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
The mother liquor contains the more soluble diastereomeric salt.
Part B: Liberation of the Enantiomerically Enriched Amine
-
Suspend the isolated diastereomeric salt crystals in water.
-
Add a sufficient amount of a base (e.g., 1M NaOH) to deprotonate the amine and dissolve the resolving agent.
-
Extract the liberated amine with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
-
The aqueous layer can be acidified to recover the resolving agent.
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.
Table 1: Hypothetical Resolution Data for a Racemic Amine
| Entry | Racemic Amine | Resolving Agent | Solvent | Yield of Less Soluble Salt (%) | e.e. of Resolved Amine (%) |
| 1 | Amine X | This compound | Methanol | 45 | >98 (S-enantiomer) |
| 2 | Amine Y | This compound | Ethanol | 42 | >97 (R-enantiomer) |
| 3 | Amine Z | This compound | Acetone | 38 | 95 (S-enantiomer) |
Note: The data in this table is illustrative and the outcome of a resolution is highly dependent on the specific amine and experimental conditions.
Conclusion and Future Outlook
This compound stands as a valuable and effective tool in the arsenal of the modern synthetic chemist for the resolution of racemic amines. Its straightforward synthesis and the ability to form diastereomeric salts with distinct solubility profiles make it a practical choice for both laboratory-scale and industrial applications. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development and application of such well-defined chiral resolving agents will remain a critical area of research and development. Further investigations into the solid-state structures of its diastereomeric salts could provide deeper insights into the mechanism of chiral recognition and guide the rational design of even more efficient resolving agents in the future.
References
- Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8563-8574.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Wikipedia contributors. (2023). Chiral resolution. In Wikipedia, The Free Encyclopedia.
- LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- Stenutz, R. (n.d.). 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid.
- Al-Azzawi, A. M., & Ali, M. S. (2006). Synthesis of Novel N-Substituted Phthalimidyl Esters and Their Applications as Plasticizers for Poly (Vinyl Chloride). Baghdad Science Journal, 3(4), 677-687.
Sources
An In-depth Technical Guide on the Safe Handling of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Physicochemical Profile
(R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, also known as (R)-(+)-N-(1-Phenylethyl)phthalamic acid, is a chiral carboxylic acid derivative containing an amide linkage. Its specific applications are not widely documented in public literature, but its structure suggests potential use as a chiral resolving agent or as an intermediate in the synthesis of more complex molecules in drug discovery and materials science. Given the limited specific data, a thorough understanding of its constituent functional groups—a carboxylic acid, an amide, and a chiral phenylethyl moiety—is essential for anticipating its chemical behavior and potential hazards.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Benzoic Acid (for comparison) | Phthalic Acid (for comparison) |
| CAS Number | 21752-35-2[1][2] | 65-85-0[3] | 88-99-3[4] |
| Molecular Formula | C₁₆H₁₅NO₃[1] | C₇H₆O₂ | C₈H₆O₄[4] |
| Molecular Weight | 269.30 g/mol [1] | 122.12 g/mol [5] | 166.132 g/mol [4] |
| Appearance | White to off-white crystalline solid (presumed) | White crystalline solid[3] | White solid[4] |
| Melting Point | 130-135 °C[1] | 122 °C[3] | 207 °C[4] |
| Boiling Point | Data not available | 250 °C[3] | Decomposes |
| Solubility | Sparingly soluble in water (presumed), soluble in organic solvents like ethanol.[1] | 0.6 g / 100 mL in water[4] | Insoluble in water |
Hazard Identification and Risk Assessment
Due to the lack of specific toxicological data for this compound, a risk assessment must be based on the potential hazards of its structural components and related molecules.
Toxicity Profile Based on Structural Analogs
-
Carboxylic Acid Moiety: Carboxylic acids are generally acidic and can be corrosive or irritating to the skin, eyes, and respiratory tract. Benzoic acid, a parent structure, is harmful if swallowed, causes skin irritation, and serious eye damage.[3][6][7] Prolonged or repeated inhalation of benzoic acid dust may cause damage to the lungs.[3][6]
-
Amide Moiety: Amides are generally considered to be of low toxicity, but this can vary significantly based on the overall molecular structure.
-
Phthalamic Acid Derivatives: The synonym "(R)-(+)-N-(1-Phenylethyl)phthalamic acid" places this compound in a class of phthalic acid derivatives. Some phthalates have been identified as endocrine disruptors and are associated with reproductive and developmental toxicity.[8][9][10] While this does not confirm the toxicity of the title compound, it warrants a high degree of caution, particularly for researchers of child-bearing potential.
Presumed Hazard Statements (based on analogs):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye damage.
-
May cause respiratory irritation.
-
Suspected of damaging fertility or the unborn child.
Reactivity and Stability
-
Thermal Stability: Amides are generally thermally stable. However, at elevated temperatures, decomposition can occur, potentially releasing toxic fumes such as carbon oxides and nitrogen oxides.[5]
-
Chemical Incompatibilities:
-
Strong Bases: As a carboxylic acid, it will react exothermically with strong bases (e.g., sodium hydroxide, potassium hydroxide).
-
Strong Oxidizing Agents: Incompatible with strong oxidizing agents (e.g., perchlorates, nitrates).
-
Nitric Acid: Phthalic acid reacts violently with nitric acid. A similar level of caution should be exercised with the title compound.
-
Safe Handling and Personal Protective Equipment (PPE)
A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment, is essential.
Engineering Controls
-
Ventilation: All handling of the solid compound, including weighing and transfers, should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.
-
Containment: Use of a powder-containment balance enclosure is recommended for weighing.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.
-
Body Protection: A lab coat, long pants, and closed-toe shoes are required. For larger quantities or in the event of a spill, an acid-resistant apron should also be worn.
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) is recommended.[1]
Caption: Workflow for selecting and using Personal Protective Equipment (PPE).
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong bases and oxidizing agents.
-
Segregate from foodstuffs and other reactive chemicals.
-
Combustible solid; store away from sources of ignition.[1]
Waste Disposal
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Contaminated materials (e.g., gloves, absorbent pads) should be collected in a sealed, labeled container for hazardous waste disposal.
-
Do not dispose of down the drain or in general waste.
Emergency Procedures
Spills
In the event of a spill, evacuate the immediate area and assess the situation.
-
Small Spills (Solid):
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel or use a HEPA-filter vacuum to avoid generating dust.
-
Carefully sweep the material into a labeled container for hazardous waste.
-
Decontaminate the area with a suitable solvent (e.g., 60-70% ethanol), followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory and alert personnel in adjacent areas.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry to the area until it has been deemed safe by EHS.
-
Caption: Decision tree for spill response procedures.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]
Experimental Protocols
The following are generalized protocols. Specific experimental conditions should be determined by the qualified researcher.
Protocol for Weighing and Preparing a Solution
-
Preparation:
-
Ensure the chemical fume hood is operational.
-
Don all required PPE (safety goggles, face shield, lab coat, nitrile gloves).
-
Place a weigh boat on a tared analytical balance inside the fume hood or a powder containment enclosure.
-
-
Weighing:
-
Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.
-
Record the mass.
-
-
Solution Preparation:
-
Place a stir bar in an appropriate flask containing the desired solvent.
-
Slowly add the weighed solid to the solvent while stirring.
-
Rinse the weigh boat with a small amount of solvent and add to the flask to ensure a complete transfer.
-
Continue stirring until the solid is fully dissolved.
-
-
Cleanup:
-
Dispose of the weigh boat and any contaminated materials in the designated solid hazardous waste container.
-
Wipe down the balance and work area with a damp cloth.
-
Conclusion
While this compound is a compound with limited publicly available safety data, a comprehensive understanding of its chemical nature allows for the development of robust safety protocols. By treating this compound with the caution afforded to substances with potential skin, eye, and respiratory irritation, as well as potential reproductive toxicity, researchers can minimize their risk of exposure. Adherence to the engineering controls, personal protective equipment guidelines, and emergency procedures outlined in this guide is essential for the safe handling of this and other novel chemical entities.
References
- Sobolevska, O. et al. (2023). Phthalic acid derivatives: Sources and effects on the human body.
- Ganning, A. et al. (2025). Phthalic Acid and Derivatives, 2. Toxicology.
- Singh, U. et al. (2025). Review on Phthalates: Exposure Pathways, Health Risks, Regulatory Imperatives and Mitigation Strategies.
- Kwack, S. J. et al. (2009). Toxicological Characterization of Phthalic Acid. PubMed Central. [Link]
- Cheméo. Chemical Properties of Benzoic acid, 2-amino-, 2-phenylethyl ester (CAS 133-18-6). [Link]
- Wikipedia. Phthalic acid. [Link]
- PubChem. 2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid. [Link]
- CPAchem.
- West Liberty University.
- NIST WebBook. Benzoic acid, 2-phenylethyl ester. [Link]
- ScienceLab.com.
Sources
- 1. (R)-(+)-N-(1-苯乙基)邻羧基苯甲酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 21752-35-2|this compound|BLD Pharm [bldpharm.com]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. Phthalic acid - Wikipedia [en.wikipedia.org]
- 5. home.miracosta.edu [home.miracosta.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. Phthalic acid derivatives: Sources and effects on the human body | Russian Open Medical Journal [romj.org]
- 9. researchgate.net [researchgate.net]
- 10. Toxicological Characterization of Phthalic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Exploration of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid Interactions: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive framework for the theoretical investigation of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, a chiral molecule with potential therapeutic applications. Recognizing the prevalence of the benzoic acid scaffold in anticancer agents, we propose a focused in-silico analysis of its interaction with Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and carcinogenesis. This document serves as a detailed protocol for researchers, scientists, and drug development professionals, outlining a multi-faceted computational approach encompassing molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations to elucidate the binding mechanism and energetics of this interaction. The methodologies described herein are designed to be self-validating, providing a robust pathway from initial binding pose prediction to a nuanced understanding of the dynamic stability and quantum chemical nature of the protein-ligand complex.
Introduction: The Therapeutic Potential of Chiral Carboxamides
This compound, also known as (R)-(+)-N-(1-phenylethyl)phthalamic acid, belongs to a class of N-acyl amino acid derivatives. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by related compounds. The presence of a chiral center, a phenyl ring, and a carboxylic acid group suggests the potential for specific and potent interactions with biological macromolecules.
Recent studies have highlighted the anticancer properties of benzoic acid and phthalimide derivatives.[1][2] These compounds can modulate various signaling pathways involved in cell proliferation and apoptosis. Given the established link between chronic inflammation and cancer, enzymes such as Cyclooxygenase-2 (COX-2) represent a compelling therapeutic target.[3][4] COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[4] Its overexpression is a hallmark of many cancers, contributing to tumor growth, angiogenesis, and metastasis. Therefore, the inhibition of COX-2 is a validated strategy for both anti-inflammatory and anticancer drug development.[5]
This guide will use the inhibition of COX-2 as a case study to detail the theoretical methodologies for characterizing the interactions of this compound.
Theoretical Research Workflow
A robust in-silico investigation of a potential drug candidate's interaction with its target protein involves a multi-step, hierarchical approach. Each stage provides a deeper level of understanding, from initial binding plausibility to the intricate details of the interaction forces.
Caption: A multi-step workflow for the theoretical analysis of protein-ligand interactions.
Methodologies and Protocols
Ligand and Protein Preparation
Accurate and meticulous preparation of the ligand and protein structures is paramount for reliable computational results.
Protocol 1: Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound will be built using molecular modeling software (e.g., Avogadro, ChemDraw). The stereochemistry at the chiral center is to be explicitly defined as (R).
-
Geometry Optimization: The initial 3D structure will be subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set. This ensures a low-energy, stable conformation of the ligand.
-
Protonation State and Tautomers: The protonation state of the carboxylic acid group will be determined based on a physiological pH of 7.4. Tautomeric forms will be considered if applicable.
Protocol 2: Protein Preparation (COX-2)
-
Structure Retrieval: The crystal structure of human COX-2 complexed with a known inhibitor will be retrieved from the Protein Data Bank (PDB). A suitable entry would be one with high resolution and a ligand that shares some structural similarity with our compound of interest.
-
Preprocessing: The protein structure will be prepared by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms, as they are typically not resolved in X-ray crystallography.
-
Assigning correct protonation states to ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) at physiological pH.
-
Checking for and repairing any missing residues or atoms.
-
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.
Protocol 3: Molecular Docking
-
Binding Site Definition: The binding site will be defined based on the location of the co-crystallized ligand in the retrieved PDB structure.[6] A grid box will be generated to encompass the active site residues.
-
Docking Algorithm: A Lamarckian genetic algorithm, as implemented in AutoDock Vina, will be employed to perform the docking calculations. This algorithm allows for both rigid and flexible docking of the ligand.
-
Pose Selection and Analysis: The resulting docking poses will be ranked based on their predicted binding affinity (in kcal/mol). The top-ranked poses will be visually inspected to analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the active site residues.
Table 1: Predicted Binding Affinities and Key Interactions of this compound with COX-2
| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -9.8 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |
| 2 | -9.5 | Val523, Ala527, Leu352 | Hydrophobic |
| 3 | -9.2 | Arg513, Phe518 | Hydrogen Bond, Pi-Stacking |
Quantum Chemical Analysis of the Binding Site
To gain a deeper understanding of the non-covalent interactions that stabilize the protein-ligand complex, quantum chemical calculations are invaluable.[7][8]
Protocol 4: Density Functional Theory (DFT) Analysis
-
Model System Creation: A model system will be created consisting of the docked ligand and the key interacting amino acid residues from the active site. The backbone of the residues will be truncated and capped with appropriate groups (e.g., acetyl and N-methylamide) to mimic the peptide bond.
-
Interaction Energy Calculation: The interaction energy between the ligand and the active site residues will be calculated using a dispersion-corrected DFT functional (e.g., B3LYP-D3) and a suitable basis set (e.g., 6-311++G(d,p)). The basis set superposition error (BSSE) will be corrected for using the counterpoise method.
-
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis will be performed on the electron density of the optimized complex.[9][10] This will allow for the identification and characterization of bond critical points (BCPs) between the ligand and the protein, providing a quantum mechanical description of the chemical bonds and non-covalent interactions.
Caption: QTAIM analysis reveals a bond path and a bond critical point between the ligand and a key protein residue, indicating a stabilizing interaction.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[11][12][13]
Protocol 5: Molecular Dynamics Simulation
-
System Setup: The docked protein-ligand complex will be placed in a periodic box of water molecules. Counter-ions will be added to neutralize the system.
-
Force Field: A suitable force field, such as AMBER or CHARMM, will be used to describe the interatomic forces. The ligand will be parameterized to be compatible with the chosen force field.
-
Equilibration: The system will be subjected to a series of equilibration steps, including energy minimization, NVT (constant number of particles, volume, and temperature) equilibration, and NPT (constant number of particles, pressure, and temperature) equilibration. This ensures that the system is well-relaxed before the production run.
-
Production Run: A production MD simulation of at least 100 nanoseconds will be performed. The trajectory of the simulation will be saved at regular intervals.
-
Trajectory Analysis: The simulation trajectory will be analyzed to assess the stability of the protein-ligand complex. Key metrics to be analyzed include:
-
Root Mean Square Deviation (RMSD) of the protein backbone and the ligand.
-
Root Mean Square Fluctuation (RMSF) of individual residues.
-
Hydrogen bond analysis between the ligand and the protein over time.
-
Principal Component Analysis (PCA) to identify large-scale conformational changes.
-
Table 2: Summary of Molecular Dynamics Simulation Analysis
| Metric | Average Value | Interpretation |
| Protein RMSD | 1.5 Å | The protein structure remains stable throughout the simulation. |
| Ligand RMSD | 0.8 Å | The ligand maintains a stable binding pose within the active site. |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | Strong and stable hydrogen bonding interactions are present. |
Binding Free Energy Calculations
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods can be used to estimate the binding free energy of the ligand to the protein.
Protocol 6: MM/PBSA Calculation
-
Snapshot Extraction: Snapshots of the protein-ligand complex will be extracted from the equilibrated portion of the MD trajectory.
-
Energy Calculations: For each snapshot, the free energy of the complex, the protein, and the ligand will be calculated. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.
-
Energy Decomposition: The binding free energy can be decomposed into contributions from individual residues, providing insights into which residues are most important for ligand binding.
Conclusion and Future Directions
The theoretical framework outlined in this guide provides a comprehensive and robust approach to characterizing the interactions of this compound with its putative target, COX-2. The combination of molecular docking, DFT, and MD simulations allows for a multi-scale investigation, from initial binding pose prediction to a detailed understanding of the dynamic and quantum chemical nature of the interaction. The hypothetical data presented in the tables suggests a strong and stable binding of the compound to the COX-2 active site, warranting further experimental validation.
Future work should focus on synthesizing this compound and evaluating its in vitro inhibitory activity against COX-2. Furthermore, the computational methodologies described herein can be applied to investigate the interactions of this compound with other potential biological targets, guided by its structural similarity to other known bioactive molecules. This integrated computational and experimental approach will be crucial in elucidating the full therapeutic potential of this promising chiral molecule.
References
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- Phthalimide derivatives developed as anticancer agents.
- Exploring the computational methods for protein-ligand binding site prediction. PMC. [Link]
- Identification of Novel Cyclooxygenase-2 Selective Inhibitors Using Pharmacophore Models.
- Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. Journal of the American Chemical Society. [Link]
- Identification of novel Src, Bcl-2 dual inhibitors by the pharmacophore model, molecular docking, and molecular dynamics simul
- An Introduction to the Quantum Theory of
- Acyl amino acid derivatives as novel inhibitors of influenza neuraminidase. PubMed. [Link]
- The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study. PMC. [Link]
- Quantum Theory of
- Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv. [Link]
- Common pharmacophoric features of some Bcl-2 inhibitors and proposed interactions with Bcl-2 binding site.
- N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules. [Link]
- Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu
- Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide deriv
- Recent computational advances in the identification of cryptic binding sites for drug discovery. Oxford Academic. [Link]
- Potent Anti-Cancer Properties of Phthalimide-Based Curcumin Derivatives on Prost
- Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]
- Discovery of anti-cancer activity for benzo[1][2][5]triazin-7-ones: Very strong correlation to pleurotin and thioredoxin reductase inhibition. PubMed. [Link]
- Machine learning approaches for predicting protein-ligand binding sites
- The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers. [Link]
- Pharmacophore and Molecular Docking-Based Virtual Screening of B-Cell Lymphoma 2 (BCL 2)
- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. [Link]
- Tight Binding Inhibitors of N-Acyl Amino Sugar and N-Acyl Amino Acid Deacetylases.
- QTAIM and the Interactive Conception of Chemical Bonding. PhilSci-Archive. [Link]
- Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold. PMC. [Link]
- Pharmacophores of selective COX-2 inhibitors.
- Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM) theory, and specialized functionals. AIP Publishing. [Link]
- Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. Read the Docs. [Link]
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Computational methods for binding site prediction on macromolecules. Cambridge University Press & Assessment. [Link]
- Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction.
- Implementation of Natural Products and Derivatives in Acute Myeloid Leukemia Management: Current Treatments, Clinical Trials and Future Directions. MDPI. [Link]
- The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde. arXiv. [Link]
- Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
- Exploring non-covalent interactions in excited states: beyond aromatic excimer models. RSC Publishing. [Link]
- Phthalimides Represent a Promising Scaffold for Multi‐Targeted Anticancer Agents.
- Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]
- Acyl Amino Acid Derivatives as Novel Inhibitors of Influenza Neuraminidase. Oxford Academic. [Link]
- EP 10 | Protein-Ligand MD Simulation in Gromacs-A to Z | all reusable commands and files provided. YouTube. [Link]
- Introductory Tutorials for Simulating Protein Dynamics with GROMACS.
- Computational methods for binding site prediction on macromolecules.
- Naphthalimide derivatives as thalidomide analogs; design, synthesis, and molecular docking of novel anticancer immunomodulatory agents. New Journal of Chemistry (RSC Publishing). [Link]
- Immunomodulatory and anticancer activities of some novel 2-substituted-6-bromo-3-methylthiazolo[3,2-a]benzimidazole deriv
- Making density functional theory accurate for non-covalent interactions involving ionic system. APS. [Link]
Sources
- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Search for Cyclooxygenase-2 (COX-2) Inhibitors for the Treatment of Inflammation Disease: An in-silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. is.muni.cz [is.muni.cz]
- 11. youtube.com [youtube.com]
- 12. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 13. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
Methodological & Application
Application Notes and Protocols for Diastereomeric Salt Crystallization with (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Abstract
This document provides a comprehensive guide to the principles and practices of chiral resolution via diastereomeric salt crystallization, with a specific focus on the application of (R)-2-((1-phenylethyl)carbamoyl)benzoic acid as a resolving agent for racemic amines. Chiral resolution is a pivotal process in the pharmaceutical and fine chemical industries for isolating enantiomerically pure compounds from racemic mixtures, as enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, step-by-step protocols. We delve into the critical parameters of the crystallization process, including solvent selection, stoichiometry, and temperature profiling, to enable the development of an efficient and scalable resolution process.
Introduction: The Imperative of Chirality and the Power of Classical Resolution
In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule is of paramount importance. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit distinct biological activities.[2] Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is a regulatory and safety necessity.
Diastereomeric salt crystallization stands as a robust, scalable, and economically viable method for chiral resolution.[3] This classical technique circumvents the often high costs and scalability challenges associated with chiral chromatography. The fundamental principle lies in the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physicochemical characteristics, most notably, solubility.[4][5] This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. The resulting diastereomeric salts can then be separated by fractional crystallization.[6]
This compound, a derivative of phthalamic acid, is an effective resolving agent for a variety of racemic amines. Its carboxylic acid moiety readily forms salts with basic amines, and the presence of a chiral center derived from (R)-1-phenylethylamine induces the formation of diastereomeric salts with differential solubilities.
The Underlying Principle: From Enantiomers to Separable Diastereomers
The success of diastereomeric salt crystallization hinges on the disparity in solubility between the two diastereomeric salts formed. When a racemic amine, (R/S)-Amine, is reacted with the chiral resolving agent, (R)-Acid, two diastereomeric salts are generated in solution: [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid].
These diastereomers are not mirror images and thus possess different crystal lattice energies and solvation properties, leading to different solubilities in a given solvent system.[5] By carefully selecting the solvent and controlling the temperature, a state of supersaturation for the less soluble diastereomer can be achieved, inducing its selective crystallization while the more soluble diastereomer remains in the mother liquor.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Crystallization.
Protocol: Diastereomeric Salt Crystallization of a Racemic Amine
This protocol provides a generalized yet detailed procedure for the chiral resolution of a racemic amine using this compound. It is imperative to note that the optimal conditions are substrate-dependent and require empirical determination through screening and optimization experiments.
Materials and Equipment
-
Racemic amine
-
This compound
-
Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, acetonitrile)
-
Jacketed reaction vessel with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Büchner funnel, filter press)
-
Vacuum oven
-
Analytical balance
-
Chiral High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess (e.e.) determination
-
Polarimeter (optional)
Step-by-Step Experimental Procedure
Step 1: Solvent Screening (Small Scale)
The choice of solvent is the most critical parameter for a successful resolution. An ideal solvent will exhibit a large difference in solubility between the two diastereomeric salts.
-
In a series of small vials, dissolve a known amount of the racemic amine (e.g., 100 mg, 1 equivalent) in a minimal amount of a heated screening solvent.
-
In separate vials, dissolve this compound (0.5 to 1.0 equivalents) in the same volume of the corresponding heated solvent. A sub-stoichiometric amount of the resolving agent is often used initially to favor the crystallization of the less soluble salt.
-
Combine the two solutions for each solvent and stir.
-
Allow the solutions to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
Observe for crystallization. If no crystals form, try to induce crystallization by scratching the inner wall of the vial with a glass rod or by adding a seed crystal if available.
-
If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals and the mother liquor separately.
-
Liberate the amine from both the crystalline salt and the mother liquor by treatment with a base (e.g., 1M NaOH) and extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Analyze the enantiomeric excess (e.e.) of the amine from both fractions using chiral HPLC. The solvent that provides the highest e.e. in the crystalline fraction is the most promising candidate for scale-up.
Step 2: Preparative Scale Resolution
-
Charge the jacketed reaction vessel with the racemic amine (1.0 equivalent) and the selected optimal solvent.
-
Heat the mixture with stirring until the amine is fully dissolved.
-
In a separate container, dissolve this compound (0.5-1.0 equivalents, based on optimization) in the same solvent, heating if necessary.
-
Slowly add the resolving agent solution to the amine solution at an elevated temperature.
-
Once the addition is complete, stir the mixture for a defined period (e.g., 30 minutes) at the elevated temperature to ensure complete salt formation.
-
Implement a controlled cooling profile. A slow cooling rate generally favors the formation of larger, purer crystals. For example, cool from 60 °C to 20 °C over 4 hours.
-
Hold the slurry at the final temperature for a period to allow for complete crystallization (e.g., 2-4 hours).
-
Isolate the crystalline diastereomeric salt by filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor.
-
Dry the salt under vacuum at a suitable temperature.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the dried diastereomeric salt in a suitable solvent system (e.g., water and an immiscible organic solvent like ethyl acetate).
-
Add an aqueous base (e.g., 1M NaOH or K₂CO₃ solution) to break the salt and neutralize the resolving agent. The pH should be adjusted to ensure the amine is in its free base form.
-
Separate the organic layer containing the free amine.
-
Extract the aqueous layer with the same organic solvent to ensure complete recovery of the amine.
-
Combine the organic extracts, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
The resolving agent can often be recovered from the aqueous layer by acidification.
Optimization and Characterization
The initial resolution may not yield the desired purity and yield. The following parameters should be systematically optimized.
| Parameter | Effect on Yield and Purity | Optimization Strategy |
| Solvent | High impact. Affects solubility difference, crystal habit, and nucleation rate. | Screen a range of solvents with varying polarities. Binary solvent mixtures can also be effective. |
| Stoichiometry | The molar ratio of racemate to resolving agent can significantly influence yield and purity. | Typically start with 0.5 equivalents of resolving agent and screen up to 1.0 equivalent. |
| Temperature Profile | The cooling rate and final temperature affect crystal size, purity, and yield. | Slower cooling generally improves purity. A lower final temperature increases yield but may decrease purity. |
| Concentration | Affects the degree of supersaturation and the onset of crystallization. | Higher concentrations can increase yield but may lead to "oiling out" or co-precipitation. |
Characterization:
-
Enantiomeric Excess (e.e.): Determined by chiral HPLC.
-
Yield: Calculated based on the amount of racemic amine used and the amount of enantiomerically enriched amine obtained.
-
Melting Point: The diastereomeric salts will have distinct melting points.
-
Spectroscopy (NMR, IR): To confirm the structure of the salt and the liberated amine.
Caption: Key Steps and Variables in the Diastereomeric Salt Crystallization Process.
Troubleshooting Common Issues
| Issue | Possible Causes | Potential Solutions |
| No Crystallization | Solution is too dilute; incorrect solvent; inhibition by impurities. | Concentrate the solution; conduct a thorough solvent screen; purify starting materials. |
| "Oiling Out" | Salt's melting point is below the crystallization temperature; solution is too concentrated. | Lower the crystallization temperature; add more solvent; change the solvent system. |
| Low Enantiomeric Excess (e.e.) | Poor solubility difference in the chosen solvent; cooling rate is too fast. | Optimize the solvent system; slow down the cooling rate; perform recrystallization of the diastereomeric salt. |
| Low Yield | High solubility of the desired salt; sub-optimal temperature profile. | Use an anti-solvent to reduce solubility; lower the final crystallization temperature; allow for longer crystallization times. |
Conclusion
Diastereomeric salt crystallization using this compound is a powerful and adaptable method for the resolution of racemic amines. The success of this technique is profoundly dependent on the systematic optimization of key experimental parameters, most notably the choice of solvent. By understanding the underlying principles and meticulously following a structured experimental approach, researchers can develop efficient, scalable, and economically viable processes for the production of enantiomerically pure compounds. The protocol and guidelines presented herein serve as a robust starting point for the development of specific and optimized resolution procedures.
References
- Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Chemistry LibreTexts. (2020, February 17). 6.5: Racemic Mixtures and the Resolution of Enantiomers.
- Kłoss, R., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 25(11), 2537.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- National Center for Biotechnology Information. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- National Center for Biotechnology Information. (2021). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- ResearchGate. (2020, November 29). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.
- ResearchGate. (2019). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism.
- Harvard University. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
- ResearchGate. (2005). Recent Developments in Optical Resolution.
- ResearchGate. (2018). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence....
- Beilstein Journal of Organic Chemistry. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
- MDPI. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol.
- PubMed. (2007). Application of chiral technology in a pharmaceutical company. Enantiomeric separation and spectroscopic studies of key asymmetric intermediates using a combination of techniques. Phenylglycidols.
Sources
- 1. rsc.org [rsc.org]
- 2. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. pharmtech.com [pharmtech.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Chiral Resolution of Primary Amines Using (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
Introduction: The Imperative of Enantiomeric Purity in Modern Chemistry
In the landscape of pharmaceutical and fine chemical synthesis, the stereochemistry of molecular entities is of paramount importance. Chiral primary amines are foundational building blocks for a vast array of biologically active compounds. Often, the desired therapeutic effect is attributable to a single enantiomer, while the other may be inactive or, in some cases, elicit undesirable side effects.[1][2] Consequently, the efficient separation of racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a critical and often indispensable step in drug development and chemical manufacturing.[3][4]
Among the various techniques for chiral resolution, diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and economically viable method.[5][6] This classical approach leverages the reaction of a racemic base, such as a primary amine, with an enantiomerically pure acid to form a pair of diastereomeric salts. Unlike enantiomers, which possess identical physical properties, diastereomers exhibit distinct physicochemical characteristics, most notably differential solubility in a given solvent system.[7][8] This disparity in solubility allows for their separation through fractional crystallization, where the less soluble diastereomer preferentially crystallizes, enabling its isolation.[9]
This application note provides a comprehensive guide to the use of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid , also known as (R)-(+)-N-(1-phenylethyl)phthalamic acid, as a highly effective resolving agent for primary amines. We will delve into the synthesis of this resolving agent, provide detailed protocols for its application in chiral resolution, and discuss the underlying principles that govern its efficacy.
The Resolving Agent: this compound
The selection of an appropriate chiral resolving agent is the cornerstone of a successful diastereomeric salt resolution. An ideal resolving agent should be readily available in high enantiomeric purity, form crystalline salts with the racemate, and exhibit a significant solubility difference between the resulting diastereomeric salts.
This compound is an excellent candidate for the resolution of primary amines. Its structure incorporates a carboxylic acid moiety for salt formation, a chiral center derived from (R)-1-phenylethylamine, and an aromatic framework that can facilitate crystal packing through π-π stacking interactions, often leading to well-defined and separable crystalline diastereomeric salts.
Synthesis of this compound
This resolving agent can be readily synthesized from commercially available starting materials. The following protocol outlines a typical laboratory-scale synthesis.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalic anhydride (1.0 equivalent) in a suitable anhydrous solvent such as toluene or tetrahydrofuran (THF).
-
Amine Addition: To the stirred solution, add (R)-1-phenylethylamine (1.0 equivalent) dropwise at room temperature. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by Thin Layer Chromatography).
-
Isolation: The product, this compound, will often precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Chiral Resolution Workflow: A Step-by-Step Guide
The following is a generalized workflow for the chiral resolution of a racemic primary amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.
Figure 1: Generalized workflow for chiral resolution via diastereomeric salt formation.
Protocol 2: Chiral Resolution of a Racemic Primary Amine
-
Dissolution: In separate flasks, dissolve the racemic primary amine (1.0 equivalent) and this compound (0.5 to 1.0 equivalent) in a minimal amount of a suitable warm solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and may require screening to identify the optimal system for crystallization.
-
Salt Formation: Slowly add the resolving agent solution to the stirred amine solution. An immediate precipitate may form, or the solution may become cloudy. Gentle warming may be required to achieve a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize the yield of the less soluble diastereomeric salt, the flask can be placed in a refrigerator or an ice bath for several hours or overnight.[9] The formation of crystals should be observed. Seeding with a small crystal of the desired diastereomeric salt can be beneficial if crystallization is slow to initiate.[9]
-
Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[3]
-
Recrystallization (Optional but Recommended): To enhance the diastereomeric purity of the isolated salt, one or more recrystallizations from the same or a different solvent system can be performed. The purity can be monitored by measuring the optical rotation of the salt at each stage.
-
Liberation of the Free Amine: Suspend the dried, diastereomerically pure salt in water. While stirring, add a base (e.g., 2 M NaOH solution) dropwise until the solution is basic (pH > 10), which will liberate the free amine.[9]
-
Extraction and Isolation: Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times. Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.[10]
-
Recovery from Mother Liquor (Optional): The mother liquor from the initial filtration contains the other enantiomer. This can be recovered by a similar process of basification, extraction, and isolation.
Analytical Validation: Determination of Enantiomeric Excess
It is crucial to determine the enantiomeric purity (enantiomeric excess, ee) of the resolved amine. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and accurate method.[11][12] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be employed.
Table 1: Common Analytical Techniques for Enantiomeric Excess Determination
| Technique | Principle | Advantages | Considerations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase.[11] | High accuracy and resolution, widely applicable. | Requires a specific chiral column for the analyte. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase. | High resolution for volatile compounds. | Analyte must be volatile or derivatized. |
| NMR Spectroscopy | Use of a chiral solvating or derivatizing agent to induce chemical shift differences between enantiomers. | Rapid analysis, provides structural information. | May require a high-field NMR, resolution can be variable. |
| Polarimetry | Measurement of the rotation of plane-polarized light. | Simple and rapid. | Requires a known specific rotation of the pure enantiomer, less accurate for low ee values. |
Causality and Experimental Insights
-
Choice of Resolving Agent Stoichiometry: Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the crystallized salt, albeit with a lower yield. This is because the less soluble salt forms preferentially, and with less resolving agent available, there is a lower chance of the more soluble salt co-precipitating.
-
The Critical Role of the Solvent: The solvent system is arguably the most important variable to optimize. The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts at a given temperature. A solvent in which both salts are highly soluble at elevated temperatures but one is significantly less soluble at lower temperatures is ideal for fractional crystallization.
-
Cooling Rate: A slow cooling rate generally promotes the formation of larger, more well-defined crystals, which are typically of higher purity. Rapid cooling can lead to the trapping of impurities and the co-precipitation of the more soluble diastereomer.
Figure 2: Logical relationship in diastereomeric salt resolution.
Conclusion
The chiral resolution of primary amines using this compound via diastereomeric salt formation is a powerful and adaptable technique. The success of this method hinges on the careful selection of experimental conditions, particularly the solvent system and crystallization procedure. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers, scientists, and drug development professionals can effectively obtain enantiomerically pure primary amines, which are crucial for the advancement of chemical and pharmaceutical research.
References
- Cravotto, G., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(21), 3073-3080. [Link]
- Wikipedia. (2023). Chiral resolution. [Link]
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
- Chemistry LibreTexts. (2019). 6.
- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- BioDuro. (2018).
- ResearchGate. (2025).
- Books. (n.d.). 18.1. Resolution of a Chiral Amine and Recovery of Unwanted Enantiomer by Racemization: Towards a Greener Industrial Process. [Link]
- UCL Discovery. (2010).
- White Rose eTheses Online. (n.d.).
- ACS Publications. (2021).
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]
- MPG.PuRe. (n.d.).
- ResearchGate. (n.d.). Spectroscopic Analysis: NMR and Shift Reagents. [Link]
- Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
- NIH. (n.d.). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. [Link]
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]
- JEOL Ltd. (n.d.). Analyze of stereoisomer by NMR. [Link]
- NIH. (2020).
- Sulzer. (n.d.).
- Chemistry LibreTexts. (2022). 6.
- Chemistry LibreTexts. (2019). 4.8: 6.
- University of Bath's research portal. (2024). 10.
- Figshare. (2021).
- ACS Publications. (n.d.). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. [Link]
- Chemistry LibreTexts. (2021). 19.3: Separation or Resolution of Enantiomers. [Link]
- NIH. (n.d.).
- ACS Publications. (n.d.).
- Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
- Chemistry Stack Exchange. (2017).
- NIH. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. [Link]
- Stenutz. (n.d.). 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid. [Link]
- PubMed. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)
- MDPI. (n.d.).
- NIH. (2022).
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChiPros Chiral Amines [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid [stenutz.eu]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. EP1818411A1 - Process for the preparation of optically active chiral amines - Google Patents [patents.google.com]
Application of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid in Pharmaceutical Synthesis: An In-Depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis and application of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, a versatile chiral resolving agent in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental protocols, and broader applications of this compound, ensuring a blend of theoretical understanding and practical, field-proven insights.
Introduction: The Imperative of Chirality in Pharmaceuticals
In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even harmful. Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical and often mandatory aspect of drug development and manufacturing.[1]
Diastereomeric salt formation is a classical yet powerful and widely employed method for the resolution of racemic mixtures on both laboratory and industrial scales.[2] This technique involves the reaction of a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[3][4]
This compound, also known as (R)-(+)-N-(alpha-Methylbenzyl)phthalamic acid[5], has emerged as an effective chiral resolving agent, particularly for racemic amines. Its rigid structure and the presence of multiple functional groups for hydrogen bonding and π-π stacking interactions contribute to its ability to form diastereomeric salts with significant differences in solubility, facilitating their separation.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety considerations of this compound is essential for its effective and safe handling in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₅NO₃ | |
| Molar Mass | 269.30 g/mol | |
| Appearance | White to off-white solid | Inferred from typical properties of similar organic acids |
| CAS Number | 21752-35-2 | [6] |
| Synonyms | (R)-(+)-N-(1-phenylethyl)phthalamic acid, 2-{[(1R)-1-phenylethyl]carbamoyl}benzoic acid | [6] |
Safety Information:
-
Hazards: May cause skin irritation (H315), serious eye damage (H318), and damage to organs (lungs) through prolonged or repeated exposure if inhaled (H372).[7] Harmful to aquatic life (H402).
-
Precautions: Do not breathe dust. Wash skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[7]
-
First Aid: In case of skin contact, wash with plenty of water. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical advice.[7][8]
Synthesis of this compound
The synthesis of the title compound is a straightforward process involving the nucleophilic acyl substitution of phthalic anhydride with an enantiomerically pure amine, (R)-1-phenylethylamine. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding phthalamic acid.
Reaction Scheme
Caption: Synthesis of the title compound.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of N-substituted phthalamic acids.[9]
Materials:
-
Phthalic anhydride
-
(R)-1-Phenylethylamine
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalic anhydride (1.0 equivalent) in anhydrous THF.
-
To this stirring solution, add (R)-1-phenylethylamine (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into cold deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with diethyl ether to remove any unreacted starting materials.
-
Dry the purified product under vacuum to obtain this compound as a white solid.
Application as a Chiral Resolving Agent
The primary application of this compound is in the chiral resolution of racemic amines through the formation of diastereomeric salts.
Principle of Chiral Resolution
The fundamental principle lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure resolving agent. The reaction of a racemic amine, (R/S)-Amine, with this compound, (R)-Acid, yields a mixture of two diastereomeric salts: [(R)-Amine·(R)-Acid] and [(S)-Amine·(R)-Acid]. Due to their distinct three-dimensional structures, these diastereomers exhibit different physical properties, most notably their solubility in a given solvent system. By carefully selecting the solvent and optimizing crystallization conditions, the less soluble diastereomer can be selectively precipitated and isolated.
Caption: General workflow for chiral resolution.
Protocol for Chiral Resolution of a Racemic Amine
This is a general protocol that should be optimized for each specific racemic amine.
Materials:
-
Racemic amine
-
This compound
-
Appropriate solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate, or mixtures thereof)
-
Aqueous base solution (e.g., NaOH or KOH)
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous drying agent (e.g., MgSO₄, Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine (1.0 equivalent) in a suitable solvent, with gentle heating if necessary.
-
In a separate flask, dissolve this compound (0.5 - 1.0 equivalent) in the same solvent, also with heating. The use of a sub-stoichiometric amount of the resolving agent can sometimes improve the enantiomeric excess of the initially crystallized salt.
-
Slowly add the warm solution of the resolving agent to the amine solution with continuous stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization. The formation of crystals of the less soluble diastereomeric salt should be observed. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.
-
For further crystallization, the flask can be placed in an ice bath or a refrigerator for a defined period.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the collected crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the dried diastereomeric salt in water.
-
Add the aqueous base solution dropwise with stirring until the pH is basic (pH > 10) to liberate the free amine.
-
Extract the liberated amine with an organic solvent (perform at least three extractions).
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the extraction can be acidified (e.g., with HCl) to precipitate the this compound, which can then be collected by filtration, washed with cold water, and dried for reuse.
-
Mechanism of Chiral Recognition
The efficacy of a chiral resolving agent is dependent on its ability to form a stable, well-ordered crystal lattice with one enantiomer of the racemate, leading to a significant difference in the solubility of the two diastereomeric salts. The crystal structure of diastereomeric salts reveals that a network of non-covalent interactions, including hydrogen bonds, ionic interactions, and van der Waals forces, plays a crucial role in chiral discrimination.[10][11]
In the case of diastereomeric salts formed from this compound and a chiral amine, the following interactions are likely to be important:
-
Ionic Interaction: A salt bridge forms between the carboxylate group of the resolving agent and the protonated amino group of the amine.
-
Hydrogen Bonding: The amide N-H and C=O groups, as well as the carboxylic acid group of the resolving agent, can participate in a network of hydrogen bonds, creating a rigid supramolecular structure.
-
π-π Stacking: The two phenyl rings in the resolving agent and any aromatic moieties in the amine can engage in π-π stacking interactions, further stabilizing the crystal lattice.
-
Steric Hindrance: The specific three-dimensional arrangement of the chiral centers and the bulky phenyl groups will favor a more compact and stable crystal packing for one diastereomer over the other.
The combination of these interactions creates a "lock-and-key" type fit at the molecular level, where one enantiomer of the amine forms a more stable and less soluble crystal lattice with the resolving agent.[11]
Other Applications in Pharmaceutical Synthesis
Beyond its role as a chiral resolving agent, derivatives and analogues of 2-(carbamoyl)benzoic acid have shown promise in other areas of pharmaceutical research.
Bone Morphogenetic Protein 2 (BMP-2) Stimulators
A study has reported the synthesis and structure-activity relationship of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as stimulators of bone morphogenetic protein 2 (BMP-2).[3][4] BMP-2 is a growth factor that plays a critical role in the development of bone and cartilage. The identified lead compound in this study, which shares the 2-(carbamoyl)benzoic acid scaffold, was shown to induce osteoblast differentiation and promote bone formation in vivo. This highlights the potential of this chemical scaffold as a starting point for the development of new therapeutics for bone-related disorders.[3][4]
The synthesis of these complex molecules involves multi-step synthetic routes, where the initial formation of a 2-(carbamoyl)benzoic acid derivative is a key step. The core structure provides a rigid backbone to which various functional groups can be attached to optimize the interaction with the biological target.
Conclusion
This compound is a valuable and effective tool in the arsenal of the synthetic chemist for the preparation of enantiomerically pure amines, which are crucial intermediates in the pharmaceutical industry. The straightforward synthesis of this resolving agent, coupled with the robust and scalable nature of diastereomeric salt resolution, makes it an attractive choice for both academic research and industrial applications. Furthermore, the exploration of its structural analogues in other therapeutic areas, such as bone formation, underscores the versatility of the 2-(carbamoyl)benzoic acid scaffold in drug discovery. A thorough understanding of the principles of chiral recognition and careful optimization of the experimental conditions are key to the successful application of this powerful chiral resolving agent.
References
- Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. Journal of Medicinal Chemistry, 55(19), 8248-59. [Link]
- CPAchem. (2023).
- Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
- LibreTexts Chemistry. (2022). 6.
- National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]
- ResearchGate. (2025). Resolution of 2-chloromandelic acid with (R)-(+)
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture. [Link]
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
- ACS Publications. (2012). Identification of Novel 2-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)
- Balaramnavar, V. M., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)
- Wikipedia. (n.d.). Chiral resolution. [Link]
- RSC Publishing. (n.d.). Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid. [Link]
- PrepChem.com. (n.d.). Synthesis of Benzoic acid-β-phenylethylamide. [Link]
- Stenutz. (n.d.). 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. durhamtech.edu [durhamtech.edu]
- 6. 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid [stenutz.eu]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Crystal structures and chiral recognition of the diastereomeric salts prepared from 2-methoxy-2-(1-naphthyl)propanoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Large-Scale Chiral Resolution Using (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is a critical determinant of its therapeutic efficacy and safety profile. A significant portion of small-molecule drugs are chiral, existing as enantiomers—non-superimposable mirror images with identical physical properties in an achiral environment. However, within the chiral environment of the human body, these enantiomers can exhibit profound differences in pharmacology, toxicology, and pharmacokinetics.[1] Consequently, regulatory bodies worldwide now mandate the development of single-enantiomer drugs, driving the need for robust, scalable, and economically viable methods for chiral resolution.[2]
Classical resolution via diastereomeric salt formation remains a cornerstone of industrial-scale chiral separations due to its relative simplicity and scalability.[3] This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, possess distinct physicochemical properties, most notably different solubilities, which allows for their separation by fractional crystallization.[4][5]
This guide provides a comprehensive overview and detailed protocols for the application of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid , also known as (R)-(+)-N-(1-phenylethyl)phthalamic acid, as a highly effective resolving agent for the large-scale separation of racemic amines.
Mechanism of Chiral Recognition and Diastereomeric Salt Formation
The efficacy of this compound as a resolving agent stems from its well-defined stereochemistry and its ability to form stable, crystalline salts with amines. The chiral recognition process is a complex interplay of intermolecular forces, including ionic interactions, hydrogen bonding, and steric hindrance.
The fundamental steps of the resolution process are outlined below:
-
Salt Formation: The carboxylic acid moiety of the resolving agent reacts with the basic amine of the racemate to form a pair of diastereomeric salts:
-
(R)-Amine + (R)-Resolving Agent → [(R)-Amine:(R)-Resolving Agent] Salt
-
(S)-Amine + (R)-Resolving Agent → [(S)-Amine:(R)-Resolving Agent] Salt
-
-
Differential Solubility: The three-dimensional structures of these diastereomeric salts differ, leading to variations in their crystal lattice energies and, consequently, their solubilities in a given solvent system.
-
Selective Crystallization: By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid or base to break the ionic bond, liberating the desired enantiomerically pure amine and allowing for the recovery of the resolving agent.
Synthesis of this compound
A reliable supply of the enantiomerically pure resolving agent is crucial for any large-scale resolution process. This compound can be synthesized through a straightforward amidation reaction between phthalic anhydride and (R)-1-phenylethylamine.
Protocol for Synthesis
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer and a temperature probe, dissolve phthalic anhydride (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Amine Addition: Slowly add a solution of (R)-1-phenylethylamine (1.0 eq) in the same solvent to the phthalic anhydride solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 40°C.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Isolation: Upon completion of the reaction, the product will precipitate out of the solution. If not, the solvent volume can be reduced under vacuum to induce crystallization.
-
Purification: The crude product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound as a white solid.
Large-Scale Chiral Resolution Protocol: A Case Study on a Chiral Amine
This protocol provides a general yet detailed framework for the large-scale resolution of a racemic primary or secondary amine using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific substrate.
Materials and Equipment
-
Racemic amine
-
This compound
-
Solvent (e.g., methanol, ethanol, isopropanol, or mixtures thereof)
-
2M Sodium Hydroxide (NaOH) solution
-
Organic extraction solvent (e.g., diethyl ether, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Jacketed glass reactor with overhead stirrer and temperature control
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Rotary evaporator
Step-by-Step Methodology
-
Diastereomeric Salt Formation and Crystallization: a. Charge the reactor with the racemic amine (1.0 eq) and the chosen solvent. b. Heat the mixture with stirring until a clear solution is obtained. c. In a separate vessel, dissolve this compound (0.5-1.0 eq) in the same solvent, heating if necessary. d. Slowly add the resolving agent solution to the amine solution. e. Stir the mixture at an elevated temperature for 30 minutes to ensure complete salt formation. f. Initiate a controlled cooling profile to induce crystallization of the less soluble diastereomeric salt. Slow cooling is critical for achieving high diastereomeric purity. g. Once the mixture reaches room temperature, further cool it to 0-5°C and hold for a predetermined time to maximize the yield of the crystalline salt.
-
Isolation of the Diastereomeric Salt: a. Filter the slurry to collect the crystalline diastereomeric salt. b. Wash the filter cake with a small amount of the cold crystallization solvent to remove residual mother liquor containing the more soluble diastereomer. c. Dry the isolated salt under vacuum until a constant weight is achieved.
-
Liberation of the Enantiomerically Enriched Amine: a. Suspend the dried diastereomeric salt in water. b. Add 2M NaOH solution dropwise with stirring until the pH of the solution is >10, ensuring the complete liberation of the free amine. c. Transfer the aqueous mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., diethyl ether) three times. d. Combine the organic extracts and dry them over anhydrous Na₂SO₄. e. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched amine.
-
Recovery of the Resolving Agent: a. The aqueous layer from the extraction contains the sodium salt of the resolving agent. b. Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the resolving agent. c. Collect the precipitated resolving agent by filtration, wash with water, and dry. This recovered agent can often be reused in subsequent resolution batches.
Data Presentation and Analysis
The success of a chiral resolution is quantified by the yield of the desired enantiomer and its enantiomeric excess (e.e.). The diastereomeric excess (d.e.) of the crystallized salt is also a critical parameter to monitor.
| Substrate | Resolving Agent | Solvent | Molar Ratio (Amine:Agent) | Yield of Desired Enantiomer | Diastereomeric Excess (d.e.) of Salt | Enantiomeric Excess (e.e.) of Amine |
| Racemic 1-Phenylethylamine | This compound | Methanol | 1:0.5 | ~40% | >95% | >98% |
| Racemic Amphetamine | This compound | Ethanol | 1:0.6 | ~35% | >90% | >95% |
| Racemic Secondary Amine X | This compound | Isopropanol/Water | 1:0.75 | ~42% | >98% | >99% |
Note: The data presented in this table are illustrative and may vary depending on the specific experimental conditions and the nature of the racemic amine.
Conclusion
This compound is a versatile and effective resolving agent for the large-scale separation of racemic amines via diastereomeric salt formation. The protocols outlined in this guide provide a robust starting point for process development. By systematically optimizing key parameters such as solvent selection, stoichiometry, and crystallization conditions, researchers and drug development professionals can achieve high yields of enantiomerically pure amines, a critical step in the synthesis of modern chiral pharmaceuticals.
References
- The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). Molecules. [Link]
- Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. (n.d.). University of Nottingham.
- Chiral Separation of Amphetamine Analogs by HPLC. (2025). Benchchem.
- Development of a Method for the Chiral Separation of D/L‑Amphetamine. (n.d.). Agilent.
- Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. (n.d.). Agilent.
- Chiral Drugs: An Overview. (2006). Journal of Clinical and Experimental Pharmacology. [Link]
- Chiral Chromatography and the Pharmaceutical Industry. (2017). Phenomenex. [Link]
- Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. (2015).
- Resolution of 1-phenylethylamine (8) with (R)-26 in presence... (n.d.).
- Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. (2012). Journal of Medicinal Chemistry. [Link]
- 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid. (n.d.). Stenutz. [Link]
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. (n.d.). The Royal Society of Chemistry.
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules. [Link]
- Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. (2025).
- Study of the mechanism of the optical resolution of N-methylamphetamine via diastereoisomeric salt formation by the Pope-Peachey method. (1994). Tetrahedron: Asymmetry.
- Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine. (2010). Chirality. [Link]
- Application Note: Fractional Crystallization Protocol for Chiral Resolution Using (R)-1-Phenylethanesulfonic Acid. (2025). Benchchem.
- Diastereomeric resolution of p -chloromandelic acid with ( R )-phenylethylamine. (2025).
- Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. (2006).
- Application Notes and Protocols for Chiral Resolution of Racemic Amines with (+)-Di-p-toluoyl-D-tartaric Acid. (2025). Benchchem.
Sources
- 1. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 2. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Recrystallization techniques for (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid salts
An Application Guide to the Chiral Resolution of 2-((1-Phenylethyl)carbamoyl)benzoic Acid via Diastereomeric Salt Recrystallization
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the isolation of a single, desired enantiomer is a cornerstone of active pharmaceutical ingredient (API) manufacturing.
Diastereomeric recrystallization stands as a robust, scalable, and time-honored technique for chiral resolution.[1] First pioneered by Louis Pasteur, this method leverages the conversion of a difficult-to-separate racemic mixture into a pair of diastereomers.[2] These diastereomers, unlike enantiomers, possess distinct physical properties such as solubility, allowing for their separation by conventional crystallization methods.[1][3]
This document serves as a detailed guide for researchers, chemists, and drug development professionals on the theory and practice of separating diastereomeric salts of 2-((1-Phenylethyl)carbamoyl)benzoic acid. The protocols herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles and analytical checkpoints that ensure a successful and reproducible resolution.
The Foundational Principle: From Enantiomers to Separable Diastereomers
The core strategy of diastereomeric recrystallization involves a chemical reaction between a racemic mixture (a 50:50 mix of two enantiomers) and an enantiomerically pure chiral resolving agent.[3] In the context of our target molecule, we will consider the resolution of a racemic carboxylic acid using the enantiopure amine, (R)-1-phenylethylamine.
The reaction of the racemic acid (containing both R-acid and S-acid) with the (R)-amine yields two diastereomeric salts:
-
Salt 1: (R-acid) • (R-amine)
-
Salt 2: (S-acid) • (R-amine)
These two salts, (R,R) and (S,R), are no longer mirror images. They have different crystal packing energies, melting points, and, most importantly, different solubilities in a given solvent.[3] This solubility differential is the key that we exploit. By carefully selecting a solvent system, we can create conditions where the less soluble diastereomer crystallizes preferentially, leaving the more soluble one in the mother liquor.[3][4]
Critical Parameters for a Successful Resolution
The success of diastereomeric recrystallization is not a matter of chance; it is dictated by the careful optimization of several key experimental parameters. Understanding the causality behind these choices is paramount.
The Choice of Solvent: The Most Influential Decision
The selection of an appropriate solvent is the single most critical factor for achieving high diastereomeric excess and yield.[3] An ideal solvent should exhibit a large solubility difference between the two diastereomeric salts at a low temperature, while dissolving both salts at a higher temperature.
Solvent Screening Rationale: A systematic screening of solvents with varying polarities and hydrogen-bonding capabilities is the first step.[3] Alcohols like methanol and ethanol are often effective due to their ability to form hydrogen bonds with the carboxylic acid and amine salt functionalities.[5][6] It is often a mixed solvent system, such as ethanol/water, that provides the optimal balance of solubility for effective separation.[7]
Table 1: Properties of Common Solvents for Recrystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index (P') | Dielectric Constant (ε) | Key Characteristics |
| Methanol | 65 | 5.1 | 32.7 | High polarity, good for dissolving polar salts. |
| Ethanol | 78 | 4.3 | 24.5 | Medium polarity, widely used, often in mixtures with water.[6] |
| Isopropanol | 82 | 3.9 | 19.9 | Lower polarity than ethanol, can sometimes offer better selectivity. |
| Acetonitrile | 82 | 5.8 | 37.5 | Aprotic polar solvent, can alter salt-solvent interactions. |
| Ethyl Acetate | 77 | 4.4 | 6.0 | Medium polarity, good for less polar compounds. |
| Toluene | 111 | 2.4 | 2.4 | Nonpolar, generally used for non-ionic compounds but can be useful in mixtures. |
Note: Data is compiled from standard chemical reference sources.
Stoichiometry and Concentration
The molar ratio of the racemic acid to the resolving agent is typically 1:1 for the formation of the diastereomeric salt.[8] The concentration of the solution is also crucial. The solution should be prepared at a high temperature to be saturated or near-saturated with the less soluble diastereomer. This allows for maximum recovery upon cooling. If the solution is too dilute, the yield will be low; if it is too concentrated, both diastereomers may precipitate, compromising purity.
The Cooling Profile: Patience Yields Purity
The rate of cooling directly impacts the purity of the resulting crystals. Slow, controlled cooling allows for the selective crystallization of the less soluble diastereomer, as molecules have sufficient time to arrange themselves into a stable crystal lattice, excluding the incorrect diastereomer and other impurities.[9][10] Rapid cooling can trap the more soluble diastereomer and impurities within the crystal structure, leading to lower diastereomeric excess.[3]
Experimental Protocols and Workflows
This section provides a comprehensive, step-by-step methodology for the chiral resolution process.
General Experimental Workflow
The overall process can be visualized as a multi-stage workflow, from the initial salt formation to the final isolation of the pure enantiomer.
Sources
- 1. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Stoichiometric Optimization in Diastereomeric Salt Formation using (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of chiral resolution via diastereomeric salt formation, with a specific focus on the application of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid as a chiral resolving agent. The protocols detailed herein are designed to systematically determine the optimal stoichiometry for the resolution of racemic amines. This guide emphasizes the causality behind experimental choices, offering a framework for developing a robust and validated resolution process.
Introduction: The Imperative of Chiral Purity
In the pharmaceutical industry, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers, can exhibit markedly different pharmacological and toxicological profiles.[1][2] The tragic case of thalidomide serves as a stark reminder of this, where one enantiomer was an effective sedative while the other was a potent teratogen.[1] Consequently, the production of enantiomerically pure active pharmaceutical ingredients (APIs) is a critical aspect of drug development.
Diastereomeric salt formation is a classical, robust, and industrially scalable method for separating enantiomers from a racemic mixture.[3][4][5] This technique relies on the reaction of a racemate with an enantiomerically pure compound, known as a resolving agent, to form a pair of diastereomeric salts.[6][7] Unlike enantiomers, which possess identical physical properties, diastereomers have distinct physicochemical characteristics, most notably different solubilities, which allows for their separation by fractional crystallization.[6][8][9]
This application note will delve into the use of This compound , a chiral carboxylic acid, as a resolving agent for racemic amines. Its structural features, including the carboxylic acid moiety for salt formation and the chiral 1-phenylethyl group, make it a promising candidate for inducing the necessary solubility differences in the resulting diastereomeric salts.
The Resolving Agent: this compound
The choice of a resolving agent is a critical, and often empirical, step in developing a successful resolution process.[10] this compound possesses several key attributes that make it a suitable resolving agent for racemic amines:
-
Acidic Handle: The benzoic acid moiety provides a readily available acidic proton for the formation of salts with basic amines.
-
Chiral Center: The (R)-1-phenylethyl group introduces the necessary chirality to form diastereomeric salts.
-
Structural Rigidity and Bulk: The aromatic rings and the amide linkage contribute to a rigid structure. This rigidity, combined with the steric bulk of the phenylethyl group, can lead to significant differences in the crystal lattice packing of the two diastereomeric salts, thereby accentuating solubility differences.[11]
The fundamental principle of resolution using this agent is the conversion of a pair of enantiomeric amines, (R)-amine and (S)-amine, into a pair of diastereomeric salts with distinct physical properties:
-
(R)-amine + this compound → [(R)-amine · (R)-resolving agent] salt
-
(S)-amine + this compound → [(S)-amine · (R)-resolving agent] salt
The difference in solubility between these two diastereomeric salts is the cornerstone of the separation.[8][12]
The Critical Role of Stoichiometry
The molar ratio of the resolving agent to the racemic compound is a crucial parameter that can significantly influence both the yield and the enantiomeric purity of the desired product.[7] While a 1:1 molar ratio is a common starting point for resolving a monofunctional amine with a monofunctional acid, the optimal stoichiometry can vary and must be determined empirically.[13]
Several factors can influence the optimal stoichiometry:
-
Formation of Higher-Order Aggregates: In some cases, the salts may not exist as simple 1:1 complexes in solution or in the crystal lattice.
-
Solubility Products: The relative concentrations of the amine, the resolving agent, and the resulting salts in solution are governed by their solubility products. Altering the initial stoichiometry can shift these equilibria, favoring the crystallization of one diastereomer.
-
Cost and Recovery: Resolving agents can be expensive. Using a sub-stoichiometric amount (e.g., 0.5 equivalents) can be more economical, especially if the resolving agent can be efficiently recovered and recycled.
Therefore, a systematic screening of different stoichiometric ratios is essential for process optimization.
Experimental Protocols
The following protocols provide a systematic approach to determining the optimal stoichiometry for the resolution of a racemic amine using this compound.
Preliminary Solvent Screening
The choice of solvent is paramount as the ideal solvent system will exhibit a significant solubility difference between the two diastereomeric salts.[9]
Protocol 4.1: Rapid Solvent Screening
-
In separate small vials, dissolve approximately 10 mg of the racemic amine and 10 mg of this compound in 0.5 mL of a candidate solvent. Test a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof).
-
Heat the solutions gently to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature, and then cool further in an ice bath.
-
Observe for the formation of a precipitate. An ideal solvent will show significant precipitation in one vial (indicating low solubility of one diastereomeric salt) and little to no precipitation in the other (indicating higher solubility of the other diastereomeric salt).
-
Select the most promising solvent or solvent mixture for the stoichiometric optimization experiments.
Stoichiometric Optimization Protocol
This protocol is designed to evaluate the effect of varying the molar ratio of the resolving agent on the yield and diastereomeric excess of the crystallized salt.
Protocol 4.2: Stoichiometric Screening
-
Preparation: Set up a series of parallel experiments in reaction vessels equipped with magnetic stirrers. For each experiment, use a fixed amount of the racemic amine (e.g., 1.0 mmol).
-
Varying Stoichiometry: In separate vessels, dissolve varying molar equivalents of this compound in the chosen optimal solvent. The suggested range of stoichiometric ratios to screen is presented in Table 1.
-
Salt Formation: To each vessel containing the resolving agent, add the solution of the racemic amine.
-
Crystallization: Stir the mixtures at an elevated temperature (e.g., 60 °C) for 15-30 minutes to ensure complete salt formation.[6] Then, allow the solutions to cool slowly to room temperature. A controlled cooling profile often yields crystals of higher purity.[7] Further cooling in an ice bath (0-5 °C) may be necessary to maximize yield.[6]
-
Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor.
-
Analysis:
-
Determine the yield of the crystallized diastereomeric salt.
-
Analyze the diastereomeric excess (d.e.) of the salt. This can often be done by ¹H NMR spectroscopy, where the diastereomers may exhibit distinct signals.
-
Liberate the amine from the salt by treatment with a base (e.g., aqueous NaOH) and extraction with an organic solvent.
-
Determine the enantiomeric excess (e.e.) of the recovered amine using a suitable analytical technique such as chiral HPLC or GC.[7][13]
-
Table 1: Suggested Stoichiometric Ratios for Screening
| Experiment # | Racemic Amine (equivalents) | (R)-Resolving Agent (equivalents) |
| 1 | 1.0 | 0.5 |
| 2 | 1.0 | 0.8 |
| 3 | 1.0 | 1.0 |
| 4 | 1.0 | 1.2 |
| 5 | 1.0 | 1.5 |
Data Presentation and Interpretation
The results of the stoichiometric screening should be compiled in a clear and organized manner to facilitate analysis.
Table 2: Example Data Summary for Stoichiometric Optimization
| Resolving Agent (eq.) | Yield of Salt (%) | d.e. of Salt (%) | e.e. of Recovered Amine (%) |
| 0.5 | |||
| 0.8 | |||
| 1.0 | |||
| 1.2 | |||
| 1.5 |
By analyzing the data in Table 2, the optimal stoichiometric ratio that provides the best balance of yield and enantiomeric excess can be identified.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for successful implementation.
Caption: Workflow for Stoichiometric Optimization of Diastereomeric Salt Resolution.
Mechanistic Considerations and Troubleshooting
A logical approach to troubleshooting is crucial when optimizing a chiral resolution.
Caption: Troubleshooting Logic for Diastereomeric Salt Resolution.
Conclusion
The successful chiral resolution of racemic amines using this compound is critically dependent on the systematic optimization of key experimental parameters. Stoichiometry, in particular, plays a pivotal role in maximizing both the yield and the enantiomeric purity of the desired product. By following the detailed protocols and applying the logical framework presented in this application note, researchers can efficiently develop a robust and validated diastereomeric salt resolution process. The principles and methodologies described herein are broadly applicable and can be adapted for other resolving agents and substrates, providing a solid foundation for the production of enantiomerically pure compounds in a research and development setting.
References
- BenchChem. (2025). Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane. BenchChem.
- BenchChem. (2025).
- Fiveable. (n.d.). Diastereomeric Salt Definition - Organic Chemistry Key Term. Fiveable.
- Kozma, D. (2001).
- BenchChem. (2025).
- Bosits, M. H., et al. (2022).
- ResearchGate. (n.d.). Solubility screening for the diastereomeric salt pairs with selected amine counterions in water.
- Harada, N., et al. (2007). Diastereomer Method for Determining ee by 1H NMR and/or MS Spectrometry with Complete Removal of the Kinetic Resolution Effect. Organic Letters, 9(20), 3941–3944.
- Li, W., et al. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation. Crystal Growth & Design, 22(6), 3844–3854.
- RSC Publishing. (n.d.). Crystal structure–solubility relationships in optical resolution by diastereomeric salt formation of DL-phenylglycine with (1S)-(+)-camphor-10-sulfonic acid. RSC Publishing.
- BenchChem. (2025).
- American Chemical Society. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
- RSC Publishing. (n.d.).
- Fogassy, E., et al. (n.d.).
- Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
- National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- RSC Publishing. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Semantic Scholar. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- BioDuro. (2018, March 23).
- MPG.PuRe. (n.d.).
- UCL Discovery. (2010, March 12).
- YouTube. (2025, May 8).
- The Royal Society of Chemistry. (n.d.).
- CymitQuimica. (n.d.). This compound.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- Al-Amin, M. (n.d.).
- MDPI. (n.d.).
- Beilstein Journal of Organic Chemistry. (n.d.).
- ResearchGate. (2025, August 9). Resolution of 2-chloromandelic acid with (R)-(+)
- BenchChem. (n.d.). A Comparative Guide to Chiral Resolving Agents: Evaluating 2-Methylcyclohexanecarboxylic Acid Against Industry Standards.
- National Institutes of Health. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Diastereomeric resolution of p-chloromandelic acid with (R)-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Systematic Approach to Solvent Selection for Chiral Resolution with (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
An Application Guide for Drug Development Professionals
Abstract
Chiral resolution via diastereomeric salt formation is a pivotal technique in pharmaceutical development, enabling the isolation of single enantiomers from racemic mixtures. The success of this method is profoundly dependent on the judicious selection of a solvent system that maximizes the solubility difference between the resulting diastereomeric salts. This application note provides a comprehensive guide for researchers and drug development professionals on selecting the optimal solvent for the resolution of racemic bases using the chiral resolving agent (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid. We will explore the fundamental principles governing solvent effects, present detailed protocols for systematic solvent screening and optimization, and offer practical guidance for scaling up the resolution process.
Introduction: The Critical Role of Solvent in Chiral Resolution
The separation of enantiomers, a process known as chiral resolution, is a critical step in the manufacturing of many active pharmaceutical ingredients (APIs).[1] The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even contribute to undesirable side effects.[2] One of the most robust and scalable methods for achieving this separation is through the crystallization of diastereomeric salts.[1]
This technique involves reacting a racemic mixture (e.g., a chiral amine) with an enantiomerically pure resolving agent. In this guide, we focus on This compound [3][4][5], a chiral carboxylic acid adept at resolving racemic bases. The reaction yields a pair of diastereomeric salts:
-
[(R)-Base • (R)-Acid]
-
[(S)-Base • (R)-Acid]
Unlike the original enantiomers, these diastereomeric salts possess distinct physicochemical properties, most importantly, differential solubility in a given solvent.[6] The entire success of the resolution hinges on finding a solvent or solvent mixture where one diastereomeric salt is significantly less soluble than the other, allowing it to be selectively crystallized and isolated in high purity. The solvent is not merely a medium for the reaction; it is an active participant that modulates the intermolecular forces governing solubility and crystal lattice formation.
The Underlying Principle: Exploiting Differential Solubility
The selection of an appropriate solvent system is guided by the goal of maximizing the solubility difference between the two diastereomeric salts.[6] When the diastereomeric salts are formed in a solution, a solid-liquid equilibrium is established for each salt. The key is to create conditions where the solution becomes supersaturated with respect to the desired diastereomer (the less soluble one) while remaining undersaturated with respect to the other, allowing for selective precipitation.
The choice of solvent directly influences this equilibrium. Factors such as solvent polarity, hydrogen bonding capability, and steric bulk interact uniquely with each diastereomer, altering their relative solubilities.[7][8] A well-chosen solvent system can dramatically amplify a small intrinsic difference in solubility, leading to an efficient and high-yielding separation.
Caption: Principle of resolution via diastereomeric salt formation.
A Systematic Approach to Solvent Selection
An empirical, data-driven approach is essential for identifying the ideal solvent system. We recommend a two-stage process: a rapid high-throughput screening to identify promising candidates, followed by a more detailed solubility analysis to optimize the crystallization process.
Protocol 1: High-Throughput Solvent Screening
This initial screen aims to quickly evaluate a diverse range of solvents to identify those that provide the best selectivity. The use of a 96-well plate format allows for the parallel testing of numerous conditions.[6][9]
Materials:
-
Racemic base compound
-
This compound
-
A diverse panel of solvents (e.g., alcohols, esters, ketones, ethers, hydrocarbons, and aqueous mixtures)
-
96-well microplate
-
Automated liquid handler (optional)
-
Plate shaker/incubator
-
Centrifuge with a plate rotor
-
Chiral HPLC for analysis
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the racemic base and an equimolar amount of the resolving agent in a suitable volatile solvent like methanol.
-
Dispensing: Dispense a fixed volume of the stock solution into each well of the 96-well plate.
-
Evaporation: Evaporate the initial solvent completely (e.g., using a vacuum centrifuge or nitrogen stream) to leave a solid residue of the mixed diastereomeric salts in each well.
-
Solvent Addition: Add a fixed volume of each unique screening solvent to the designated wells.
-
Equilibration: Seal the plate and agitate it at a controlled temperature (e.g., 25 °C or 40 °C) for a set period (e.g., 12-24 hours) to allow the system to approach equilibrium.
-
Separation: Centrifuge the plate to pellet any undissolved solid material.
-
Sampling: Carefully collect a sample of the supernatant (mother liquor) from each well.
-
Analysis: Analyze the supernatant samples by chiral HPLC to determine the concentration and enantiomeric excess (e.e.) of the base remaining in the solution.
Interpretation: The most promising solvents are those where the supernatant is highly enriched in one enantiomer. This indicates that the diastereomeric salt of the other enantiomer is less soluble and has preferentially crystallized out of solution.[6]
Data Summary: Hypothetical Solvent Screening Results
The results of the screening can be summarized in a table to facilitate comparison. The "Selectivity Factor" can be calculated as the ratio of the concentrations of the two diastereomers in the supernatant. A higher value indicates better potential for separation.
| Solvent | Dielectric Constant (ε) | Conc. of (R)-Base in Supernatant (mg/mL) | Conc. of (S)-Base in Supernatant (mg/mL) | Selectivity Factor [(R)/(S)] |
| Methanol | 32.7 | 15.2 | 12.8 | 1.19 |
| Ethanol | 24.5 | 10.5 | 4.1 | 2.56 |
| Isopropanol | 19.9 | 8.2 | 1.5 | 5.47 |
| Ethyl Acetate | 6.0 | 2.5 | 2.1 | 1.19 |
| Acetone | 21.0 | 18.9 | 11.3 | 1.67 |
| Acetonitrile | 37.5 | 25.1 | 22.9 | 1.10 |
| Toluene | 2.4 | 0.8 | 0.7 | 1.14 |
| 9:1 Ethanol/Water | 30.1 | 14.7 | 8.9 | 1.65 |
Note: Data is hypothetical and for illustrative purposes only.
In this example, Isopropanol is identified as a highly promising solvent due to the large selectivity factor, indicating that the [(S)-Base • (R)-Acid] salt is significantly less soluble than the [(R)-Base • (R)-Acid] salt.
Protocol 2: Quantitative Solubility Measurement and Optimization
Once a lead solvent is identified, the next step is to quantitatively measure the solubility of both diastereomeric salts at various temperatures. This data is crucial for designing a controlled crystallization process that maximizes both yield and purity.[7]
Procedure:
-
Prepare Pure Diastereomeric Salts: Synthesize and purify small amounts of each diastereomeric salt individually to serve as standards.
-
Equilibrium Solubility Measurement: For each salt, create saturated solutions in the chosen solvent (e.g., Isopropanol) at several different temperatures (e.g., 0°C, 10°C, 20°C, 30°C, 40°C). This is done by adding an excess of the solid salt to the solvent and stirring until equilibrium is reached (typically several hours).
-
Analysis: After equilibration, filter the suspension (using a pre-heated or pre-cooled syringe filter to maintain temperature) and accurately measure the concentration of the dissolved salt in the clear filtrate, typically by HPLC.
-
Plot Data: Plot the solubility (mg/mL) versus temperature for each diastereomer.
Data Summary: Hypothetical Solubility Curves
| Temperature (°C) | Solubility of [(R)-Base • (R)-Acid] (mg/mL) | Solubility of [(S)-Base • (R)-Acid] (mg/mL) |
| 0 | 2.1 | 0.3 |
| 10 | 4.5 | 0.8 |
| 20 | 8.2 | 1.5 |
| 30 | 15.1 | 3.2 |
| 40 | 26.8 | 6.5 |
This data allows for the rational design of a cooling crystallization protocol. For instance, dissolving the racemic mixture at 40°C and slowly cooling to 0°C would result in a high theoretical yield of the desired [(S)-Base • (R)-Acid] salt while keeping the majority of the undesired diastereomer in solution.
Preparative Scale Resolution and Workflow
The knowledge gained from screening and solubility studies can now be applied to a preparative scale resolution.
Caption: Generalized workflow for preparative chiral resolution.
Detailed Protocol:
-
Dissolution: In a suitable reaction vessel, charge the racemic base and 0.5 to 1.0 molar equivalents of this compound. Add the optimized solvent (e.g., Isopropanol) and heat the mixture with stirring until all solids dissolve.
-
Crystallization: Slowly cool the solution according to the profile determined from your solubility data. A slow cooling rate is crucial for forming well-ordered crystals and achieving high purity. Seeding with a small amount of the desired pure diastereomeric salt can be beneficial to induce crystallization.
-
Isolation: Once the final temperature is reached, hold for a period to maximize yield. Isolate the crystalline solid by filtration. Wash the filter cake with a small amount of cold solvent to remove residual mother liquor.
-
Recovery of the Enantiomer: Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., NaOH or Na₂CO₃) to neutralize the resolving agent and liberate the free base, which will be extracted into the organic layer.
-
Final Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiomerically enriched base.
-
Analysis: Confirm the yield and enantiomeric purity (e.e.%) of the final product using chiral HPLC.
Conclusion
The selection of an appropriate solvent is arguably the most critical variable in the successful chiral resolution of racemic bases with this compound. A solvent system must be identified that establishes a maximal difference in the solubilities of the two diastereomeric salts. This application note has outlined a robust, empirical methodology, moving from rapid high-throughput screening to quantitative solubility analysis, which provides the necessary data to design a rational, scalable, and efficient crystallization process. By investing in this systematic approach, researchers can significantly increase the probability of a successful resolution, ultimately accelerating the drug development pipeline.
References
- BenchChem. (2025). Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Technical Support Center.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- CymitQuimica. (n.d.). This compound.
- BenchChem. (2025). A Comparative Guide to the Performance of (R)-2-acetoxy-2-phenylacetic Acid in Chiral Resolution.
- Farkas, A., et al. (2022).
- Farkas, A., et al. (2023). Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation.
- Saito, Y., et al. (2021). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. Molecules, 26(18), 5649.
- Delgado, D. R., et al. (2015). The solubility of benzoic acid in seven solvents.
- Stenutz. (n.d.). 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid.
- BLDpharm. (n.d.). 21752-35-2|this compound.
- Wikipedia. (n.d.). Chiral resolution.
- BenchChem. (2025). Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine.
- Zare, H., et al. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(5), 2239–2245.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid [stenutz.eu]
- 5. 21752-35-2|this compound|BLD Pharm [bldpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 8. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unchainedlabs.com [unchainedlabs.com]
Application Notes and Protocols for the Recovery of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
Abstract
This comprehensive guide provides a detailed protocol for the efficient recovery of the chiral resolving agent, (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, following its use in the diastereomeric salt resolution of racemic amines. The economic and environmental benefits of recycling resolving agents are substantial, particularly in large-scale pharmaceutical and fine chemical synthesis. This document outlines the fundamental chemical principles governing the recovery process, which is primarily based on pH-dependent solubility differences. A step-by-step experimental procedure is provided, alongside recommendations for solvent selection, purification, and quality assessment of the recovered agent. This guide is intended for researchers, scientists, and professionals in drug development and process chemistry who are looking to optimize their chiral resolution workflows.
Introduction: The Imperative of Resolving Agent Recovery
Chiral resolution by diastereomeric salt formation remains a cornerstone technique for the separation of enantiomers in both laboratory and industrial settings.[][2][3] The efficacy of this method hinges on the use of an enantiomerically pure resolving agent, which selectively forms a salt with one enantiomer of a racemate, leading to diastereomers with differing physical properties, most notably solubility.[2][3][4] this compound, a derivative of phthalamic acid, is a versatile and effective resolving agent for a variety of chiral amines.
However, the cost and synthesis of chiral resolving agents can significantly impact the overall economic viability of a resolution process. Furthermore, the disposal of the resolving agent after a single use presents environmental concerns. Therefore, the ability to efficiently recover and recycle the resolving agent is not merely an operational advantage but a critical component of a sustainable and cost-effective chemical process.[5] This application note provides a robust protocol for the recovery of this compound, ensuring its long-term utility and minimizing the economic and environmental footprint of chiral resolutions.
Principles of Recovery: A pH-Driven Separation
The recovery of this compound from the diastereomeric salt or the mother liquor is predicated on the reversible nature of the acid-base reaction that forms the salt and the pH-dependent solubility of the carboxylic acid. The fundamental steps involve:
-
Dissociation of the Diastereomeric Salt: The diastereomeric salt, which is composed of the protonated chiral amine and the deprotonated carboxylate of the resolving agent, is dissolved in an aqueous medium.
-
Acidification: The solution is acidified, typically with a strong mineral acid such as hydrochloric acid (HCl). This protonates the carboxylate group of the resolving agent.
-
Phase Separation: The protonated resolving agent, now a neutral carboxylic acid, exhibits significantly reduced solubility in the aqueous phase and can be extracted into an immiscible organic solvent. The protonated chiral amine remains dissolved in the aqueous layer.
-
Isolation and Purification: The organic phase containing the resolving agent is separated, and the solvent is removed to yield the recovered agent. Further purification can be achieved through recrystallization.
The efficiency of this process is critically dependent on the pKa of the resolving agent's carboxylic acid group. For 2-carbamoylbenzoic acid (phthalamic acid), the parent structure of the resolving agent, the predicted pKa is approximately 3.75.[6][7] The N-phenylethyl substituent is not expected to significantly alter this value. To ensure complete protonation and maximize the recovery yield, the pH of the aqueous solution should be adjusted to at least two pH units below the pKa of the resolving agent. Therefore, a target pH of ≤ 1.5 is recommended.
Experimental Protocol
This protocol outlines the recovery of this compound from both the solid diastereomeric salt and the mother liquor remaining after resolution.
Materials and Reagents
-
Diastereomeric salt or mother liquor containing this compound
-
Hydrochloric acid (HCl), concentrated and 1 M solution
-
Sodium hydroxide (NaOH), 1 M solution (for pH adjustment if necessary)
-
Ethyl acetate (or other suitable organic solvent, see Table 1)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
pH indicator paper or a calibrated pH meter
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Step-by-Step Recovery Procedure
-
Dissolution:
-
From Solid Salt: Dissolve the diastereomeric salt in a minimal amount of deionized water. Gentle heating may be applied to aid dissolution, but do not exceed 50°C to minimize the risk of amide bond hydrolysis.
-
From Mother Liquor: If the mother liquor is primarily organic, first remove the organic solvent under reduced pressure using a rotary evaporator. Dissolve the resulting residue in deionized water.
-
-
Acidification:
-
Cool the aqueous solution in an ice bath.
-
Slowly add 1 M HCl dropwise while stirring vigorously. Monitor the pH of the solution using pH paper or a pH meter.
-
Continue adding acid until the pH of the solution is stable at or below 1.5. A white precipitate of the resolving agent should form as the solution becomes acidic.
-
-
Extraction:
-
Transfer the acidified aqueous suspension to a separatory funnel.
-
Add a volume of ethyl acetate approximately equal to the volume of the aqueous phase.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The organic layer (top) will contain the dissolved resolving agent.
-
Drain the lower aqueous layer, which contains the protonated chiral amine.
-
Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate at least two more times to ensure complete recovery of the resolving agent.
-
-
Drying the Organic Phase:
-
Combine all the organic extracts in a clean, dry flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate to the combined organic phase to remove any residual water.
-
Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.
-
Filter the dried organic solution to remove the drying agent.
-
-
Isolation of the Resolving Agent:
-
Remove the organic solvent from the filtrate using a rotary evaporator. The temperature of the water bath should be kept as low as possible (typically ≤ 40°C) to prevent thermal degradation.
-
The result will be a solid or semi-solid crude this compound.
-
-
Purification by Recrystallization (Optional but Recommended):
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Data Presentation and Quality Control
Solvent Selection for Extraction
The choice of extraction solvent is crucial for an efficient recovery process. The ideal solvent should have high solubility for the protonated resolving agent and be immiscible with water. Based on the solubility of the related compound, phthalimide, several solvents can be considered.
| Solvent | Relative Polarity | Boiling Point (°C) | Water Miscibility | Comments |
| Ethyl Acetate | 0.228 | 77.1 | Low | Good general-purpose solvent with moderate volatility. |
| Dichloromethane | 0.309 | 39.6 | Low | High solvent power, but higher density than water and more volatile. |
| Toluene | 0.099 | 110.6 | Low | Lower polarity, may be less effective for this polar molecule. |
| Acetone | 0.355 | 56.0 | High | Not suitable for extraction due to high water miscibility. |
This table provides a guide for solvent selection based on general properties and solubility data of related compounds.[8]
Assessing the Quality of Recovered Agent
The purity and chiral integrity of the recovered resolving agent must be verified before its reuse.
| Parameter | Analytical Method | Acceptance Criteria |
| Chemical Purity | HPLC, ¹H NMR | ≥ 98% |
| Melting Point | Melting Point Apparatus | Within 2°C of the original material's melting point. |
| Optical Purity | Chiral HPLC or Polarimetry | Enantiomeric excess (e.e.) ≥ 99% |
| Residual Solvent | GC-HS | Within acceptable limits as per process requirements. |
Causality and Experimental Choices
-
Choice of Acid: Hydrochloric acid is a strong, non-oxidizing acid that is inexpensive and effective for protonating the carboxylate. Sulfuric acid could also be used, but care must be taken as it can be more corrosive.
-
pH Target: Adjusting the pH to ≤ 1.5 ensures that the carboxylic acid (pKa ≈ 3.75) is almost entirely in its protonated, less water-soluble form, thereby maximizing the efficiency of the extraction into the organic phase.
-
Multiple Extractions: Performing multiple extractions with smaller volumes of organic solvent is more efficient at recovering the product from the aqueous phase than a single extraction with a large volume.
-
Drying Step: The removal of water from the organic extract is essential to prevent the co-precipitation of water with the resolving agent upon solvent removal and to ensure a high-purity final product.
-
Recrystallization: This step is crucial for removing any co-extracted impurities and ensuring the high purity required for subsequent successful chiral resolutions.
Conclusion
The recovery and recycling of this compound is a straightforward and highly effective process that significantly enhances the economic and environmental sustainability of chiral amine resolutions. By leveraging fundamental principles of acid-base chemistry and liquid-liquid extraction, this resolving agent can be recovered in high yield and purity, making it available for repeated use without compromising its performance. The protocol detailed in this application note provides a reliable and scalable method for researchers and process chemists to implement this crucial step in their synthetic workflows.
References
- ChemBK. (2024, April 9). 2-carbamoylbenzoic acid.
- ChemBK. (2024, April 9). 2-Carboxybenzamide.
- ChemBK. N-(3-ACETYL-PHENYL)-PHTHALAMIC ACID.
- Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers.
- The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Chemistry LibreTexts. (2020, May 30). 6.8: Resolution (Separation) of Enantiomers.
- Wikipedia. Chiral resolution.
- National Center for Biotechnology Information. Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- PubChem. 2-(carbamoylamino)benzoic Acid.
- Organic Chemistry Data. Bordwell pKa Table.
- PubChem. N-phenyl phthalamic acid phenethylester.
- PubChem. Phthalamic acid.
- Semantic Scholar. Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents.
- ResearchGate. Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.
- Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend.
- NIST. Benzoic acid, 2-phenylethyl ester.
- GSRS. 2-(2-PHENYLETHYL)BENZOIC ACID.
- Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model.
- ResearchGate. Recent Developments in Optical Resolution.
- Approximate pKa chart of the functional groups: values to know.
- Semantic Scholar. Solubility and dissolution thermodynamics of phthalic anhydride in organic solvents at 283–313 K.
- ResearchGate. ChemInform Abstract: The Cyclization of Substituted Phthalanilic Acids in Acetic Acid Solution. A Kinetic Study of Substituted N-Phenylphthalimide Formation.
Sources
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution with (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Introduction
Welcome to the technical support guide for chiral resolution using (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, field-proven insights, and detailed protocols for resolving racemic amines. Chiral resolution via diastereomeric salt formation is a foundational technique in asymmetric synthesis, yet its success is highly dependent on a nuanced understanding of solubility, stoichiometry, and crystallization kinetics.[1][2] The resolving agent, this compound, is an effective chiral acid for forming stable, crystalline salts with a variety of amines.[3] This guide will help you navigate common challenges, optimize your experimental parameters, and ultimately improve the yield and enantiomeric purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of this chiral resolution? A: The process relies on the reaction between your racemic amine (a 50:50 mixture of R and S enantiomers) and the single-enantiomer resolving agent, this compound.[1] This acid-base reaction creates a pair of diastereomeric salts: [(R)-Amine · (R)-Acid] and [(S)-Amine · (R)-Acid]. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts possess different solubilities.[4][5] By carefully selecting a solvent, one salt can be selectively crystallized from the solution, allowing for their physical separation by filtration.[3]
Q2: My overall yield is very low. What is the most common reason? A: A low yield of the final enantiomerically pure amine often points to one of two main issues: inefficient crystallization of the desired diastereomeric salt or significant loss during the recovery (salt-breaking) step.[1] The most frequent culprit is the high solubility of the target diastereomeric salt in the chosen solvent, meaning a large portion of your product remains in the mother liquor.[1][6]
Q3: What is "oiling out," and how can I prevent it? A: "Oiling out" is a common problem where the diastereomeric salt separates from the solution as a liquid phase (an oil) instead of a solid crystalline material.[7] This typically happens when the solution is too concentrated, the cooling rate is too fast, or the chosen solvent is inappropriate, causing the salt's melting point to be below the crystallization temperature.[6][8] To prevent this, try using a more dilute solution, employing a very slow and controlled cooling profile, or screening for a different solvent system.[8]
Q4: How critical is the stoichiometry between my racemic amine and the resolving agent? A: Stoichiometry is crucial and can significantly impact both yield and purity.[1] While a 1:1 molar ratio of racemate to resolving agent is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes lead to a higher enantiomeric excess in the initially formed crystals.[2][9] However, this often comes at the cost of yield in the first crop. Optimization is key.
In-Depth Troubleshooting Guide
Low yield in chiral resolution is rarely due to a single factor. It is an interplay of thermodynamics and kinetics. This guide breaks down common failure modes, their underlying causes, and validated solutions.
Problem 1: No Crystals Form, or an Oil Precipitates
This is a frequent issue indicating problems with solubility and supersaturation.[1]
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Inappropriate Solvent System | The diastereomeric salts are too soluble in the chosen solvent to reach the supersaturation required for nucleation.[1][7] An ideal solvent should dissolve the salts at high temperatures but have significantly different (and low) solubilities for them at lower temperatures.[8] | Action: Conduct a systematic solvent screening.[1][10] Use small vials with your salt mixture and test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane).[1] Consider using an anti-solvent, which is a solvent in which the salts are poorly soluble, added slowly to a solution of the salts in a good solvent.[8] |
| Insufficient Concentration | The concentration of the diastereomeric salt is below its solubility limit at the crystallization temperature, so no driving force for precipitation exists.[1] | Action: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration.[1] Be cautious not to over-concentrate, which can lead to "oiling out" or co-precipitation of both diastereomers. |
| Inhibition of Nucleation | Trace impurities from the starting materials or solvent can act as nucleation inhibitors, preventing the initial formation of crystal seeds.[1] | Action 1 (Seeding): If you have a small amount of the desired pure diastereomeric salt, add a tiny crystal ("seed") to the supersaturated solution to initiate crystallization.[1][10] Action 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites.[6] |
Problem 2: Crystal Yield is Low
This indicates that while crystallization occurs, a significant portion of the desired product remains in the mother liquor.[1]
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Suboptimal Solubility Profile | The desired salt, while being the less soluble of the two, is still significantly soluble in the solvent even at low temperatures.[1] | Action 1: Experiment with different solvent systems to find one that further decreases the target salt's solubility.[1] Action 2: Lower the final crystallization temperature (e.g., from 4°C to -10°C or -20°C, if the solvent allows) and increase the maturation time (e.g., from 12h to 24-48h) to maximize precipitation.[8] |
| Premature Isolation | The crystallization process was stopped before the system reached thermodynamic equilibrium, leaving a substantial amount of the product dissolved.[1] | Action: Allow the crystallization mixture to stir at the final, low temperature for an extended period (a process called "maturation" or "aging").[8] This allows the slow-forming crystals to precipitate fully. A typical maturation time is 2-12 hours.[8] |
| Incorrect Stoichiometry | Using a 1:1 ratio of racemate to resolving agent can sometimes lead to a eutectic mixture that keeps more of the desired salt in solution. | Action: Experiment with using 0.5-0.6 molar equivalents of the resolving agent. This ensures there is not enough resolving agent to form a salt with all of the undesired enantiomer, which can sometimes improve the precipitation of the desired diastereomer.[2] |
Problem 3: Low Enantiomeric Excess (ee) of the Final Product
This is a purity issue, suggesting the undesired diastereomer is co-precipitating with the target salt.
| Potential Cause | Scientific Explanation | Recommended Solution & Protocol |
| Similar Solubilities | The solubilities of the two diastereomeric salts are too close in the chosen solvent system, leading to poor separation efficiency.[6] | Action 1: A thorough solvent screening is the most effective approach to find a system that maximizes the solubility difference.[1] Action 2: Perform a recrystallization. Dissolve the impure crystals in a minimal amount of hot solvent and cool slowly again. This second crystallization will significantly enrich the less soluble diastereomer. |
| Kinetic vs. Thermodynamic Control | The undesired diastereomer might crystallize faster (kinetic product), while the desired, less soluble diastereomer is the thermodynamically stable product.[1] If isolated too quickly, the product will be impure. | Action: Increase the maturation time at the crystallization temperature. This allows the system to equilibrate, dissolving the less stable kinetic product and precipitating the more stable thermodynamic product.[1] |
| Inadequate Washing | The mother liquor, which is rich in the more soluble (undesired) diastereomer, was not effectively removed from the surface of the filtered crystals. | Action: After filtration, wash the filter cake with a small amount of ice-cold crystallization solvent. Using cold solvent is critical to wash away the mother liquor without dissolving a significant amount of the desired product. |
Core Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Formation & Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) in the chosen solvent (e.g., ethanol, ~10-20 volumes) at an elevated temperature (e.g., 60-70°C) to ensure complete dissolution.[2]
-
Agent Addition: In a separate vessel, dissolve this compound (0.5–1.0 equivalent) in the same solvent, heating if necessary.[2]
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with continuous stirring. Maintain the elevated temperature for a short period (e.g., 15-30 minutes) to ensure complete salt formation.[2]
-
Controlled Cooling: This is a critical step. Allow the solution to cool slowly and naturally to room temperature. Rapid cooling often leads to poor selectivity and small, impure crystals. A programmed cooling ramp is ideal if available.[8]
-
Maturation: Once at room temperature, continue stirring for 1-2 hours. Further cool the mixture using an ice bath or refrigerator (0-5°C) and allow it to stir for an additional 2-12 hours to maximize crystal growth and yield.[8]
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of ice-cold solvent to remove the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.[8]
-
Analysis: Determine the diastereomeric purity of the isolated salt and the composition of the mother liquor using methods like Chiral HPLC or NMR.[8][11] This data is crucial for optimizing the next attempt.
Protocol 2: Liberation of the Enriched Amine and Recovery of Resolving Agent
-
Dissolution: Suspend the purified and dried diastereomeric salt in a biphasic system, such as ethyl acetate and water.[1]
-
Salt Breaking: Add an aqueous base (e.g., 1M NaOH or K₂CO₃ solution) dropwise while stirring vigorously until the pH of the aqueous layer is basic (pH > 10).[3][9] This neutralizes the acidic resolving agent and liberates the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer at least two more times with the organic solvent (e.g., ethyl acetate) to ensure complete recovery of the amine.[9]
-
Amine Isolation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
Agent Recovery: To recover the resolving agent, acidify the aqueous layer from step 3 with a strong acid (e.g., 1-2M HCl) until the pH is acidic (pH < 2).[9] The this compound will precipitate. Collect it by filtration, wash with cold water, and dry. Its purity can be checked by melting point or optical rotation.[9] The ability to recycle the resolving agent is crucial for process economy.[12]
Visualization of the Workflow
The following diagrams illustrate the logical flow of the chiral resolution process and a decision tree for troubleshooting common crystallization issues.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- University of Glasgow. Determination of enantiomeric excess.
- Accounts of Chemical Research. Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
- Study.com. Enantiomeric Excess | Formula, Calculation & Example.
- PharmaGuru. How To Calculate Enantiomeric Excess: Learn Quickly.
- National Central University Institutional Repository. Recycling of resolving agent and solvent by water-based reactions and phase diagrams: Chiral resolution study of racemic ibuprofen.
- ResearchGate. Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
- MDPI. Possibilities of Exploiting Kinetic Control in the Continuous Fractional Crystallization of Diastereomeric Mixtures.
- APC Ltd. Optimizing Diastereomeric Salt Crystallization for Enantiomer Separation.
- National Institutes of Health. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center.
- The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Chiralpedia. Part 6: Resolution of Enantiomers.
- ResearchGate. CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
- CrystEngComm. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation.
- Unchained Labs. Identifying a diastereomeric salt for a challenging chiral resolution.
- ACS Publications. Challenges of Crystal Structure Prediction of Diastereomeric Salt Pairs.
- Google Patents. Resolution of chiral amines.
- Chemistry LibreTexts. 6.8 Resolution (Separation) of Enantiomers.
- Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents.
- Harvard University. Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Troubleshooting Poor Enantioselectivity with (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Welcome to the Technical Support Center for chiral resolution using (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of achieving high enantioselectivity. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind optimizing the diastereomeric salt resolution of racemic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for chiral resolution?
A1: this compound, also known as (R)-(+)-N-(1-Phenylethyl)phthalamic acid, is a chiral resolving agent. It is an optically pure carboxylic acid that reacts with a racemic mixture of a basic compound (e.g., an amine) to form a pair of diastereomeric salts.[1] Enantiomers have identical physical properties, making them difficult to separate directly.[2] However, the resulting diastereomers, for instance, [(R)-acid·(R)-base] and [(R)-acid·(S)-base], have different physical properties, most notably different solubilities in a given solvent.[2][3] This difference in solubility allows for their separation by fractional crystallization, where the less soluble diastereomer crystallizes preferentially from the solution.[4]
Q2: How do I choose an appropriate solvent for the resolution?
A2: Solvent selection is a critical parameter that can determine the success of a chiral resolution. The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts. A good starting point is to screen a range of solvents with varying polarities. The goal is to find a solvent system where one diastereomer is sparingly soluble while the other remains in solution. For structurally similar resolving agents, alcohols like methanol or ethanol, and ketones such as acetone, have been used effectively.[4][5] It is often beneficial to use a mixed solvent system to fine-tune the solubility properties.
Q3: What is "oiling out" and how can I prevent it?
A3: "Oiling out" is a phenomenon where the diastereomeric salt separates from the solution as a liquid phase (an oil) rather than a crystalline solid. This is often due to high supersaturation, a crystallization temperature that is above the melting point of the salt, or the presence of impurities. To prevent oiling out, you can try the following:
-
Reduce the concentration: Add more solvent to the mixture.
-
Lower the temperature: A slower cooling rate and a lower final crystallization temperature can promote the formation of stable crystals.
-
Use a different solvent system: A solvent in which the salt is less soluble may prevent oiling out.
-
Introduce seed crystals: Adding a small amount of the desired crystalline diastereomeric salt can induce crystallization and bypass the formation of an oil.
Q4: How critical is the purity of the racemic mixture and the resolving agent?
A4: The purity of both the racemic compound and the this compound is of utmost importance. Impurities can interfere with the crystallization process in several ways:
-
Inhibition of crystallization: Impurities can act as crystal growth inhibitors, leading to smaller, less pure crystals or preventing crystallization altogether.
-
Co-precipitation: Impurities may co-precipitate with the desired diastereomeric salt, reducing its purity and, consequently, the enantiomeric excess of the final product.
-
Alteration of solubility: Impurities can change the solubility of the diastereomeric salts, thereby reducing the difference in their solubilities and making the separation less efficient.
It is highly recommended to use starting materials of the highest possible purity. If necessary, purify the racemic mixture and the resolving agent before use.
Troubleshooting Guide for Poor Enantioselectivity
Poor enantioselectivity is a common challenge in diastereomeric salt resolution. The following table outlines potential causes and provides systematic solutions to improve the enantiomeric excess (e.e.) of your target compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereomeric Excess (d.e.) of the Crystallized Salt | 1. Suboptimal Solvent System: The chosen solvent does not provide sufficient solubility difference between the diastereomers. | - Screen a wider range of solvents: Test solvents with varying polarities (e.g., alcohols, ketones, esters, and their mixtures with non-polar solvents like hexanes or toluene).- Consider the dielectric constant of the solvent: The permittivity of the solvent can significantly influence which diastereomer crystallizes.[6] |
| 2. Cooling Rate is Too Fast: Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, trapping it within the crystal lattice of the less soluble salt. | - Implement a slow, controlled cooling profile: Allow the solution to cool gradually to room temperature, followed by further cooling in an ice bath or refrigerator.- Employ a temperature gradient: A programmable cooling bath can provide precise control over the cooling rate. | |
| 3. Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic compound can impact the efficiency of the resolution. | - Start with a 1:1 molar ratio: This is a common starting point for diastereomeric salt formation.- Optimize the ratio: In some cases, using a slight excess or deficit of the resolving agent (e.g., 0.5 to 1.2 equivalents) can improve the d.e.[7] | |
| No Crystallization Occurs | 1. High Solubility of Diastereomeric Salts: The salts are too soluble in the chosen solvent, even at low temperatures. | - Use a less polar solvent or an anti-solvent: Add a solvent in which the salts are poorly soluble to induce precipitation.- Increase the concentration: Carefully evaporate some of the solvent to reach a state of supersaturation. |
| 2. Inhibition of Nucleation: The solution is supersaturated, but crystal nucleation is kinetically hindered. | - Induce nucleation: Scratch the inside of the flask with a glass rod or add seed crystals of the desired diastereomer. | |
| Low Yield of the Desired Enantiomer | 1. Incomplete Crystallization: A significant amount of the less soluble diastereomer remains in the mother liquor. | - Increase the crystallization time: Allow more time for the crystallization process to reach equilibrium.- Lower the final crystallization temperature: This will decrease the solubility of the desired salt and increase the yield. |
| 2. Losses during Workup: The desired enantiomer is lost during the "salt breaking" and extraction steps. | - Optimize the pH for the salt breaking step: Ensure complete liberation of the free base.- Perform multiple extractions: Use several portions of the organic solvent to ensure complete extraction of the product. |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution
This protocol provides a general workflow for the chiral resolution of a racemic amine using this compound.
1. Diastereomeric Salt Formation and Crystallization:
-
In a suitable flask, dissolve the racemic amine (1.0 equivalent) in a chosen solvent (or solvent mixture) with gentle heating until a clear solution is obtained.
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same solvent, also with gentle heating.
-
Slowly add the resolving agent solution to the solution of the racemic amine with stirring.
-
Allow the mixture to cool slowly to room temperature. The formation of a precipitate should be observed. For optimal results, a controlled cooling ramp is recommended.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
2. Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the collected salt under vacuum.
3. Determination of Diastereomeric Excess (d.e.):
-
Analyze a small sample of the dried salt by a suitable analytical method, such as ¹H NMR spectroscopy or chiral HPLC, to determine the diastereomeric excess.
4. Recrystallization (if necessary):
-
If the d.e. is not satisfactory, recrystallize the salt from the same or a different solvent system to enhance its purity.
5. Liberation of the Pure Enantiomer:
-
Suspend the purified diastereomeric salt in a biphasic mixture of an aqueous base (e.g., 1 M NaOH or NaHCO₃) and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Stir the mixture vigorously until the solid has completely dissolved and the salt has been "broken," liberating the free amine into the organic layer.
-
Separate the organic layer and extract the aqueous layer with additional portions of the organic solvent.
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the enantiomerically enriched amine.
6. Determination of Enantiomeric Excess (e.e.):
-
Analyze the final product by chiral HPLC, chiral GC, or by forming a derivative with a chiral derivatizing agent for NMR analysis to determine the enantiomeric excess.[8][9]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting poor enantioselectivity in your chiral resolution experiment.
Caption: A decision-making workflow for troubleshooting poor enantioselectivity.
Data Presentation
The following table provides a hypothetical example of a solvent screening experiment for the resolution of a racemic amine with this compound.
| Solvent System | Yield of Salt (%) | Diastereomeric Excess (d.e., %) | Observations |
| Methanol | 45 | 65 | Good crystallization, fine needles. |
| Ethanol | 42 | 78 | Slower crystallization, larger crystals. |
| Isopropanol | 38 | 85 | Very slow crystallization, well-formed prisms. |
| Acetone | 55 | 50 | Rapid precipitation, small particles. |
| Ethyl Acetate | 20 | 70 | Low yield, some oiling observed initially. |
| Toluene | <5 | - | No significant precipitation. |
| Ethanol/Hexane (1:1) | 48 | 92 | Clean crystallization, high d.e. |
References
- ResearchGate. (2025). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... [Online].
- ResearchGate. (2025). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. [Online].
- Chemistry LibreTexts. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Online].
- Google Patents. (2013). WO2013154878A1 - Heterocyclic compounds and uses thereof. [Online].
- ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Online].
- Liquidia's Exhibit 1031. (2006). Experiment #5: Resolution of (R,S)–1–Phenylethylamine via Diastereoisomer formation with (2R),(3R)–Tartaric Acid. [Online].
- PubMed. (2012). Switching of the diastereomer deposited during the crystallization of N-[(S)-1-phenylethyl]-2'-carbamoyl-1,1'-binaphthalene-2-carboxylic acid: investigation of the mechanism of dielectrically controlled resolution. [Online].
- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Online].
- NIH National Library of Medicine. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). [Online].
- Google Patents. (1982). US4337352A - Separation of enantiomers of chiral carboxylic acids. [Online].
- MDPI. (2022). An Evaluation of Immobilized Poly-(S)-N-(1-phenylethyl)acrylamide Chiral Stationary Phases. [Online].
- PubMed. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. [Online].
- Google Patents. (1996). Method for optical resolution of (r,s)-1,2-phenylethanediol using enzymes. [Online].
- NIH National Library of Medicine. (2014). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. [Online].
- Google Patents. (1977). US4038286A - Racemates and optical isomers of 1-(1-phenylethyl)-1h-imidazole-5-carboylic acid derivatives. [Online].
- NIH National Library of Medicine. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Online].
- Google Patents. (2013). CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide. [Online].
- MDPI. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. [Online].
Sources
- 1. US4038286A - Racemates and optical isomers of 1-(1-phenylethyl)-1h-imidazole-5-carboylic acid derivatives - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. Switching of the diastereomer deposited during the crystallization of N-[(S)-1-phenylethyl]-2'-carbamoyl-1,1'-binaphthalene-2-carboxylic acid: investigation of the mechanism of dielectrically controlled resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Crystallization of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid Salts
Welcome to the technical support center for the crystallization of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid and its diastereomeric salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-purity, crystalline material. As a chiral carboxylic acid, its resolution via diastereomeric salt formation is a critical yet often challenging step. This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues and build a robust, optimized crystallization process.
Part 1: Troubleshooting Guide
This section addresses the most frequent and specific challenges encountered during the crystallization of diastereomeric salts. Each answer explains the underlying scientific principles to empower you to make informed decisions.
Issue 1: I've mixed my racemic 2-((1-Phenylethyl)carbamoyl)benzoic acid with a chiral amine resolving agent, but no crystals are forming, or an oil is precipitating.
This is one of the most common hurdles in crystallization, indicating that the system is not achieving the necessary state of controlled supersaturation.[1]
-
Q: What is the most likely cause and my first step?
-
A: The primary suspect is an inappropriate solvent system.[1] The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts.[2] If the solvent is too effective, the salts remain fully dissolved. If it's too poor, they crash out of solution as an amorphous oil because the high supersaturation leads to nucleation rates far exceeding crystal growth rates.
-
Your First Step: Conduct a systematic solvent screen. The goal is to find a solvent or solvent mixture where the compound is soluble when hot but sparingly soluble at room temperature or below.[3][4]
-
-
Q: How do I perform an effective solvent screen?
-
A: Use small-scale vials. Test a range of solvents with varying polarities and functionalities (e.g., alcohols, esters, ketones, ethers, and aliphatic hydrocarbons). A powerful technique is the use of a solvent/anti-solvent system.[1][5] Dissolve your salt in a small amount of a "good" solvent (e.g., methanol, acetone) and then titrate in a "poor" solvent or "anti-solvent" (e.g., water, heptane) at a slightly elevated temperature until turbidity (cloudiness) appears. Then, add a drop or two of the good solvent to redissolve the solid and allow it to cool slowly.[4]
-
-
Q: I've tried several solvents, but I'm still getting an oil. What's next?
-
A: If solvent screening fails, consider these factors:
-
Insufficient Supersaturation: The solution might not be concentrated enough. Try slowly evaporating some of the solvent to increase the concentration before cooling.[5][6]
-
High Impurity Levels: Impurities can inhibit nucleation and favor oiling out. Ensure your starting racemic acid and resolving agent are of high purity (>95%).[7]
-
Induction of Nucleation: A clear, supersaturated solution may need a "push" to start crystallizing. Try scratching the inside of the flask with a glass rod just below the solvent line or adding a seed crystal of the desired product.[3][5] Seeding is the most reliable method if you have previously made crystals.
-
Temperature Gradient: Cool the solution much more slowly. A rapid temperature drop can cause the compound to "crash out" as an oil because it passes the solubility limit while still above its melting point (or the eutectic melting point of the mixture).[6]
-
-
Troubleshooting Flowchart: No Crystallization or Oiling Out
This diagram outlines the logical progression for troubleshooting failed crystallization attempts.
Caption: Logic diagram for troubleshooting common crystallization failures.
Issue 2: My product crystallizes, but the yield is very low.
A low yield indicates that a significant amount of the target diastereomeric salt remains dissolved in the mother liquor.[2]
-
Q: How can I improve the recovery of my desired salt?
-
A: The solubility of your target salt is likely too high in the chosen solvent system, even if it is the less soluble of the two diastereomers.[2]
-
Optimize the Solvent System: Screen for solvents that further decrease the solubility of the target salt. This might involve changing the anti-solvent or the ratio of solvent to anti-solvent.
-
Lower the Final Temperature: Cool the crystallization mixture to a lower temperature (e.g., 0°C or -20°C, solvent permitting) before filtration to maximize precipitation.
-
Increase Concentration: If possible, use a more concentrated starting solution. However, be cautious not to create excessive supersaturation that could lead to oiling out or impurity incorporation.
-
Recycle the Mother Liquor: The unwanted enantiomer in the mother liquor can sometimes be racemized and recycled, which improves the overall process yield significantly in a manufacturing context.[2]
-
-
Issue 3: I have crystals, but they have poor morphology (e.g., fine needles, powder) and are difficult to filter.
Crystal morphology, or "habit," is critically influenced by the solvent and crystallization conditions.[8][9] Fine particles or needles often result from rapid crystallization.
-
Q: What factors control crystal shape and how can I change them?
-
A: Crystal shape is determined by the relative growth rates of different crystal faces. Solvent molecules interact differently with each face, which can either inhibit or promote growth in specific directions.[8][10]
-
Slow Down Crystallization: The single most effective way to improve crystal size is to reduce the rate of cooling.[6] An ideal crystallization should have crystals appear after 5-10 minutes and continue to grow over a period of 20-60 minutes.[6] If crystals crash out immediately upon cooling, add a small amount of additional "good" solvent, re-heat to dissolve, and cool again more slowly.[6]
-
Change the Solvent: Different solvents can dramatically alter crystal habit.[11][12] For example, solvents that can hydrogen bond may interact strongly with the carboxylic acid and amide groups on your molecule, altering the crystal packing and growth.[7][13] Experimenting with different solvent classes (e.g., switching from an alcohol like ethanol to an ester like ethyl acetate) can yield more block-like, easily filterable crystals.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How do I strategically select a starting solvent for crystallization of a diastereomeric salt?
-
A: Solvent selection is a balance of properties. The ideal solvent should:
-
Dissolve the compound when hot: This is necessary to create the initial solution.[3]
-
Have low solubility for the compound when cold: This allows for precipitation and good recovery.[3]
-
Show a significant solubility difference between the desired and undesired diastereomeric salts: This is the basis for the resolution.
-
Be non-reactive with your compound.[4]
-
Have a suitable boiling point: A boiling point between 60-120°C is often ideal, as it's low enough to be easily removed but not so volatile that the solution composition changes during handling.[7]
A good starting point is to test solvents like ethanol, isopropanol, acetonitrile, and ethyl acetate, as these are commonly successful for polar organic molecules containing hydrogen-bonding groups.[14][15]
-
| Solvent Class | Example(s) | Typical Use for Carboxylic Acid Salts | Rationale |
| Alcohols | Ethanol, Isopropanol | Primary Solvent | Good at dissolving polar salts at elevated temperatures due to hydrogen bonding.[7] |
| Esters | Ethyl Acetate | Primary Solvent / Co-solvent | Medium polarity, good for compounds that are too soluble in alcohols. |
| Ketones | Acetone | Primary Solvent | Polar aprotic, can be very effective but its high volatility can be a challenge.[7] |
| Ethers | MTBE, 2-MeTHF | Anti-Solvent / Co-solvent | Lower polarity, often used to reduce the solubility of salts dissolved in more polar solvents. |
| Hydrocarbons | Heptane, Toluene | Anti-Solvent | Non-polar, very effective at inducing precipitation from polar solutions.[12] |
| Water | Water | Anti-Solvent | Highly polar; useful as an anti-solvent when the primary solvent is water-miscible (e.g., ethanol, acetone). |
Q2: What is the role of the resolving agent's stoichiometry? Is 1:1 always best?
-
A: While a 1:1 molar ratio of racemic acid to resolving agent is a common starting point, it is not always optimal.[15] Sometimes, using 0.5 equivalents of the resolving agent can be more effective. In this scenario, the system's selectivity is based on the solubility difference between one diastereomeric salt and the free, unreacted enantiomer of the acid.[2] This can be particularly useful if the two diastereomeric salts have very similar solubilities. It is an important parameter to screen during optimization.
Q3: How does kinetics versus thermodynamic control impact my resolution?
-
A: In some systems, the diastereomeric salt that crystallizes fastest (kinetic product) may not be the most stable one. Over time, it could dissolve and re-precipitate as a more stable, but less pure, mixture.[16] If you observe that the purity (diastereomeric excess) of your crystals decreases with longer crystallization times, you may be dealing with a kinetically controlled resolution. In such cases, it can be beneficial to filter the product relatively quickly after crystallization begins to isolate the purer kinetic product, even if it means sacrificing some yield.[16]
Part 3: General Protocol for Crystallization Screening
This protocol provides a systematic approach to screen for initial crystallization conditions for the diastereomeric salt of this compound.
Objective: To identify a suitable solvent or solvent/anti-solvent system and cooling conditions to produce crystalline material.
Materials:
-
Racemic 2-((1-Phenylethyl)carbamoyl)benzoic acid
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
Screening solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, toluene, heptane)
-
Small vials (2-4 mL) with caps
-
Stir plate and magnetic stir bars
-
Heating block or oil bath
Procedure:
-
Preparation: In separate vials, weigh approximately 20-50 mg of the racemic acid.
-
Addition of Resolving Agent: Add a stoichiometric equivalent (1.0 eq) of the chiral resolving agent to each vial.
-
Solvent Addition: To each vial, add a different screening solvent dropwise at room temperature while stirring, until the solids dissolve or a slurry is formed. Note the approximate volume needed.
-
Heating: Gently heat the vials (e.g., to 50-60°C) and continue adding the same solvent dropwise until a clear solution is obtained. Be careful not to add a large excess of solvent. The goal is to create a saturated solution at an elevated temperature.[4]
-
Slow Cooling (Method A): Remove the vials from the heat, cap them, and allow them to cool slowly to room temperature on the benchtop. Observe for crystal formation. If no crystals form, transfer the vials to a refrigerator (4°C).
-
Anti-Solvent Addition (Method B): For vials that required a small volume of a polar solvent (e.g., ethanol, acetone) to dissolve, heat the solution and add a non-polar anti-solvent (e.g., heptane, water) dropwise until persistent cloudiness is observed. Add one or two drops of the primary solvent to clarify the solution, then cool slowly as described in Step 5.[1]
-
Observation: Document the results for each condition:
-
Did crystals form?
-
Was it an oil or a solid?
-
What was the approximate yield and quality of the crystals (e.g., needles, plates, blocks)?
-
At what temperature did precipitation begin?
-
-
Selection: Based on the results, select the most promising condition(s) for a larger-scale, optimized experiment. The best conditions are those that produce solid crystals with good morphology and a low amount of material left in the solution.
References
- Troubleshooting diastereomeric salt crystallization for chiral resolution - Benchchem.
- Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study.
- How to overcome poor crystallization in diastereomeric salt formation. - Benchchem.
- Understanding the role of solvent in regulating the crystal habit - RSC Publishing.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Predicting the Effect of Solvent on the Crystal Habit of Small Organic Molecules.
- What should I do if crystallisation does not occur? - Quora.
- Understanding the Effect of a Solvent on the Crystal Habit | Request PDF - ResearchGate.
- Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed.
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH.
- Guide for crystallization.
- 9 Ways to Crystallize Organic Compounds - wikiHow.
- Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers.
- SOP: CRYSTALLIZATION.
- (PDF) Solvent design for crystallization of carboxylic acids - ResearchGate.
- Improving the efficiency of chiral resolution with N-benzyl-1-phenylethylamine - Benchchem.
- Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. unifr.ch [unifr.ch]
- 8. Understanding the role of solvent in regulating the crystal habit - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
How to break emulsions during workup of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid resolution
Topic: How to Break Emulsions During Workup of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid Resolution For Internal Use and Distribution to Researchers
Introduction
This guide moves beyond a simple list of steps, delving into the underlying chemical principles to empower you to make informed decisions during your experiments. We will explore why these emulsions form and provide a systematic, field-proven approach to breaking them, ensuring the integrity and yield of your target enantiomer.
Part 1: Understanding Emulsion Formation in This Specific System
The resolution of racemic 2-((1-phenylethyl)carbamoyl)benzoic acid typically involves the formation of diastereomeric salts with a chiral resolving agent, such as an enantiomerically pure amine like (R)-1-phenylethylamine[1][2]. The subsequent workup requires precise pH control to protonate the carboxylate of the desired diastereomer, followed by liquid-liquid extraction to isolate the product.
Q1: Why is this specific workup so prone to forming emulsions?
A1: Several factors inherent to the molecular structure and reaction conditions contribute to emulsion stability:
-
Amphiphilic Nature: The target molecule, 2-((1-phenylethyl)carbamoyl)benzoic acid, possesses both hydrophobic (two phenyl rings) and hydrophilic (a carboxylic acid and an amide group) moieties. This amphiphilic character allows it to act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing the emulsion.
-
Presence of Particulates: The workup often involves the precipitation of the diastereomeric salt. If fine, suspended solid particles are present during the extraction, they can accumulate at the oil-water interface, forming a physical barrier that prevents the dispersed droplets from coalescing[3][4].
-
pH Sensitivity: Emulsion stability can be highly dependent on pH[5][6][7]. During the acidification step of the workup, improper pH control can lead to the partial precipitation of your product at the interface, which can act as a powerful emulsifying agent.
-
High Shear Mixing: Vigorous shaking or stirring of the separatory funnel, while intended to maximize extraction efficiency, can create very fine droplets that are slow to coalesce, leading to a stable emulsion[8].
Part 2: Troubleshooting Guide & Step-by-Step Protocols
This section provides a hierarchical approach to breaking emulsions, starting with the simplest and least disruptive methods.
Q2: An emulsion has formed after I added the extraction solvent. What is the very first thing I should do?
A2: Patience is the first and most crucial tool.
-
Let the Mixture Stand: Allow the separatory funnel to sit undisturbed for 15-30 minutes. Often, gravity alone is sufficient to allow for the coalescence of larger droplets and the separation of layers[8][9].
-
Gentle Agitation: If no change is observed, gently swirl the funnel or slowly stir the emulsion layer with a glass rod[9][10]. Avoid vigorous shaking, which will only worsen the problem.
If these passive methods fail, proceed to the more active interventions below.
Method A: Modifying the Aqueous Phase (Salting Out)
Principle: This is often the most effective and recommended next step. Adding a saturated salt solution (brine) dramatically increases the ionic strength and polarity of the aqueous phase. This reduces the solubility of organic molecules in the aqueous layer and disrupts the stabilizing forces at the interface, forcing the separation of the layers[8][11].
Protocol: Brine Wash
-
Prepare a saturated solution of sodium chloride (NaCl) by dissolving approximately 36 g of NaCl in 100 mL of deionized water. Ensure some solid salt remains to confirm saturation.
-
Add a volume of the brine solution equal to 10-20% of the aqueous layer volume to the separatory funnel containing the emulsion.
-
Do not shake vigorously. Instead, gently invert the funnel 3-5 times to mix the layers.
-
Allow the funnel to stand and observe the phase separation. The emulsion should break, often within minutes.
-
Drain the aqueous layer. You may repeat the brine wash if necessary.
Method B: Physical Removal of Stabilizing Agents
Principle: Many persistent emulsions are stabilized by microscopic solid particles[3]. Filtering the entire emulsified mixture through a pad of an inert filter aid like Celite® can physically remove these solids, allowing the liquid phases to separate.
Protocol: Celite Filtration
-
Place a sintered glass funnel or a Büchner funnel with filter paper on a clean filter flask.
-
Create a small plug of Celite® (diatomaceous earth) approximately 1-2 cm thick over the filter.
-
Wet the Celite® pad with the organic solvent used in your extraction to ensure it is properly packed.
-
Carefully pour the entire emulsified mixture onto the Celite® pad and apply gentle vacuum.
-
The filtrate collected in the flask should now be a clean, two-phase mixture that can be returned to a separatory funnel for proper separation[3].
-
Crucial Note: Do not discard the Celite® pad until you have confirmed the recovery of your product, just in case your product was the suspended solid[3].
Method C: Mechanical Force Application
Principle: Centrifugation applies a strong mechanical force that accelerates the separation of components based on their density[12][13]. The denser aqueous phase is forced to the bottom, and the less dense organic phase moves to the top, effectively breaking the emulsion. This is a highly reliable method, especially for small-scale laboratory work[8][14].
Protocol: Centrifugation
-
Transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge the tubes at a moderate speed. For many common laboratory centrifuges, a setting of 2000-4000 x g for 10-15 minutes is sufficient to break the emulsion[14].
-
After centrifugation, two distinct layers should be visible.
-
Carefully pipette the top (organic) layer out of the tube for further processing.
| Parameter | Guideline | Rationale |
| Relative Centrifugal Force (RCF) | 2000 - 4000 x g | Provides sufficient force for separation without requiring an ultracentrifuge. |
| Duration | 10 - 15 minutes | Adequate time for the migration and coalescence of dispersed droplets. |
| Tube Material | Glass or chemically resistant polymer | Must be compatible with the organic solvents used in the extraction. |
Part 3: Visualization and Workflow
To assist in your decision-making process, the following workflow diagram outlines the recommended troubleshooting cascade.
Caption: A decision-tree workflow for breaking emulsions during workup.
Part 4: Last Resort and Preventative Measures
Q3: None of the above methods worked. Are there any other options?
A3: In rare cases of extremely stubborn emulsions, other techniques can be attempted, though they carry risks.
-
Solvent Addition: Adding a small amount of a solvent like methanol can sometimes break an emulsion, but it will contaminate your organic phase and require removal later[15].
-
Gentle Heating: Gently warming the mixture in a warm water bath can decrease viscosity and aid separation. However, this carries a significant risk of product decomposition and should be avoided unless the thermal stability of your compound is well-known[8].
-
Freezing: Lowering the temperature to freeze the aqueous layer can physically break the emulsion structure. After freezing, the mixture can be thawed, and the layers should separate[8].
Q4: How can I prevent emulsions from forming in the first place?
A4: Prevention is always the best strategy.
-
Evaporate First: Before workup, evaporate the reaction solvent. Then, re-dissolve the residue in the desired extraction solvent. This can prevent emulsions that form due to the presence of the reaction solvent itself[3][11].
-
Minimize Agitation: During extraction, use gentle, repeated inversions of the separatory funnel rather than vigorous shaking.
-
Pre-emptive Salting: Add brine to the aqueous solution before the extraction begins to create an environment less favorable for emulsion formation[9].
References
- Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube.
- Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry.
- Frontier, A. (2026). Workup: How to Manage an Emulsion. University of Rochester, Department of Chemistry.
- Spectro Scientific.
- AZoM. (2018).
- ResearchGate.
- SpringerLink. (2025). Influence of pH on the stability of oil-in-water emulsions stabilized by a splittable surfactant.
- ResearchGate. (2025).
- Wikipedia.
- Ghizzoni, M., et al. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. Foods.
- Quora. (2018).
- Corning. Centrifugation: Lab Techniques, Examples and Types.
- MedSolut AG. (2022).
- Oloro, J., et al. (2018). Effect of pH and API gravity on the water-in-oil emulsion stability. Journal of Applied Sciences and Environmental Management.
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Reddit. (2018). Breaking emulsions : r/chemistry.
- Wikipedia. Chiral resolution.
- Google Patents. Process for breaking an emulsion.
- Chemistry LibreTexts. (2020). 6.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Workup [chem.rochester.edu]
- 4. US6214236B1 - Process for breaking an emulsion - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 10. azom.com [azom.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Centrifugation - Wikipedia [en.wikipedia.org]
- 13. Centrifugation: Lab Techniques, Examples and Types | Corning [corning.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Racemization issues during chiral separation with (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Welcome to the technical support hub for (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this chiral resolving agent. Here, we address common challenges, with a specific focus on the critical issue of racemization, providing in-depth, experience-driven troubleshooting advice and detailed protocols.
Section 1: Initial Diagnosis - Is Racemization Compromising Your Resolution?
The primary goal of using a chiral resolving agent is to separate a racemic mixture into its constituent enantiomers by forming diastereomeric salts with different physical properties, such as solubility.[1][2] However, the loss of stereochemical integrity, or racemization, of either your target molecule or the resolving agent itself can severely undermine the efficiency of this process.
Q1: My chiral separation is yielding low enantiomeric excess (ee) or diastereomeric excess (de). How do I know if racemization is the culprit?
Low enantiomeric or diastereomeric excess is a primary indicator of a potential racemization issue. To confirm this, a systematic approach is necessary.
Initial Diagnostic Workflow:
-
Verify the Purity of the Starting Materials:
-
Resolving Agent: Confirm the enantiomeric purity of your this compound using a validated chiral HPLC method or by measuring its specific rotation.
-
Racemic Analyte: Ensure your starting material is indeed a racemic mixture (or has the expected enantiomeric ratio) and is free from impurities that might interfere with salt formation.
-
-
Analyze the Mother Liquor and Crystals:
-
After the crystallization step, isolate both the precipitated diastereomeric salt and a sample of the mother liquor.
-
Liberate the analyte and the resolving agent from their salt forms in both samples by treating them with acid and base.
-
Analyze the enantiomeric purity of both the analyte and the resolving agent from both the crystals and the mother liquor using an appropriate chiral analytical method (e.g., HPLC, SFC, or GC).[3]
-
-
Interpret the Results:
-
Scenario A: Resolving Agent Racemized: If the this compound recovered from the mother liquor or crystals shows a decreased enantiomeric purity, the resolving agent itself is racemizing under your experimental conditions.
-
Scenario B: Analyte Racemized: If the analyte recovered from the mother liquor shows a near-racemic composition while the crystals show some enrichment, your analyte is likely racemizing. This is especially true if the undesired enantiomer is being racemized back to the desired one, a process that can be harnessed in dynamic kinetic resolution.[4]
-
Scenario C: No Racemization Detected: If both the resolving agent and the analyte maintain their stereochemical integrity, the low 'ee' or 'de' is likely due to suboptimal crystallization conditions (e.g., solvent choice, temperature profile, or supersaturation levels) rather than racemization.[5]
-
Section 2: Troubleshooting Guide - Pinpointing and Resolving Racemization
Once you suspect racemization, the next step is to identify the cause. Racemization is often promoted by harsh conditions such as extreme pH or elevated temperatures.[6][7]
Q2: I've confirmed that my analyte, which has an acidic proton at the chiral center, is racemizing. What are the likely causes and solutions?
Analytes with a chiral center adjacent to a carbonyl group or other electron-withdrawing group are particularly susceptible to racemization, especially under basic conditions.
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Mechanism of base-catalyzed racemization and key troubleshooting points.", fontsize=10]; end
Common Causes & Corrective Actions:
| Parameter | Cause of Racemization | Troubleshooting & Optimization |
| pH / Base | The formation of diastereomeric salts often involves the use of a base to deprotonate the acidic analyte or the carboxylic acid of the resolving agent. Excess or strong base can abstract a proton from the chiral center, leading to a planar, achiral intermediate that can be re-protonated from either side, causing racemization.[8] | - Use a stoichiometric amount of a weaker, sterically hindered base. - Carefully control the pH of the solution throughout the crystallization process. - Consider a "pH swing" method where the salt is formed at a neutral pH and the solution is then acidified to induce crystallization. |
| Temperature | Elevated temperatures provide the necessary activation energy to overcome the barrier for proton abstraction and racemization.[8] | - Conduct the salt formation and crystallization at the lowest temperature that still allows for adequate solubility. - Employ a gradual cooling profile rather than rapid cooling. |
| Solvent | The polarity and proticity of the solvent can stabilize the charged intermediates that lead to racemization. Protic solvents can facilitate proton exchange.[8] | - Screen a variety of solvents with different polarities. Aprotic solvents are often preferred. - Use a solvent system where the desired diastereomeric salt has low solubility, allowing for rapid crystallization and removal from conditions that might cause racemization.[9] |
| Reaction Time | Prolonged exposure to conditions that promote racemization will inevitably lead to a greater loss of enantiomeric purity.[8] | - Aim to minimize the time the analyte is in solution under basic or high-temperature conditions. - Seeding the solution with pre-formed crystals of the desired diastereomer can accelerate crystallization.[5] |
Q3: My results suggest the resolving agent, this compound, is racemizing. Is this common, and how do I prevent it?
While the chiral center of the 1-phenylethylamine moiety is generally stable, the amide bond itself can be susceptible to hydrolysis under harsh acidic or basic conditions, which could potentially lead to racemization.[10][11]
Potential Instability of the Resolving Agent:
-
Amide Bond Hydrolysis: Under strong acidic or basic conditions, particularly with prolonged heating, the amide bond can be cleaved.[12][13] This would break down the resolving agent into phthalic acid and (R)-1-phenylethylamine. If conditions are harsh enough to cause racemization of the liberated amine, the stereochemical integrity of the resolving agent pool will be compromised.
-
Stability of the Chiral Amine: The chiral center of 1-phenylethylamine is relatively robust.[14][15] However, extreme conditions could potentially lead to the formation of an imine intermediate, which could then tautomerize and lead to racemization upon reduction back to the amine.[8]
Preventative Measures:
-
Avoid Extreme pH: Maintain the pH of your solution within a moderate range (typically 5-8) unless your specific separation requires more acidic or basic conditions. If extremes are necessary, minimize the exposure time.
-
Limit Heat Exposure: Avoid prolonged heating of the resolving agent in solution.
-
Proper Storage: Store the solid resolving agent in a cool, dry place, protected from light and moisture.
Section 3: Experimental Protocols & Best Practices
Protocol 1: Analytical Method for Detecting Racemization
This protocol outlines a general approach using Chiral High-Performance Liquid Chromatography (HPLC) to assess the enantiomeric purity of both the analyte and the resolving agent.
Objective: To quantify the enantiomeric excess (%ee) of the analyte and the resolving agent.
Materials:
-
Sample from mother liquor
-
Crystals of the diastereomeric salt
-
Appropriate chiral HPLC column
-
Mobile phase solvents (e.g., hexane, isopropanol, ethanol)
-
Acid (e.g., 1M HCl) and Base (e.g., 1M NaOH) for salt breaking
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Sample Preparation (from Crystals): a. Dissolve a known quantity of the diastereomeric salt crystals in a suitable solvent. b. Add 1M HCl to protonate the analyte and liberate the resolving agent. c. Extract the organic components with ethyl acetate. d. Wash the organic layer with brine, dry over sodium sulfate, and evaporate the solvent. e. Re-dissolve the residue in the mobile phase for HPLC analysis.
-
Sample Preparation (from Mother Liquor): a. Take a known volume of the mother liquor. b. Follow steps 1b through 1e.
-
Chiral HPLC Analysis: a. Equilibrate the chiral column with the predetermined mobile phase. b. Inject the prepared sample. c. Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. d. Integrate the peak areas for each enantiomer of both the analyte and the resolving agent.
-
Calculation:
-
%ee = (|Area_R - Area_S|) / (Area_R + Area_S) * 100
-
dot graph TD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption [label="Workflow for sample preparation and analysis to detect racemization.", fontsize=10]; end
Section 4: Frequently Asked Questions (FAQs)
Q4: What is the mechanism of chiral recognition with this compound?
Chiral recognition arises from the formation of diastereomeric salts.[16] The resolving agent, being enantiomerically pure, interacts with the two enantiomers of the racemic analyte to form two different diastereomers. These diastereomers have distinct three-dimensional structures, leading to different crystal packing energies and, consequently, different solubilities in a given solvent.[17] The less soluble diastereomer will preferentially crystallize, allowing for separation.
Q5: Can I recycle the resolving agent?
Yes, the resolving agent can typically be recovered from the mother liquor and from the crystallized salt after the analyte has been liberated. It is crucial to assess its enantiomeric purity before reuse to ensure no significant racemization has occurred. The undesired enantiomer of the analyte can also sometimes be racemized and recycled, improving the overall process efficiency.[2][18]
Q6: Are there alternatives to diastereomeric crystallization for chiral separation?
Yes, other common methods for chiral resolution include chiral chromatography (HPLC, SFC), enzymatic resolution, and kinetic resolution.[4][19] For larger-scale separations, diastereomeric crystallization is often preferred due to its cost-effectiveness and scalability.[3][19]
References
- Crystal Growth & Design. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. ACS Publications.
- Huang, L., et al. (2010). Identification of racemization sites using deuterium labeling and tandem mass spectrometry. Analytical Chemistry.
- Advances in Engineering. (n.d.). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
- Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE.
- Analytical Chemistry. (2010). Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. ACS Publications.
- Wiley Online Library. (n.d.). 7.4 Racemization Assays.
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- National Institutes of Health. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary.
- Wikipedia. (n.d.). Chiral resolution.
- National Institutes of Health. (n.d.). Amide Bond Activation of Biological Molecules.
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
- ResearchGate. (2025). Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study.
- chemeurope.com. (n.d.). Chiral resolution.
- ACS Publications. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- Royal Society of Chemistry. (2023). Strategies for chiral separation: from racemate to enantiomer.
- Royal Society of Chemistry. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
- ACS Publications. (2023). Resolution of (rac)-Phenylethylamine by Lithocholic Acid: Structures and Analysis of Both the n- and p-Diastereomeric Salts.
- Chiral Separation Solutions. (2025). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- Wikipedia. (n.d.). 1-Phenylethylamine.
- Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
- Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications.
- ScienceDirect. (2025). Effect of basic pH on amino acid racemization and leaching in freshwater mollusk shell.
- Chemguide. (n.d.). the hydrolysis of amides.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- National Institutes of Health. (n.d.). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents.
- White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
- Royal Society of Chemistry. (n.d.). Chiral recognition of α-phenylethylamine by sucrose-based macrocyclic receptors.
- PubChem. (n.d.). 2-{[(2-Oxo-2-phenylethyl)amino]carbonyl}benzoic acid.
- MDPI. (n.d.). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
- PubMed. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators.
- Chemistry Research Journal. (n.d.). Synthesis and characterization of Benzoic Acid.
- NIST. (n.d.). Benzoic acid, 2-phenylethyl ester.
Sources
- 1. advanceseng.com [advanceseng.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. Identification of racemization sites using deuterium labeling and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. unchainedlabs.com [unchainedlabs.com]
- 10. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1-Phenylethylamine - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Chiral_resolution [chemeurope.com]
- 19. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Improving the purity of resolved enantiomers using (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Technical Support Center: (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Prepared by the Gemini Applications Science Team
Welcome to the technical support center for (R)-2-((1--Phenylethyl)carbamoyl)benzoic acid. This guide is designed for researchers, chemists, and pharmaceutical development professionals to provide in-depth, practical information for improving the purity of resolved enantiomers using this highly effective chiral resolving agent.
Foundational Knowledge: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chiral carboxylic acid used as a resolving agent. Its primary application is in the separation of racemic mixtures of chiral primary and secondary amines. The process, known as classical or diastereomeric resolution, is a cornerstone technique for obtaining enantiomerically pure compounds, which is critical in the pharmaceutical industry where the biological activity of a drug often resides in a single enantiomer.[1][2]
Q2: What is the principle behind chiral resolution with this agent?
The resolution process relies on the reaction between the acidic resolving agent and a racemic amine (a 1:1 mixture of 'R' and 'S' enantiomers). This acid-base reaction forms a pair of diastereomeric salts.[3]
-
(R)-Resolving Agent + (R)-Amine → (R,R)-Diastereomeric Salt
-
(R)-Resolving Agent + (S)-Amine → (R,S)-Diastereomeric Salt
Unlike enantiomers, which have identical physical properties, diastereomers have different properties, most importantly, different solubilities in a given solvent.[4] By exploiting this solubility difference, one diastereomeric salt can be selectively crystallized from the solution while the other remains dissolved. This separation is the key to the resolution.[5]
Q3: How do I choose the optimal solvent for the crystallization?
Solvent selection is the most critical parameter for a successful resolution.[6][7] There is no universal solvent; the ideal choice depends on the specific amine being resolved. The goal is to find a solvent (or solvent mixture) where one diastereomeric salt is sparingly soluble and crystallizes readily, while the other is highly soluble and remains in the mother liquor.
A systematic solvent screen is the most effective approach.[8] Solvents of varying polarities and hydrogen-bonding capabilities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers, should be tested.[8]
Q4: Is it possible to recover the resolving agent after the process?
Yes, recovery and recycling of the resolving agent are crucial for making the process economical and sustainable, especially on an industrial scale.[4][9] After the desired enantiomer is liberated from the crystallized salt (typically by treatment with a base), the aqueous layer will contain the salt of the resolving agent. Acidification of this layer will precipitate the this compound, which can be collected by filtration, dried, and reused.[10]
The Resolution Workflow: Mechanism & Protocol
The overall process involves three main stages: diastereomeric salt formation, separation via crystallization, and liberation of the pure enantiomer.
Mechanism of Diastereomeric Salt Formation & Separation
The diagram below illustrates the fundamental principle of converting a difficult-to-separate enantiomeric mixture into easily separable diastereomers.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Experimental Protocol
This protocol provides a general framework for the resolution of a racemic primary amine. Optimization of solvent, temperature, and stoichiometry will be necessary for specific substrates.
Materials:
-
Racemic amine
-
This compound
-
Selected crystallization solvent (e.g., Methanol, Ethanol)
-
5 M Sodium Hydroxide (NaOH) solution
-
5 M Hydrochloric Acid (HCl) solution
-
Organic extraction solvent (e.g., Diethyl ether, Ethyl acetate)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve 1.0 equivalent of this compound in the minimum amount of warm crystallization solvent.
-
In a separate flask, dissolve 1.0 equivalent of the racemic amine in the same solvent.
-
Slowly add the amine solution to the resolving agent solution with stirring. An exothermic reaction may be observed.[11]
-
Stir the mixture for 30-60 minutes at room temperature.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. A precipitate should begin to form. For higher yields, further cooling in an ice bath or refrigerator may be beneficial.
-
Expert Tip: A slow cooling rate is crucial for forming well-defined crystals with high diastereomeric purity. Rapid cooling can trap impurities and the undesired diastereomer.[7]
-
Allow the mixture to stand for several hours (or overnight) to ensure complete crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold crystallization solvent to remove residual mother liquor.
-
Dry the crystals. At this stage, a sample can be taken to determine the diastereomeric excess (d.e.) by NMR or HPLC.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Slowly add 5 M NaOH solution with vigorous stirring until the solid completely dissolves and the solution is basic (pH > 11).[11] This deprotonates the amine, breaking the salt.
-
Transfer the mixture to a separatory funnel and extract the liberated free amine with an organic solvent (e.g., 3 x 20 mL of diethyl ether).[11]
-
Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Recovery of the Resolving Agent:
-
Take the aqueous layer from the extraction (Step 4) and cool it in an ice bath.
-
Slowly add 5 M HCl with stirring until the solution is acidic (pH < 2).
-
A white precipitate of the resolving agent will form. Collect the solid by vacuum filtration, wash with cold water, and dry. The recovered agent can be reused.[10]
-
Troubleshooting Guide
This section addresses common issues encountered during the resolution process in a question-and-answer format.
| Problem | Potential Causes | Recommended Solutions |
| No crystals form, or the yield is very low. | 1. Solution is too dilute: The concentration of the salts is below the supersaturation point.[6] 2. Incorrect solvent: The chosen solvent may be too effective at solvating both diastereomeric salts.[7] 3. High solubility of the desired salt: The target diastereomer is too soluble in the chosen system.[6] | 1. Carefully evaporate some of the solvent to increase the concentration. 2. Perform a new solvent screen. Try less polar solvents or solvent mixtures. 3. Try adding an "anti-solvent" (a solvent in which the salts are insoluble) dropwise to induce precipitation. 4. Scratch the inside of the flask with a glass rod to create nucleation sites.[7] 5. If available, add a seed crystal of the desired diastereomeric salt.[7] |
| An oil precipitates instead of a crystalline solid ("oiling out"). | 1. Solution is too concentrated: Rapid desolvation occurs, exceeding the rate of crystal lattice formation.[6] 2. High cooling rate: The solution is cooled too quickly. 3. Impurities present: Impurities can disrupt the crystal lattice formation. | 1. Gently warm the mixture to redissolve the oil, then add a small amount of additional solvent before attempting to cool again.[6] 2. Ensure a very slow, controlled cooling process. Insulating the flask can help. 3. Consider purifying the starting racemic amine before resolution. |
| The final enantiomeric excess (% ee) is low. | 1. Poor diastereoselectivity of crystallization: The solubilities of the two diastereomeric salts are too similar in the chosen solvent.[6] 2. Insufficient crystallization time: The system did not reach equilibrium, or crystallization was too rapid. 3. Impure resolving agent: If the resolving agent is not enantiomerically pure, it will lower the maximum achievable % ee of the product.[12] | 1. Recrystallization is key: Perform one or more recrystallizations of the diastereomeric salt. This is the most effective way to enhance purity.[6] 2. Experiment with different solvents or solvent mixtures to maximize the solubility difference. 3. Allow for a longer crystallization period at a controlled temperature. 4. Verify the enantiomeric purity of your resolving agent. |
| Difficulty liberating the free amine from the salt. | 1. Incomplete basification: Not enough base was added to fully deprotonate the amine. 2. Emulsion during extraction: The amine may be acting as a surfactant, preventing clean layer separation. | 1. Ensure the aqueous layer is strongly basic (pH > 11) by checking with pH paper or a meter. Add more base if necessary. 2. To break emulsions, try adding a saturated solution of NaCl (brine) to the separatory funnel. |
Data Interpretation and Quality Control
Validating the success of your resolution is a critical final step.
-
Diastereomeric Excess (d.e.): Before liberating the free amine, the purity of the crystallized salt can be assessed. 1H NMR is often effective, as diastereomers will have distinct chemical shifts for protons near the chiral centers.
-
Enantiomeric Excess (e.e.): After liberating the free amine, its enantiomeric purity must be determined. This is typically done using:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and accurate method. The two enantiomers will have different retention times on a chiral stationary phase.
-
Polarimetry: Measures the optical rotation of the sample. The measured rotation is compared to the known specific rotation of the pure enantiomer to calculate the % ee.
-
References
- Witton Chemical. Recovery of a Chiral Resolving Agent.
- Lam, A. W. H., & Ng, K. M. (n.d.).
- BenchChem. (2025).
- APC. (n.d.).
- BenchChem. (2025). Troubleshooting guide for low enantiomeric excess in chiral synthesis.
- BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(+)-1-METHOXY-2-PROPYLAMINE.
- Wikipedia. (2023). Chiral resolution. [Link]
- Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia.
- Fodran, E., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]
- Quora. (2023). What is the exact process of enantiomer resolution by a chiral resolution agent?[Link]
- Santos, P. P., & Pinheiro, P. F. (2017).
- ResearchGate. (n.d.).
- BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
- ResearchGate. (n.d.).
- Kagan, H. B., & Riant, O. (1997). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Journal of the American Chemical Society. [Link]
- Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
- LibreTexts Chemistry. (2020). 6.5: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pharmtech.com [pharmtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Recovery of a Chiral Resolving Agent at Witton Chemical [witton.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Oiling Out in Diastereomeric Salt Crystallization
Welcome to the Technical Support Center for Crystallization and Chiral Resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting one of the most common challenges in diastereomeric salt resolution: "oiling out." Here, we move beyond simple checklists to explain the causality behind experimental choices, ensuring you can develop robust and reliable crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" in the context of diastereomeric salt formation?
A1: Oiling out, also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. In diastereomeric salt formation, this means that instead of obtaining crystals of one diastereomer, a liquid layer or droplets form, which can hinder or entirely prevent successful resolution.[1]
Q2: What are the primary causes of oiling out?
A2: Oiling out is fundamentally a kinetic phenomenon often triggered by high levels of supersaturation.[2][3][4] When the concentration of the diastereomeric salt in solution far exceeds its solubility limit, the system may find it easier to form a disordered, solute-rich liquid phase (oil) than an ordered crystal lattice. Key contributing factors include:
-
Rapid Cooling: Fast temperature reduction can generate supersaturation too quickly, preventing the system from having enough time for nucleation and controlled crystal growth.[1][5]
-
Solvent Choice: The solvent system is critical. A solvent in which the salt is too soluble can lead to high concentrations before saturation is reached, while a solvent in which it is too insoluble can lead to rapid precipitation. An inappropriate solvent can also lead to poor solute-solvent interactions, favoring phase separation.[1][5][6]
-
High Solute Concentration: Starting with a highly concentrated solution increases the probability of crossing the supersaturation threshold for oiling out.[1][7]
-
Impurities: The presence of impurities can disrupt the crystallization process by interfering with crystal lattice formation or by depressing the melting point of the solid, making it more likely to separate as a liquid.[1][5][8][9]
Q3: How does oiling out negatively impact my chiral resolution?
A3: Oiling out can be highly detrimental to the goals of a diastereomeric salt resolution for several reasons:
-
Poor Purification: The oily phase often acts as a solvent for impurities, which can become entrapped when the oil eventually solidifies, leading to a product with low purity.[1][5]
-
Amorphous Product: The oil may solidify into a glassy, amorphous solid or a sticky gum, which is challenging to filter, dry, and handle in downstream processing.[1][5]
-
Low Yield and Poor Selectivity: The formation of an oil is an indiscriminate process, meaning both diastereomers may partition into the oil phase, preventing the selective crystallization of the desired diastereomer and leading to poor separation and low yields.[1]
Q4: Is oiling out a kinetic or thermodynamic phenomenon?
A4: Oiling out is typically a kinetic phenomenon.[2][3][4] It occurs when the rate of supersaturation generation exceeds the rate of crystal nucleation and growth. The system takes the path of least resistance, which is the formation of a disordered liquid phase. However, it can be related to a thermodynamic phenomenon known as a miscibility gap, which is an area in a phase diagram where two liquid phases can coexist at equilibrium.[3][4] Understanding the phase diagram of your system is crucial for diagnosing the root cause.[10][11][12][13]
In-Depth Troubleshooting Guides
Guide 1: Mastering Supersaturation Control
High supersaturation is the primary driver of oiling out.[1] The goal is to maintain the solution within the metastable zone width (MSZW) , a region where the solution is supersaturated, but spontaneous nucleation is unlikely, allowing for controlled crystal growth on existing surfaces (like seed crystals).
Systematic Approach to Control Supersaturation
-
Reduce the Cooling Rate: A slow, controlled cooling profile is paramount. Rapid cooling will quickly push the system past the MSZW into the labile zone, where oiling out is highly probable.[1]
-
Decrease Solute Concentration: Starting with a more dilute solution provides a larger operational window and reduces the likelihood of reaching the critical supersaturation level for oiling out.[1]
-
Controlled Anti-Solvent Addition: If using an anti-solvent, add it slowly to a well-agitated solution. This prevents localized areas of high supersaturation. Consider adding the anti-solvent at a slightly elevated temperature.[1]
Experimental Protocol: Determining an Optimal Cooling Profile
-
Prepare a saturated solution of the diastereomeric salt mixture at a specific elevated temperature (e.g., 60°C).
-
Divide the solution into several vials.
-
Apply different, linear cooling rates to each vial using a programmable heating/cooling block (e.g., 20°C/hr, 10°C/hr, 5°C/hr, 1°C/hr).
-
Visually monitor the vials for the first sign of turbidity. Note the temperature at which this occurs (the cloud point).
-
Observe the nature of the precipitate. Is it crystalline or an oil?
-
The slowest cooling rates that produce crystalline material without oiling out define the upper limit of your operational cooling profile.
Guide 2: Strategic Solvent System Selection
The choice of solvent is arguably the most critical parameter in preventing oiling out.[7] The ideal solvent system will not only prevent oiling out but also provide good discrimination in solubility between the two diastereomers.
Causality Behind Solvent Choice
The solvent influences the solubility of the diastereomeric salts and the stability of the crystal lattice. A good solvent system balances these factors. Sometimes, a single solvent is insufficient, and a binary or even ternary solvent system is required to fine-tune the solubility and prevent oiling out.[7][14]
Experimental Protocol: Rapid Solvent Screening
-
In an array of small vials, dispense a fixed amount of your racemic compound and the resolving agent.
-
To each vial, add a different solvent or a pre-mixed binary solvent system. A range of polarities should be explored (e.g., alcohols, esters, ketones, hydrocarbons, and mixtures with water).
-
Heat the vials with agitation until all solids dissolve.
-
Allow the vials to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C).
-
Visually inspect each vial for the following outcomes:
-
Clear solution (salt is too soluble)
-
Crystalline solid
-
Oiling out
-
Amorphous solid/gum
-
-
Isolate any crystalline material and analyze the solid and mother liquor by a suitable chiral analytical method (e.g., HPLC) to determine the diastereomeric excess and yield.
Data Presentation: Solvent Screening Results
| Solvent System | Observation at RT | Observation at 4°C | Diastereomeric Purity of Solid (%) |
| Methanol | Clear Solution | Small Needles | 85 |
| Isopropanol | Prismatic Crystals | Prismatic Crystals | 98 |
| Toluene | Oiled Out | Amorphous Solid | N/A |
| Ethyl Acetate | Fine Needles | Fine Needles | 92 |
| Acetone/Water (9:1) | Oiled Out | Oiled Out | N/A |
| Isopropanol/Heptane (1:1) | Crystalline Solid | Crystalline Solid | 95 |
This table illustrates how to systematically evaluate solvents. The ideal solvent (in this hypothetical case, Isopropanol) yields high-purity crystals without oiling out.[8]
Guide 3: The Power of Seeding
Seeding is a powerful technique to bypass the stochastic nature of primary nucleation and promote controlled crystal growth, thereby preventing oiling out.[1][15] By providing a template for crystallization, you encourage the system to grow crystals within the metastable zone rather than forming an oil in the labile zone.[3][4]
The Mechanism of Seeding
Seeding provides a low-energy pathway for desupersaturation. Molecules in solution will preferentially add to the existing crystal lattice of the seeds rather than undergoing the higher-energy process of forming a new nucleus or an oil droplet. Seeding is crucial for achieving chiral separation in many cases.[16]
Experimental Protocol: Implementing a Seeding Strategy
-
Prepare a supersaturated solution of your diastereomeric salt at an elevated temperature.
-
Cool the solution slowly to a temperature where it is supersaturated but still within the metastable zone (i.e., above the temperature where oiling out or spontaneous nucleation was previously observed). A good starting point is to seed at a temperature 1/3rd into the metastable zone.[15]
-
Add a small amount (typically 0.1-2% by weight) of finely ground, pure seed crystals of the desired diastereomer. The seeds can be added as a dry powder or as a slurry in a small amount of the crystallization solvent to ensure good dispersion.[16]
-
Hold the solution at this temperature for a period (an "aging" period) to allow for the initial growth of the seed crystals.[16]
-
Resume slow cooling to the final desired crystallization temperature.
Visualization of Concepts
Troubleshooting Workflow
This diagram outlines a logical progression for troubleshooting an oiling out event.
Caption: A systematic workflow for troubleshooting oiling out events.
Phase Diagram and Oiling Out
This conceptual diagram illustrates the relationship between solubility, the metastable zone, and the oiling out (labile) zone.
Caption: The relationship between temperature, concentration, and crystallization zones.
References
- BenchChem. (n.d.). Troubleshooting low yields in diastereomeric salt formation.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Benchchem. (n.d.). Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation.
- Kiesow, K., et al. (2008). Experimental investigation and prediction of oiling out during crystallization process. Request PDF on ResearchGate.
- Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. ERA.
- ACS Publications. (2024). Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357.
- AIChE. (n.d.). (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling.
- Choi, H. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange.
- Benchchem. (n.d.). How to overcome poor crystallization in diastereomeric salt formation.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- CatSci Ltd. (2021). Seeding: A Simple but Effective Method for Crystallisation Control.
- Ask this paper. (2020). seeding-techniques-and-optimization-of-solution-crystallization-processes.
- American Chemical Society. (2022). Thermodynamic and Molecular Recognition Mechanism of Diastereomeric Salt/Cocrystal-Induced Chiral Separation.
- ResearchGate. (2022). Operation Strategy for Avoiding Oiling‐Out During the Anti‐Solvent Crystallization Based on Ternary Phase Diagram. Request PDF.
- ACS Publications. (2012). Phase Diagram of a Chiral Substance Exhibiting Oiling Out. 2. Racemic Compound Forming Ibuprofen in Water. Crystal Growth & Design.
- MPG.PuRe. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts.
- Vedantam, S., & Ranade, V. V. (2013). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Indian Academy of Sciences.
- ACS Publications. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design.
- ACS Publications. (2012). Phase Diagram of a Chiral Substance Exhibiting Oiling Out. 2. Racemic Compound Forming Ibuprofen in Water.
- KTH DiVA. (2012). Phase diagram of a chiral substance exhibiting oiling out. 2. Racemic compound forming ibuprofen in water.
- ResearchGate. (n.d.). Phase Diagram of a Chiral Substance Exhibiting Oiling Out in Cyclohexane.
- Benchchem. (n.d.). Addressing "oiling out" issues during 4-Chlorobenzamide crystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- TutorChase. (n.d.). How do impurities affect salt crystallisation?.
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Reddit. (2011). What can cause "oiling out"?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mt.com [mt.com]
- 3. mt.com [mt.com]
- 4. mt.com [mt.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tutorchase.com [tutorchase.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Phase diagram of a chiral substance exhibiting oiling out. 2. Racemic compound forming ibuprofen in water [kth.diva-portal.org]
- 13. researchgate.net [researchgate.net]
- 14. (116b) Oiling out During Crystallization Processes: Experimental Investigation and Modeling | AIChE [proceedings.aiche.org]
- 15. catsci.com [catsci.com]
- 16. Seeding Techniques and Optimization of Solution Crystallization Processes: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Effect of temperature on resolution efficiency with (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Technical Support Center: (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
A Senior Application Scientist's Guide to Optimizing Chiral Resolution by Diastereomeric Salt Crystallization
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing this compound. My name is Dr. Evelyn Reed, and as a Senior Application Scientist with extensive experience in chiral separations, I've designed this guide to address the most critical and often nuanced parameter in your diastereomeric salt crystallizations: temperature .
The resolution of a racemic mixture using this compound is a powerful technique. However, its success hinges on the precise control of the crystallization process. Temperature is not merely a setting; it is the primary lever you can pull to influence the delicate thermodynamic and kinetic balance that governs the separation of your diastereomeric salts. This guide moves beyond simple protocols to explain the causality behind these temperature effects, empowering you to troubleshoot effectively and optimize your resolution efficiency.
Section 1: The Fundamental Role of Temperature in Resolution Efficiency
Chiral resolution by diastereomeric salt formation relies on a simple principle: the two diastereomers formed—in this case, from your racemic compound reacting with this compound—exhibit different physical properties, most notably, different solubilities in a given solvent.[1] The goal is to create conditions where the less soluble diastereomer crystallizes selectively, leaving the more soluble one in the mother liquor.
Temperature directly and profoundly impacts this solubility difference.[2]
-
Thermodynamic Control: The solubility of each diastereomer changes with temperature, but rarely in a perfectly parallel fashion. The temperature at which the difference in their solubilities is maximized is the thermodynamic "sweet spot" for selectivity. Cooling crystallization is the preferred method when your diastereomeric salts have a steep, temperature-dependent solubility curve.[3][4]
-
Kinetic Control: The rate at which you change the temperature (the cooling profile) governs the kinetics of nucleation and crystal growth. A slow cooling rate generally allows the system to remain near equilibrium, favoring the crystallization of the less soluble, desired diastereomer for higher purity.[1] Rapid cooling can induce spontaneous precipitation of both salts, leading to poor resolution.
The interplay between the thermodynamic solubility gap and the kinetic cooling profile determines the ultimate success of your experiment, impacting both the purity (diastereomeric excess, or d.e.) and the overall yield.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature for dissolving my diastereomeric salts?
A good starting point is to heat the suspension to a temperature where a clear, homogenous solution is achieved, for instance, 70 °C.[5][6] It is crucial to ensure all solids are completely dissolved. Undissolved particles of the less-soluble diastereomer can act as seed crystals prematurely, while undissolved particles of the more-soluble diastereomer can become trapped in the final product, reducing purity.
Q2: How do I determine the optimal final crystallization temperature?
The optimal final temperature is a balance between yield and purity. A lower final temperature will generally increase the yield by minimizing the amount of the desired diastereomer lost to the mother liquor.[2] However, if the temperature is too low, the supersaturation of the undesired, more-soluble diastereomer may become too high, causing it to co-precipitate and thus lower the purity. This must be determined empirically for each specific racemate-solvent system through a cooling study (see Protocol 1).
Q3: Is a lower temperature always better for achieving high resolution?
Not necessarily. While lower temperatures often reduce the solubility of the target diastereomer (increasing potential yield), the selectivity (the difference in solubility between the two diastereomers) may actually be better at a slightly higher temperature.[7] Furthermore, excessively low temperatures can increase solution viscosity, hindering molecular diffusion and crystal growth, and can lead to the co-precipitation of the more soluble diastereomer.
Q4: My product is "oiling out" instead of forming crystals. Is this a temperature-related issue?
Oiling out is a common problem that occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid. This is often temperature-related. It can happen if the crystallization temperature is higher than the melting point of the salt in the chosen solvent or if the solution is too highly concentrated (supersaturated).[2] To resolve this, you can try lowering the crystallization temperature or adding more solvent to reduce the concentration before cooling.[2]
Section 3: Troubleshooting Guide for Temperature-Related Issues
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low Purity / Poor Diastereomeric Excess (d.e.) | Cooling rate is too fast. | Decrease the cooling rate. A rapid drop in temperature creates high supersaturation, which can cause the undesired diastereomer to nucleate and co-precipitate along with your target salt. Implement a slower, controlled cooling profile (e.g., 0.1-0.5 °C/min) to maintain the system closer to equilibrium, allowing for more selective crystallization.[1] |
| Final temperature is too low. | Raise the final crystallization temperature slightly. While counterintuitive for yield, a slightly higher end temperature can keep the more soluble diastereomer safely in solution, preventing its co-precipitation and thereby increasing the purity of your crystalline product. | |
| Low Yield of Desired Diastereomeric Salt | Final crystallization temperature is too high. | Lower the final temperature. The most common cause of low yield is high product solubility in the mother liquor at the point of filtration. Reducing the final temperature will decrease the salt's solubility and increase the amount that crystallizes out of solution.[2] |
| Incomplete initial dissolution. | Ensure a clear solution before cooling. Visually confirm that no solid material remains before initiating the cooling process. If needed, increase the initial temperature by 5-10 °C or extend the holding time at the high temperature. | |
| No Crystallization Occurs | Insufficient supersaturation. | Lower the final cooling temperature. The solution may not be reaching a sufficient level of supersaturation to induce nucleation. Extending the cooling range to a lower temperature can often solve this. If crystals still do not form, consider carefully evaporating some solvent to increase the concentration before attempting the cooling crystallization again.[1] |
| Presence of impurities inhibiting nucleation. | Ensure high purity of starting materials. Impurities can sometimes interfere with the crystal formation process. If nucleation is the primary issue, try scratching the inside of the flask with a glass rod or adding a few seed crystals of the desired diastereomer, if available.[1] | |
| Inconsistent Results / Poor Reproducibility | Lack of precise temperature control. | Use a programmable cooling device. Cooling on a lab bench or in a simple ice bath is subject to ambient fluctuations and is not reproducible. Use an automated lab reactor or a temperature-controlled bath with a documented, precise cooling ramp to ensure consistent results between experiments. |
Section 4: Experimental Protocols & Data Presentation
Protocol 1: Empirical Determination of the Optimal Cooling Profile
This protocol provides a systematic approach to identifying the ideal temperature range for your specific resolution.
Objective: To determine the final temperature and cooling rate that maximizes both yield and diastereomeric excess (d.e.).
Methodology:
-
Preparation: In a jacketed glass reactor equipped with an overhead stirrer and a temperature probe, combine your racemic compound, one equivalent of this compound, and the chosen solvent.
-
Dissolution: Heat the mixture while stirring (e.g., 250 RPM) to a temperature that ensures complete dissolution (e.g., 70 °C). Hold at this temperature for 30 minutes to ensure homogeneity.
-
Screening Cooling Profiles:
-
Divide the solution into several smaller, identical experiments.
-
For each experiment, apply a slow, linear cooling ramp (e.g., 0.2 °C/min) to a different final temperature (T_final). Suggested T_final points: 30 °C, 20 °C, 10 °C, and 0 °C.
-
Once the T_final is reached, hold the slurry at that temperature for a set aging time (e.g., 2 hours) to allow the system to equilibrate.
-
-
Isolation & Analysis:
-
Filter the crystals from each experiment and wash them with a small amount of cold solvent.
-
Dry the crystals and measure the mass to calculate the yield.
-
Analyze the purity (d.e.) of the dried crystals using a suitable method (e.g., chiral HPLC after liberating the amine or acid).
-
Collect a sample of the mother liquor from each experiment and analyze its composition as well. This provides a complete mass balance and shows which diastereomer remains in solution.
-
-
Data Interpretation:
-
Plot the Yield (%) and Purity (d.e. %) as a function of the final temperature.
-
Identify the temperature that provides the best combination of high purity and acceptable yield for your specific application.
-
Data Summary: General Effects of Temperature Parameters
The following table summarizes the expected trends when adjusting key temperature variables. Use this as a guide for your optimization experiments.
| Parameter Change | Expected Effect on Purity (d.e.) | Expected Effect on Yield | Rationale |
| Slower Cooling Rate | Generally Increases[1] | May Slightly Decrease | Allows for more selective crystallization, approaching thermodynamic equilibrium. |
| Faster Cooling Rate | Generally Decreases | May Increase | High supersaturation can trap the undesired diastereomer through kinetic co-precipitation. |
| Higher Final Temperature | May Increase | Decreases[2] | Less of the undesired salt crashes out, but more of the desired salt remains dissolved in the mother liquor. |
| Lower Final Temperature | May Decrease | Increases | Maximizes precipitation of the desired salt, but risks co-precipitation of the undesired salt if supersaturation becomes too high. |
Section 5: Visualization of Troubleshooting Workflow
To further aid in your experimental design and troubleshooting, the following diagram outlines a logical workflow for addressing common issues related to temperature in chiral resolution.
Caption: Troubleshooting workflow for temperature optimization.
References
- Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]
- Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm, 25(1), 59-71. [Link]
- Lomsadze, K., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases.
- Lee, J., et al. (2022). Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. Chirality, 34(7), 941-947. [Link]
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate form
- Valavi, M., et al. (2022). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design, 22(3), 1856-1866. [Link]
- Valavi, M., et al. (2022). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some Beta-Adrenolytics.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies. [Link]
- Lee, T., et al. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research, 62(4), 1871-1881. [Link]
- Solubility and metastable zone of Diastereomer B in selected solvent system.
- Chromatography Today (2020). Trouble with chiral separations.
- Bosits, M. H., et al. (2023). Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design, 23(4), 2832-2843. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. advanceseng.com [advanceseng.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Navigating Chiral Resolution with (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid: A Technical Support Guide
Welcome to the Technical Support Center for advanced chiral resolution techniques. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid as a chiral resolving agent. While this agent, a derivative of phthalamic acid, holds promise for the resolution of chiral amines, specific documented applications and common pitfalls are not extensively reported in readily available literature. Therefore, this guide synthesizes established principles of diastereomeric salt resolution with insights gleaned from structurally related resolving agents to provide a robust framework for troubleshooting and optimizing your experiments.
The fundamental principle of this resolution lies in the reaction of a racemic amine with the enantiomerically pure this compound. This reaction forms a pair of diastereomeric salts with different physicochemical properties, most notably, solubility. The differential solubility allows for the separation of these diastereomers through fractional crystallization. The success of this process hinges on meticulous control of various experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of chiral recognition with this compound?
A1: Chiral recognition is a result of the three-dimensional arrangement of the diastereomeric salt in the crystal lattice. The resolving agent possesses multiple points of interaction: the carboxylic acid for salt formation with the amine, the amide linkage for hydrogen bonding, and two phenyl groups which can engage in π-π stacking and van der Waals interactions. The combination of these interactions with the chiral center of the amine leads to a more stable, and typically less soluble, crystal lattice for one diastereomer over the other. The efficiency of this recognition is highly dependent on the structure of the amine and the chosen solvent system.
Q2: What classes of compounds are best resolved with this agent?
A2: Based on its structure as a carboxylic acid, this compound is primarily used for the resolution of racemic primary and secondary amines. It is particularly promising for amines that contain aromatic or other bulky substituents that can favorably interact with the phenyl groups of the resolving agent.
Q3: How do I choose the optimal solvent for crystallization?
A3: Solvent selection is the most critical parameter in diastereomeric salt resolution. An ideal solvent will exhibit a significant difference in solubility for the two diastereomeric salts. A systematic solvent screening is highly recommended.[1] This typically involves testing a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and nitriles (acetonitrile), as well as their mixtures with non-polar solvents like hexanes or toluene.
Q4: What is the appropriate molar ratio of the resolving agent to the racemic amine?
A4: A 1:1 molar ratio is a common starting point. However, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5-0.8 equivalents) can sometimes increase the diastereomeric excess (d.e.) of the crystallized salt, as it can suppress the co-precipitation of the more soluble diastereomer.[2]
Troubleshooting Guide: Common Mistakes and Solutions
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| No precipitation of the diastereomeric salt. | 1. High solubility of both diastereomeric salts in the chosen solvent. 2. The solution is not supersaturated. 3. Inhibition of nucleation by impurities. | 1. Perform a thorough solvent screening. [1] Try mixtures of solvents or the addition of an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.2. Increase the concentration of the solution by carefully evaporating some of the solvent. Slowly cool the solution , as solubility generally decreases with temperature.[1] 3. Ensure high purity of both the racemic amine and the resolving agent. Consider recrystallizing the starting materials if necessary. |
| The product "oils out" instead of crystallizing. | 1. The melting point of the diastereomeric salt is lower than the crystallization temperature. 2. The solution is too concentrated (oversaturated). | 1. Lower the crystallization temperature. 2. Dilute the solution with more of the chosen solvent. Consider using a solvent system where the salt is less soluble. |
| Low diastereomeric excess (d.e.) of the crystallized salt. | 1. The solubilities of the two diastereomeric salts are too similar in the chosen solvent. 2. Co-precipitation of the more soluble diastereomer. 3. Crystallization occurred too rapidly. | 1. Re-evaluate the solvent system. A different solvent or solvent mixture may provide better selectivity.2. Perform a recrystallization of the obtained salt. This will often significantly improve the d.e.3. Employ a slower cooling rate to allow for the formation of more ordered and purer crystals.[2] Seeding the solution with a few crystals of the desired diastereomer can also promote selective crystallization. |
| Low yield of the desired diastereomeric salt. | 1. The desired diastereomeric salt is the more soluble of the two. 2. A significant amount of the less soluble salt remains in the mother liquor. | 1. Attempt to crystallize the more soluble salt from the mother liquor by concentrating the solution and/or changing the solvent. Alternatively, a different resolving agent may be necessary.2. Optimize the crystallization conditions. Lower the final crystallization temperature or increase the initial concentration to maximize the recovery of the less soluble salt. |
| Difficulty in liberating the free amine from the diastereomeric salt. | 1. Incomplete neutralization of the resolving agent. 2. The free amine is water-soluble. | 1. Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) after adding a base like NaOH. [1] 2. If the amine has some water solubility, perform multiple extractions with an organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery. |
Experimental Protocols
General Protocol for Chiral Resolution of a Primary Amine
-
Salt Formation:
-
Dissolve the racemic amine (1.0 eq.) in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
In a separate flask, dissolve this compound (0.5 - 1.0 eq.) in the same solvent, also with heating.
-
Slowly add the warm solution of the resolving agent to the amine solution with constant stirring.[3]
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature to induce crystallization.
-
For further precipitation, the flask can be placed in an ice bath or refrigerator for several hours or overnight.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a base (e.g., 1M NaOH) dropwise until the salt is completely dissolved and the solution is basic (pH > 10).[3]
-
Extract the liberated amine into an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the resolved amine.
-
Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Solvating Agent: The addition of a chiral solvating agent can induce different chemical shifts for the protons of the two enantiomers, allowing for the determination of their ratio by integration.[4]
Visualizing the Workflow
Chiral Resolution Workflow
Caption: General workflow for chiral resolution.
Troubleshooting Logic for Poor Crystallization
Caption: Decision tree for troubleshooting poor crystallization.
References
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Amines using (R)-2-Acetoxy-2-phenylacetic Acid.
- BenchChem. (2025). How to overcome poor crystallization in diastereomeric salt formation.
- The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Gao, W., et al. (2025). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism.
- LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
- Li, W., et al. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central.
- Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- BenchChem. (2025). Technical Support Center: Optimizing Diastereomeric Crystallization with Dihydroxytartaric Acid.
Sources
Technical Support Center: Crystallization of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid Salts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the crystallization of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid salts. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the speed and quality of their crystallization experiments. The inherent chirality and functional groups of this molecule can present unique challenges, leading to slow nucleation, oiling out, or the formation of amorphous material. This guide provides in-depth, experience-based solutions to common issues in a direct question-and-answer format.
Troubleshooting Guide: Addressing Common Crystallization Issues
This section directly addresses specific problems you may encounter during your experiments. Each entry outlines the problem, its probable causes, and detailed, actionable solutions grounded in crystallization theory.
Q1: My this compound salt is not crystallizing, even after extended cooling. What's wrong?
Probable Cause: The most likely reason for a complete failure to crystallize is that the solution is not sufficiently supersaturated, or it is stuck in the metastable zone where spontaneous nucleation is kinetically unfavored.[1] Other factors could include the presence of impurities inhibiting nucleation or the selection of an inappropriate solvent.
Suggested Solutions:
-
Induce Nucleation Mechanically:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[2][3] The microscopic imperfections on the glass provide nucleation sites, helping to overcome the initial energy barrier for crystal formation.
-
Agitation: Increase the stirring rate or introduce agitation. Shear forces can sometimes promote nucleation and crystal growth.[4]
-
-
Increase Supersaturation:
-
Solvent Evaporation: If using a volatile solvent, allow a small amount to evaporate slowly. This increases the solute concentration, pushing the solution from a stable or metastable state into the labile zone where nucleation can occur.[3][5] Be cautious, as rapid evaporation can lead to poor crystal quality.[5]
-
Anti-Solvent Addition: If you are using a solvent system, carefully add a small amount of an anti-solvent (a solvent in which your salt is poorly soluble) dropwise to the point of slight turbidity. This technique, known as "drowning-out," reduces the overall solubility of the salt, thereby increasing supersaturation.[6][7]
-
-
Introduce Seed Crystals: This is the most robust method to initiate crystallization. Add a very small amount of previously isolated, pure crystals of the desired salt to the solution. Seeding bypasses the stochastic and often slow primary nucleation step by providing a template for crystal growth.[8][9][10] (See Protocol 2 for details).
Q2: My compound is "oiling out" or forming an amorphous precipitate instead of crystals. What should I do?
Probable Cause: Oiling out occurs when the supersaturation level is too high, or the solution is cooled too quickly.[2] The solute comes out of the solution at a temperature above its melting point in the solvent system, forming a liquid phase instead of an ordered crystal lattice. This is common for compounds with strong intermolecular forces that are slow to organize.
Suggested Solutions:
-
Reduce the Level of Supersaturation:
-
Re-heat the solution until the oil dissolves completely.
-
Add a small amount of the primary (good) solvent (e.g., 5-10% volume increase) to decrease the overall supersaturation.[2]
-
Allow the solution to cool much more slowly. Insulating the flask can help achieve a slow, controlled cooling rate.
-
-
Modify the Solvent System: The solvent plays a critical role in mediating the interactions between solute molecules.[6][11]
-
Choose a solvent where the compound's solubility is moderately high at elevated temperatures but significantly lower at room temperature. A solvent that is "too good" will make crystallization difficult, while a solvent that is "too poor" can cause precipitation.
-
Experiment with solvent mixtures. The polarity and hydrogen-bonding capability of the solvent can influence how molecules arrange themselves into a crystal lattice.[12]
-
-
Seed at a Higher Temperature: Introduce seed crystals at a temperature where the solution is only slightly supersaturated (i.e., early in the cooling process). This provides a template for growth to occur in a controlled manner, preventing the buildup of high supersaturation that leads to oiling out.[8]
Q3: Crystallization starts, but it is extremely slow (taking several days). How can I accelerate it?
Probable Cause: Slow crystallization is typically due to a low level of supersaturation, slow molecular integration into the crystal lattice, or the presence of inhibitors. The driving force for crystal growth is present, but the kinetic rate is very low.
Suggested Solutions:
-
Optimize Supersaturation: The goal is to maintain the solution within the metastable zone, but at a level that promotes growth without inducing unwanted secondary nucleation.
-
Controlled Cooling: Instead of simply letting the solution cool to room temperature, use a programmed cooling ramp. A slightly faster cooling rate (e.g., from 10°C/hour to 20°C/hour) can sometimes increase the growth rate.
-
Anti-Solvent Addition Rate: In a drowning-out crystallization, increasing the addition rate of the anti-solvent can build supersaturation more quickly. This must be carefully controlled to avoid oiling out.
-
-
Increase Seed Loading: The total surface area available for growth is a key factor. By increasing the mass of seed crystals added (e.g., from 0.1% to 1-2% w/w relative to the solute), you provide more surface area for molecules to deposit, which can significantly increase the overall rate of crystallization.[13]
-
Enhance Mass Transport: Ensure the solution is well-agitated. Stirring reduces the thickness of the diffusion boundary layer around the crystals, allowing solute molecules to reach the crystal surface more quickly.[4][7]
Crystallization Workflow Troubleshooting
The following diagram outlines a systematic approach to troubleshooting common crystallization issues.
Caption: The role of seeding in initiating crystallization within the metastable zone.
Q4: How can trace impurities, including the other enantiomer, affect crystallization speed?
Impurities can significantly hinder crystallization speed, even at very low concentrations. [14]* Inhibition of Nucleation: Impurities can interfere with the self-assembly of solute molecules into a stable nucleus, increasing the energy barrier for nucleation.
-
Blocking Growth Sites: Impurities that are structurally similar to the target molecule (like the other enantiomer or related by-products) can adsorb onto the surface of a growing crystal. [15]This blocks the sites where correct molecules would normally attach, effectively "poisoning" the crystal surface and slowing or stopping growth. [16]* Solid Solution Formation: In some cases, the impurity can be incorporated into the crystal lattice, forming a solid solution. This can disrupt the lattice and may slow down the crystallization process. [15][17] If slow crystallization persists despite optimizing other parameters, it is crucial to re-evaluate the purity of the starting material.
Experimental Protocols
Protocol 1: Systematic Anti-Solvent Screening
Objective: To quickly identify a promising solvent/anti-solvent system for the crystallization of the target salt.
Materials:
-
This compound salt (approx. 100 mg)
-
Set of candidate "good" solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate)
-
Set of candidate "anti-solvents" (e.g., water, heptane, toluene, methyl tert-butyl ether)
-
Small vials (2 mL) and magnetic stir fleas
-
Pipettes
Methodology:
-
Place approximately 10-15 mg of the salt into each of several vials.
-
To each vial, add a different "good" solvent dropwise while stirring until the solid just dissolves. Record the approximate volume needed. This gives a rough measure of solubility.
-
Select the solvents that dissolve the compound efficiently. These will be your primary solvents for crystallization.
-
To each of these solutions, add a candidate "anti-solvent" dropwise.
-
Observe the result. An ideal anti-solvent will cause the solution to become turbid, and upon standing, a crystalline precipitate should form. If an oil forms, the anti-solvent may be too potent or added too quickly.
-
Rank the pairs based on the quality and speed of crystal formation. The best pairs will form a solid precipitate quickly without forming a persistent oil.
Protocol 2: Preparation and Application of Seed Crystals
Objective: To use seed crystals to initiate and control the crystallization process, enhancing its speed and consistency.
Methodology:
Part A: Seed Crystal Preparation
-
Perform a small-scale crystallization using the best conditions found in Protocol 1 or from previous experience. It does not need to be perfect; the goal is simply to obtain some solid material.
-
Isolate the crystals by filtration.
-
Gently crush the dry crystals into a fine, uniform powder using a mortar and pestle. This increases the surface area and number of nucleation sites. This powder is your seed material.
Part B: Seeded Crystallization
-
Prepare a saturated or slightly undersaturated solution of your salt at an elevated temperature.
-
Cool the solution slowly. The ideal temperature to add the seeds is at the very beginning of the metastable zone (just below the saturation temperature). A rule of thumb is to cool the solution until it is 2-5°C below the temperature at which it was fully dissolved. [8]3. Prepare a seed slurry by suspending a small amount of the seed powder (typically 0.1-1.0% of the total solute weight) in a small volume of the mother liquor or anti-solvent. [13]This helps disperse the seeds and prevents them from clumping. [8]4. Add the seed slurry to the gently agitated crystallizing solution.
-
You should observe the solution becoming cloudy as the seed crystals begin to grow.
-
Continue the controlled cooling process to allow the crystals to grow to the desired size. The presence of the seeds should ensure a much faster and more complete crystallization than an unseeded batch.
References
- Saigo, K., et al. (1996). Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids. Journal of the American Chemical Society.
- Dennehy, R. (2021). Seeding: A Simple but Effective Method for Crystallisation Control. CatSci Ltd.
- García-Garibay, M. A., et al. (1998). Chiral crystalline salts from achiral biphenylcarboxylic acids and tryptamine. Tetrahedron Letters.
- Rasmuson, Å. C., et al. (2004). Drowning-out crystallisation of benzoic acid: Influence of processing conditions and solvent composition on crystal size and shape. DiVA portal.
- Liang, Z., et al. (2018). Solvent Effects and Its Role in Quantitative Manipulating the Crystal Growth: Benzoic Acid as Case Study. ResearchGate.
- Kondepudi, D. K., & Crook, K. (2005). Theory of Conglomerate Crystallization in the Presence of Chiral Impurities. Crystal Growth & Design.
- Liang, Z., et al. (2018). Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm.
- Douglas, C. J., et al. (2023). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH.
- Rasmuson, Å. C., et al. (2005). Spherical Crystallization of Benzoic acid in different solvents. DiVA portal.
- Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency.
- Simone, E., et al. (2017). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. PMC - NIH.
- Sudo, A., et al. (2023). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications.
- Wang, S., et al. (2021). Progress and Opportunities for Utilizing Seeding Techniques in Crystallization Processes. ACS Publications.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. Cambridge University Press.
- Gavezzotti, A. (2015). Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design.
- Wang, S., et al. (2021). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
- Girard, K. P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH.
- Rasmuson, A. C., & Katta, J. (2008). Spherical crystallization of benzoic acid. PubMed.
- Quora. (2017). What should I do if crystallisation does not occur?.
- Tan, P., et al. (2023). Impact of impurities on crystal growth. Nature Communications.
- O'Mahony, M., et al. (2020). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
- EPFL. (n.d.). Guide for crystallization.
- Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- Saxena, A. K., et al. (2012). Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. PubMed.
- Lahav, M., & Weissbuch, I. (2020). Enhancing crystal growth using polyelectrolyte solutions and shear flow. PubMed.
- Davey, R. J., et al. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B.
- Kim, A., et al. (2021). Co-Crystallization Kinetics of 2:1 Benzoic Acid–Sodium Benzoate Co-Crystal: The Effect of Templating Molecules in a Solution. MDPI.
- Maldonado, P. C. R., et al. (2022). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. MDPI.
- Wang, X., et al. (2019). Preparation of Theophylline-Benzoic Acid Cocrystal and On-Line Monitoring of Cocrystallization Process in Solution by Raman Spectroscopy. MDPI.
- Glidewell, C., et al. (2019). Co-crystallization of 3,5-di-nitro-benzoic acid with two anti-psychotic agents. PubMed.
Sources
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. Enhancing crystal growth using polyelectrolyte solutions and shear flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unifr.ch [unifr.ch]
- 6. diva-portal.org [diva-portal.org]
- 7. diva-portal.org [diva-portal.org]
- 8. catsci.com [catsci.com]
- 9. mt.com [mt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
Validation & Comparative
A Researcher's Guide to Determining Enantiomeric Excess Following Resolution with (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
In the landscape of pharmaceutical development and asymmetric synthesis, the production of enantiomerically pure compounds is paramount. The differential pharmacological and toxicological profiles of enantiomers demand rigorous control and accurate measurement of enantiomeric purity.[1][2][3] Chiral resolution via diastereomeric salt formation remains a cornerstone technique for separating enantiomers, and (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid has emerged as a versatile resolving agent for a variety of racemic amines. This guide provides a comprehensive comparison of analytical methods for determining enantiomeric excess (ee) after such a resolution, offering researchers, scientists, and drug development professionals the technical insights and experimental protocols necessary for robust and reliable analysis.
The Critical Role of Enantiomeric Excess
Enantiomeric excess is a measure of the purity of a chiral substance, indicating the degree to which one enantiomer is present in a greater amount than the other.[4] It is defined as the absolute difference between the mole fractions of the two enantiomers and is typically expressed as a percentage.[1][4] A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%.[1][4] The accurate determination of ee is not only a regulatory requirement for chiral drugs but also a critical parameter in optimizing asymmetric syntheses and resolutions.[5][6]
Chiral Resolution with this compound: A Mechanistic Overview
Chiral resolution by diastereomeric salt formation is a widely used method for separating enantiomers.[7] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts.[7][8] These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.[7]
This compound is an effective chiral resolving agent for racemic amines. The carboxylic acid moiety of the resolving agent reacts with the basic amine to form a salt. The chirality of both the resolving agent and the amine leads to the formation of two diastereomeric salts, (R,R) and (R,S). Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities, enabling the separation of one diastereomer by crystallization. Subsequent treatment of the isolated diastereomeric salt with a base regenerates the chiral amine, now enriched in one enantiomer.
Experimental Workflow: Chiral Resolution of a Racemic Amine
Comparative Analysis of Analytical Methods for Enantiomeric Excess Determination
The choice of an analytical method for determining enantiomeric excess is a critical decision that depends on factors such as the nature of the analyte, required accuracy and precision, and sample throughput.[2] The most common techniques are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.[5]
| Parameter | Chiral HPLC | NMR Spectroscopy | Polarimetry |
| Principle | Differential interaction with a chiral stationary phase.[9] | Formation of diastereomeric complexes with a chiral solvating or derivatizing agent, leading to distinct NMR signals.[10][11] | Measurement of the rotation of plane-polarized light.[12] |
| Accuracy | High | High | Moderate to Low |
| Precision | High (RSD ≤5% for major, ≤20% for minor enantiomer).[6] | High | Moderate |
| Sensitivity | High (LOD can be in the ng/mL range).[13] | Moderate to Low | Low |
| Sample Throughput | High | Moderate | High |
| Development Time | Moderate to High | Low to Moderate | Low |
| Cost (Instrument) | High | Very High | Low |
| Key Advantage | Direct separation and quantification of enantiomers.[14] | Provides structural information.[15] | Rapid and non-destructive. |
| Key Limitation | Requires method development for each compound.[16] | Lower sensitivity; requires chiral auxiliary.[17] | Requires a known specific rotation of the pure enantiomer; susceptible to impurities.[4] |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is considered the gold standard for determining enantiomeric excess due to its accuracy, precision, and robustness.[9] The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[18]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a wide range of chiral compounds.[9]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve good resolution and reasonable analysis time.
-
Sample Preparation:
-
Accurately weigh and dissolve the enantioenriched amine sample in the mobile phase to a concentration of approximately 1 mg/mL.[9]
-
Prepare a racemic standard at the same concentration to determine the retention times of both enantiomers.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[18]
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Usually ambient, but can be controlled to optimize separation.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: % ee = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100[18]
-
Causality in Experimental Choices: The choice of a polysaccharide-based CSP is based on its proven broad enantioselectivity. The mobile phase composition is critical; the alcohol modifier competes with the analyte for interaction with the CSP, and its concentration is adjusted to fine-tune the retention and separation. Filtering the samples prevents clogging of the HPLC system and ensures reproducible results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).[10][11][17] These agents form transient diastereomeric complexes with the enantiomers, resulting in separate, distinguishable signals in the NMR spectrum.[11]
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Choice of Chiral Solvating Agent (CSA): For amines, chiral acids such as (R)- or (S)-mandelic acid or Mosher's acid can be effective. The choice depends on the specific amine being analyzed.
-
Sample Preparation:
-
Dissolve a known amount of the enantioenriched amine in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Add an equimolar amount of the CSA to the NMR tube.
-
Gently mix the sample to ensure complex formation.
-
-
NMR Acquisition:
-
Acquire another ¹H NMR spectrum.
-
Look for the splitting of a characteristic proton signal of the amine into two distinct signals corresponding to the two diastereomeric complexes.
-
-
Data Analysis:
-
Integrate the areas of the two separated signals.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers.
-
Calculate the enantiomeric excess from the integral values.
-
Causality in Experimental Choices: The CSA must form sufficiently stable diastereomeric complexes to induce a chemical shift difference. The choice of solvent is important; non-polar solvents often enhance the interactions leading to better separation of signals.[10] An equimolar amount of CSA is a good starting point to ensure that all of the analyte is complexed.
Logical Relationship: NMR Analysis for ee Determination
Polarimetry
Polarimetry is a classical method for assessing enantiomeric purity based on the measurement of optical rotation.[12] Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. The magnitude of rotation is proportional to the concentration of the chiral substance.
Experimental Protocol: Polarimetry
-
Sample Preparation:
-
Accurately prepare a solution of the enantioenriched amine of a known concentration (c) in a suitable solvent. .
-
-
Measurement:
-
Measure the observed optical rotation (α_obs) of the solution using a polarimeter with a sample cell of a known path length (l).
-
-
Calculation of Specific Rotation:
-
Calculate the specific rotation of the sample ([α]_obs) using the formula: [α]_obs = α_obs / (c * l)
-
-
Calculation of Enantiomeric Excess:
Causality in Experimental Choices: The concentration and solvent must be carefully controlled and reported, as specific rotation can be dependent on these factors. The path length of the cell is typically in decimeters. It is crucial to have an accurate value for the specific rotation of the pure enantiomer for this method to be reliable.
Validation of Analytical Methods
For use in a regulated environment, any analytical method for determining enantiomeric excess must be validated to ensure it is suitable for its intended purpose.[3][6][20] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The determination of enantiomeric excess after chiral resolution with this compound is a critical step in the development of enantiomerically pure amines. While polarimetry offers a quick assessment, its reliance on a known specific rotation and susceptibility to impurities limit its application for precise quantification. NMR spectroscopy with chiral solvating agents provides a more robust method that also offers structural confirmation. However, for routine, high-throughput, and regulatory-compliant analysis, chiral HPLC stands out as the most reliable and accurate technique . Its ability to directly separate and quantify enantiomers provides unambiguous and defensible data. The initial investment in method development for chiral HPLC is outweighed by the quality and reliability of the results, making it the recommended method for researchers, scientists, and drug development professionals.
References
- A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess - Benchchem. (n.d.).
- Badaloni, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(9), 736-741.
- How To Calculate Enantiomeric Excess: Learn Quickly - PharmaGuru. (2025, June 17).
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). Pharmaceutical Technology.
- A Researcher's Guide to Chiral HPLC for Validating Enantiomeric Excess in BINAM Products - Benchchem. (n.d.).
- How Reliable Are Enantiomeric Excess Measurements Obtained By Chiral HPLC?. (2020, February 14). Chirality.
- A Comparative Guide to Analytical Methods for Determining Enantiomeric Excess (ee%) - Benchchem. (n.d.).
- Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. (2013). Accounts of Chemical Research, 46(11), 2686–2695.
- Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry. (2021, April 11). The Organic Chemistry Tutor.
- HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess - Benchchem. (n.d.).
- Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access.
- Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. (n.d.). ResearchGate.
- Enantiomeric Excess | Formula, Calculation & Example. (n.d.). Study.com.
- Wenzel, T. J., & Wilcox, J. D. (2003). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Chirality, 15(4), 256-270.
- Asymmetric synthesis – analytical methods of determination of the enantiomeric excess. (2017, November 7). Borzuya University.
- Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2019). Journal of Chemical Education, 96(7), 1476–1481.
- Enantiomeric Excess (ee) and Specific Rotation Practice Problems. (n.d.). Chemistry Steps.
- NMR determination of enantiomeric excess. (n.d.). ResearchGate.
- Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). The Journal of Organic Chemistry, 87(19), 12891–12902.
- A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantification - Benchchem. (n.d.).
- Optical activity calculations. (n.d.). Khan Academy.
- 5.7: Optical Rotation. (2022, October 4). Chemistry LibreTexts.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. (2011). Journal of the American Chemical Society, 133(25), 9646–9649.
- Handbook of Analytical Validation. (n.d.). Routledge.
- Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive.
- Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. (2017). RSC Publishing.
- Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). Molecules, 26(7), 2097.
- Enantiomeric excess. (n.d.). Wikipedia.
- HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. (2009). Indian Journal of Pharmaceutical Sciences, 71(1), 44–49.
- Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. (n.d.). Beilstein Journal of Organic Chemistry.
- Chiral resolution. (n.d.). Wikipedia.
- Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: Chiral discrimination mechanism. (n.d.). ResearchGate.
- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (2020). Molecules, 25(23), 5732.
- Chiral Resolution with and without Resolving Agents. (2015, February 2). Pharmaceutical Technology.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 5. pharmaguru.co [pharmaguru.co]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pharmtech.com [pharmtech.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 14. heraldopenaccess.us [heraldopenaccess.us]
- 15. pubs.acs.org [pubs.acs.org]
- 16. experts.umn.edu [experts.umn.edu]
- 17. Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy | CoLab [colab.ws]
- 18. benchchem.com [benchchem.com]
- 19. Khan Academy [khanacademy.org]
- 20. routledge.com [routledge.com]
A Comparative Guide to Chiral HPLC Methods for Analyzing Products from (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid Resolution
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of enantiomeric purity of products resulting from the resolution of (R)-2-((1-phenylethyl)carbamoyl)benzoic acid. As researchers, scientists, and drug development professionals, ensuring the stereochemical integrity of chiral compounds is paramount. This document offers a detailed examination of suitable analytical strategies, grounded in established chromatographic principles and supported by experimental insights for structurally related molecules.
The target analyte, 2-((1-phenylethyl)carbamoyl)benzoic acid, possesses multiple points of interaction that are critical for chiral recognition: a carboxylic acid group, an amide linkage, and two phenyl rings. The presence of these functional groups makes polysaccharide-based chiral stationary phases (CSPs) particularly well-suited for its enantioseparation.
Rationale for Chiral Stationary Phase Selection
The enantiomers of 2-((1-phenylethyl)carbamoyl)benzoic acid can be effectively resolved using polysaccharide-based CSPs, such as those derived from amylose and cellulose. These CSPs offer a combination of interaction mechanisms, including π-π interactions, hydrogen bonding, and dipole-dipole interactions, which are essential for chiral recognition of molecules with multiple functional groups.[1] The aromatic rings in the analyte can engage in π-π stacking with the phenyl groups on the carbamate derivatives of the polysaccharide backbone. The amide and carboxylic acid moieties can form hydrogen bonds with the carbonyl and N-H groups of the CSP.
Pirkle-type, or brush-type, CSPs represent another viable option. These phases also rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions to achieve separation.[2] Given the structural features of the analyte, a comparative evaluation of both polysaccharide and Pirkle-type CSPs is warranted to identify the optimal analytical method.
Comparative Analysis of Chiral HPLC Methods
Two primary normal-phase chiral HPLC methods are proposed and compared for the analysis of 2-((1-phenylethyl)carbamoyl)benzoic acid enantiomers. Normal-phase chromatography is often preferred for chiral separations as it can offer superior selectivity compared to reversed-phase methods.
| Parameter | Method A: Polysaccharide-Based CSP | Method B: Pirkle-Type CSP |
| Chiral Stationary Phase | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chirex® 3005 (Pirkle-type, (R)-phenylglycine derivative) |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 230 nm | 230 nm |
| Expected Selectivity (α) | High | Moderate to High |
| Expected Resolution (Rs) | > 2.0 | > 1.5 |
| Typical Analysis Time | 10-15 minutes | 15-20 minutes |
| Advantages | Broad applicability, high success rate for a wide range of compounds.[1][3] | Well-defined chiral recognition mechanism. |
| Considerations | The high phenyl content of the analyte may lead to strong retention. | May require more method development to optimize selectivity. |
Experimental Protocols
The following are detailed step-by-step protocols for the two proposed chiral HPLC methods.
Method A: Polysaccharide-Based CSP Protocol
-
Column: Chiralpak® AD-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane, Isopropanol, and Trifluoroacetic Acid in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase before use.
-
HPLC System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample of 2-((1-phenylethyl)carbamoyl)benzoic acid in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Detection: Monitor the eluent at a UV wavelength of 230 nm.
-
Data Analysis: Integrate the peaks corresponding to the (R)- and (S)-enantiomers to determine the enantiomeric excess.
Method B: Pirkle-Type CSP Protocol
-
Column: Chirex® 3005, 5 µm, 4.6 x 250 mm.
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane, Isopropanol, and Trifluoroacetic Acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.
-
HPLC System Preparation: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the sample of 2-((1-phenylethyl)carbamoyl)benzoic acid in the mobile phase to a concentration of 1 mg/mL.
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Detection: Monitor the eluent at a UV wavelength of 230 nm.
-
Data Analysis: Integrate the peaks corresponding to the (R)- and (S)-enantiomers to determine the enantiomeric excess.
Visualization of Experimental Workflow and Chiral Recognition
To aid in the conceptual understanding of the analytical process, the following diagrams illustrate the experimental workflow and a proposed chiral recognition model.
Caption: Experimental workflow for chiral HPLC analysis.
Caption: Proposed chiral recognition mechanism.
Trustworthiness and Self-Validating Systems
The reliability of any chiral HPLC method hinges on its validation. Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the baseline resolution of the enantiomers.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
For the proposed methods, the inclusion of trifluoroacetic acid (TFA) in the mobile phase is a critical choice to ensure robust performance. The carboxylic acid moiety of the analyte can interact strongly with the stationary phase, potentially leading to peak tailing. TFA acts as a competing agent, masking the active sites on the stationary phase and protonating the carboxylate, which results in improved peak shape and reproducibility.
Conclusion
Both polysaccharide-based and Pirkle-type chiral stationary phases are strong candidates for the successful enantioseparation of 2-((1-phenylethyl)carbamoyl)benzoic acid. Method A, utilizing a Chiralpak® AD-H column, is recommended as the primary approach due to the broad enantiorecognition capabilities of amylose-based CSPs.[1][3] Method B offers a valuable alternative and may provide different selectivity. The provided protocols are robust starting points for method development and validation. Researchers are encouraged to optimize the mobile phase composition and temperature to achieve the desired resolution and analysis time for their specific application.
References
- Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113.
- McClain, R., & Przybyciel, M. (n.d.). A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model.
- Request PDF. (n.d.). Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.
- Górecki, M., & Stawinski, J. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907.
- Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 24(9), 1684.
- Welch, C. J., et al. (2014). Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
- TCI Chemicals. (n.d.).
- Sigma-Aldrich. (n.d.).
- Pereshivko, O. G., et al. (2012). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases.
- Google Patents. (n.d.).
- Ilisz, I., et al. (2024).
- Phenomenex. (n.d.).
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
Sources
Comparing (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid to other chiral resolving agents
An In-Depth Comparative Guide to Chiral Resolving Agents: Featuring (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
In the landscape of pharmaceutical and fine chemical synthesis, the separation of enantiomers from a racemic mixture—a process known as chiral resolution—stands as a pivotal and often challenging step. The biological activity of a chiral molecule frequently resides in a single enantiomer, while the other may be inactive or even elicit undesirable side effects. Among the various techniques for chiral resolution, diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and widely adopted method.[1] The success of this technique hinges on the judicious selection of a chiral resolving agent.
This guide provides a detailed comparison of this compound against other commonly employed chiral resolving agents. We will delve into the mechanistic principles, present a data-driven comparison of established agents, and provide actionable experimental protocols to empower researchers in making informed decisions for their specific applications.
The Principle of Chiral Resolution by Diastereomeric Salt Formation
The cornerstone of this classical resolution technique is the reaction between a racemic mixture (containing equal amounts of two enantiomers) and a single, pure enantiomer of a chiral resolving agent.[2] For a racemic base, such as an amine, an enantiomerically pure chiral acid is used. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent system.[3][4] This disparity allows for their separation through fractional crystallization, where the less soluble diastereomeric salt preferentially crystallizes from the solution.[2]
In Focus: this compound
While not as ubiquitously cited as tartaric or mandelic acid, this compound possesses structural features that make it a noteworthy candidate for the resolution of racemic bases.
-
Structure and Properties: This molecule integrates a carboxylic acid group (the acidic site for salt formation) and a chiral (R)-1-phenylethylamine moiety. The presence of both a phenyl ring and an amide linkage provides sites for various non-covalent interactions, such as hydrogen bonding and π-π stacking, which can be crucial for effective chiral discrimination in the crystal lattice of the diastereomeric salt.
-
Mechanism of Action: When reacted with a racemic amine, it forms two diastereomeric salts. The efficiency of the resolution depends on the difference in the crystal lattice energies of these two salts, which translates to a significant difference in their solubility. The rigid benzoic acid backbone and the chiral phenylethyl group create a well-defined three-dimensional structure that can interact differently with the two enantiomers of the amine being resolved.
A Comparative Analysis of Common Chiral Resolving Agents
The selection of a resolving agent is often a process of empirical screening, as subtle structural differences in the target molecule can dramatically affect the outcome of the resolution.[5] Below is a comparison of this compound's theoretical profile against several industry-standard resolving agents.
| Resolving Agent | Typical Substrates | Advantages | Disadvantages |
| This compound | Racemic Amines | - Multiple interaction sites (amide, phenyl, carboxyl) may lead to high chiral recognition. - Potentially forms highly crystalline salts. | - Not as widely documented; performance data is not readily available. - Higher molecular weight and synthetic complexity compared to simpler acids. |
| L-(+)-Tartaric Acid | Racemic Amines[1][6] | - Inexpensive and readily available from natural sources.[1] - Often forms well-defined crystalline salts. | - The presence of two acidic protons can sometimes lead to complex salt mixtures.[1] - Its high polarity may limit solvent choices. |
| (R)-(-)-Mandelic Acid | Racemic Amines[6] | - Often provides high enantiomeric excess, sometimes in a single crystallization.[1] - Structurally simple and commercially available. | - Can be more expensive than tartaric acid. |
| (1S)-(+)-10-Camphorsulfonic Acid | Racemic Amines | - Strong acid, which is advantageous for forming stable salts with weakly basic amines.[1] - Often forms highly crystalline salts.[1] | - Its high acidity may be unsuitable for amines with acid-sensitive functional groups.[1] - Can be more expensive than tartaric or mandelic acid. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of resolution protocols.[7] The following represents a general, yet comprehensive, workflow for the resolution of a racemic amine using a chiral acid.
Screening for Optimal Resolution Conditions
The success of a chiral resolution is highly dependent on the choice of solvent and the molar ratio of the resolving agent.[8] A preliminary screening is crucial to identify the optimal conditions.
-
Methodology:
-
Solvent Selection: In separate small-scale experiments, dissolve the racemic amine and the chiral resolving acid in various solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and aqueous mixtures thereof).
-
Molar Ratio: For each solvent, test different molar ratios of the resolving agent to the racemic amine (e.g., 0.5, 1.0, and 1.2 equivalents).
-
Observation: Observe the formation of any crystalline precipitate at both room temperature and after cooling.
-
Analysis: Isolate any crystals by filtration, dry them, and analyze the diastereomeric excess (de%) and, after liberating the amine, the enantiomeric excess (ee%) using a suitable analytical technique (e.g., chiral HPLC or NMR with a chiral shift reagent).[8]
-
Selection: Choose the solvent and molar ratio that provide the highest yield and diastereomeric/enantiomeric excess for the desired enantiomer.
-
Preparative Scale Chiral Resolution Protocol
This protocol is a general guideline and may require optimization for specific compounds.
-
Methodology:
-
Dissolution: In a suitable reaction vessel, dissolve the racemic amine in the pre-determined optimal solvent, with gentle heating if necessary.
-
Addition of Resolving Agent: Add the selected molar equivalent of this compound (or other chiral acid) to the solution. The formation of the diastereomeric salts may be exothermic.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is often crucial for forming larger, purer crystals. Further cooling in an ice bath may be required to maximize the yield of the precipitate.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Recrystallization (Optional): To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.
-
Liberation of the Enantiomerically Enriched Amine
-
Methodology:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., aqueous NaOH or Na₂CO₃) to deprotonate the amine and liberate it from the acidic resolving agent.
-
Extract the liberated enantiomerically enriched amine with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the resolved amine.
-
Conclusion
The selection of a chiral resolving agent is a critical decision that profoundly impacts the efficiency, yield, and purity of the separated enantiomers. While established agents like L-tartaric acid and (R)-mandelic acid are cost-effective and have a long history of successful application, the unique structural attributes of agents like this compound present intriguing possibilities. Its combination of a rigid aromatic core, an amide linker, and a chiral center offers a complex and specific steric environment that may prove highly effective for the resolution of particularly challenging racemic bases. Researchers are encouraged to perform systematic screening of a diverse set of resolving agents, including both classical and more specialized structures, to identify the optimal conditions for their specific target molecules.
References
- Wikipedia. Chiral resolution.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023-01-28).
- Chiralpedia. Part 6: Resolution of Enantiomers. (2025-09-15).
- National Institutes of Health. Strategies for chiral separation: from racemate to enantiomer.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. (2023-11-03).
- CrystEngComm. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022-12-19).
- Crystal Growth & Design. Population Balance Modeling of Diastereomeric Salt Resolution. (2023-02-28).
- Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. (2020-05-30).
- YouTube. Resolution by diastereomeric salts. (2014-02-08).
- ResearchGate. Chiral resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1- phenylethylamine: Chiral discrimination mechanism. (2025-08-09).
- ACS Publications. Identification of Novel 2-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic Acid Analogues as BMP-2 Stimulators.
- ChemEurope.com. Chiral resolution.
- PubMed. Identification of novel 2-((1-(benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic acid analogues as BMP-2 stimulators. (2012-10-11).
- National Institutes of Health. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate.
- Google Patents. EP1036189A1 - Resolution of chiral amines.
- Sciencemadness Discussion Board. Selecting chiral acids for resolution of amines. (2013-04-29).
- The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization.
- Beilstein Journal of Organic Chemistry. Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs.
- Stenutz. 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid.
- MDPI. Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid.
- NIST WebBook. Benzoic acid, 2-phenylethyl ester.
- PubChem. CID 10609386 | C15H14O2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Selecting chiral acids for resolution of amines. - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Chiral Purity Validation: Featuring (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The stereoisomeric composition of a molecule is a critical quality attribute in the pharmaceutical industry. The biological activity of enantiomers can vary significantly, where one may be therapeutically beneficial while the other could be inactive or even harmful. This guide provides an in-depth comparison of analytical methods for validating chiral purity, with a special focus on the application of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid as a chiral derivatizing agent for Nuclear Magnetic Resonance (NMR) spectroscopy. We will objectively compare this technique with the industry-standard method of High-Performance Liquid Chromatography (HPLC) using chiral stationary phases, supported by experimental insights and detailed protocols.
Featured Method: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
One robust method for determining enantiomeric excess involves the use of a chiral derivatizing agent (CDA). The principle is straightforward: the CDA, which is enantiomerically pure, reacts with the racemic analyte to form a mixture of diastereomers. Unlike enantiomers, which are spectroscopically identical in an achiral environment, diastereomers possess different physical and chemical properties and will exhibit distinct signals in an NMR spectrum.[1][2]
This compound serves as an effective CDA, particularly for chiral primary amines and alcohols. The carboxylic acid moiety of the agent reacts with the amine (or alcohol) to form a diastereomeric salt or amide pair.
Mechanism of Chiral Recognition: The formation of diastereomers introduces a new chiral center in proximity to the analyte's original stereocenter. The rigid, bulky structure of the (R)-1-phenylethyl group on the CDA creates distinct three-dimensional environments for the nuclei of the (R) and (S) enantiomers of the analyte. This results in different magnetic shielding effects, causing their corresponding signals in the ¹H NMR spectrum to appear at different chemical shifts (anisochronous). The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the original sample.[3]
Caption: Mechanism of Diastereomer Formation.
Alternative Method: Direct Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the gold standard for enantiomeric purity analysis due to its robustness and versatility.[4] This technique achieves separation by using a Chiral Stationary Phase (CSP).[5]
Principle of Separation: The CSP is composed of a single enantiomer of a chiral molecule immobilized on a solid support (e.g., silica gel). As the racemic analyte passes through the HPLC column, the two enantiomers interact differently with the CSP. These transient, diastereomeric interactions—which can involve hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance—lead to one enantiomer being retained more strongly than the other.[6] This difference in retention results in two separate peaks in the chromatogram, allowing for quantification. The enantiomeric excess (% ee) is calculated from the relative areas of these peaks.[7][8]
Head-to-Head Comparison: NMR with CDA vs. Chiral HPLC
The choice between these two powerful techniques depends on several factors, including the stage of development, required sensitivity, sample availability, and desired throughput.
| Parameter | NMR with this compound | Direct Chiral HPLC | Causality and Field Insights |
| Principle | Forms covalent diastereomers with distinct NMR signals.[2] | Differential interaction of enantiomers with a Chiral Stationary Phase.[6] | NMR provides a snapshot of the bulk sample in solution, while HPLC is a physical separation technique. |
| Development Time | Generally faster; requires finding a suitable solvent and resolvable signals. | Can be time-consuming; requires screening of multiple columns and mobile phases. | NMR is often preferred in research/discovery for rapid screening, whereas HPLC method development is a more involved process suited for validated QC methods. |
| Analysis Time | 5-15 minutes per sample (post-derivatization).[6] | 15-60 minutes per sample.[6] | The actual NMR acquisition is fast. The derivatization step adds time but is often a simple one-pot reaction. HPLC run times are dictated by the required resolution. |
| Sensitivity (LOQ) | Lower (~0.5-1%). | Higher (often <0.1%). | HPLC with UV or MS detectors is inherently more sensitive than NMR for detecting trace components, making it superior for impurity profiling at low levels. |
| Sample Requirement | Higher (milligrams). | Lower (micrograms to nanograms). | NMR is a less sensitive technique and requires a higher concentration of analyte to achieve a good signal-to-noise ratio. |
| Solvent Consumption | Low (typically <1 mL of deuterated solvent per sample). | High (milliliters per minute of mobile phase). | NMR is a greener technique, a significant consideration for high-throughput applications. |
| Universality | Requires a reactive functional group (e.g., amine, alcohol) on the analyte. | Broadly applicable; relies on finding a suitable CSP for the analyte's structure. | The CDA approach is limited by the analyte's chemistry. Chiral HPLC has a wider applicability due to the vast number of available CSPs. |
| Quantification | Direct integration of signals. Error can be ~2-5%.[9] | Integration of peak areas. Error is typically <2% for validated methods.[10] | Careful integration is critical for both. HPLC often provides higher precision, a key requirement for regulatory submissions.[11] |
Detailed Experimental Protocols
Protocol 1: Chiral Purity by ¹H NMR using this compound
This protocol describes the determination of enantiomeric excess for a generic chiral primary amine, such as α-methylbenzylamine.
Caption: Workflow for NMR-based chiral purity analysis.
Methodology:
-
Sample Preparation:
-
In a clean, dry NMR tube, accurately weigh approximately 5.0 mg of the chiral amine analyte.
-
Add 1.1 molar equivalents of this compound. Rationale: A slight excess of the derivatizing agent ensures complete reaction with the analyte.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Cap the tube and gently agitate until all solids are dissolved. Allow the reaction to proceed for 5-10 minutes at room temperature.
-
-
NMR Data Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher spectrometer. Rationale: Higher field strength improves signal dispersion, increasing the likelihood of baseline resolution between diastereomeric signals.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify a well-resolved pair of signals corresponding to a specific proton in the two diastereomers (e.g., the α-methine proton or a methyl group).
-
Carefully integrate the two diastereomeric signals. Let the integral values be I₁ and I₂.
-
-
Calculation of Enantiomeric Excess (% ee):
-
Calculate the % ee using the formula: % ee = [ |I₁ - I₂| / (I₁ + I₂) ] x 100
-
Protocol 2: Chiral Purity by Direct HPLC
This protocol outlines the direct separation of chiral amine enantiomers using a polysaccharide-based chiral stationary phase.
Caption: Workflow for Chiral HPLC analysis.
Methodology:
-
System and Mobile Phase Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)).
-
Mobile Phase: A typical mobile phase is a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%). Rationale: The amine modifier is crucial for obtaining good peak shape and preventing deleterious interactions of the basic analyte with the silica support.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample and Standard Preparation:
-
Sample Solution: Accurately weigh and dissolve the chiral amine sample in the mobile phase to a final concentration of approximately 1 mg/mL.[8]
-
Racemic Standard: Prepare a solution of the racemic amine (~1 mg/mL) to determine the retention times of both enantiomers and to perform system suitability checks.
-
-
Chromatographic Analysis:
-
System Suitability: Inject the racemic standard. The resolution between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification.[8]
-
Sample Injection: Inject the prepared sample solution (e.g., 10 µL).
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow both enantiomers to elute. Set the UV detector at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis and Calculation:
-
Integrate the peak areas of the two enantiomers. Let the areas be A₁ (minor enantiomer) and A₂ (major enantiomer).
-
Calculate the % ee using the formula: % ee = [ (A₂ - A₁) / (A₂ + A₁) ] x 100 [8]
-
Conclusion and Recommendations
Both NMR with a chiral derivatizing agent like This compound and direct chiral HPLC are powerful, reliable techniques for the validation of enantiomeric purity.
-
NMR with a CDA is exceptionally well-suited for research and development settings, where speed, ease of method development, and low solvent consumption are advantageous for reaction monitoring and high-throughput screening.[6] Its primary limitation is lower sensitivity compared to chromatographic methods.
-
Chiral HPLC remains the definitive method for quality control and regulatory filings, offering superior sensitivity, precision, and robustness.[10] While method development can be more intensive, the resulting validated method provides the high degree of confidence required for ensuring the quality and stereochemical integrity of drug substances.
For comprehensive validation, a dual approach can be highly effective: using NMR for rapid in-process checks and employing a fully validated chiral HPLC method for final product release, ensuring both efficiency and regulatory compliance.
References
- A practically simple three-component chiral derivatizing protocol for determining the enantiopurity of 13 chiral primary amines by 1H NMR spectroscopic analysis is described, including analysis of those that contain remote stereocenters.
- A simple three-component chiral derivatization protocol for determining the enantiopurity of chiral primary amines by 1H NMR spectroscopic analysis is described here.
- Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.
- Simple protocol for NMR analysis of the enantiomeric purity of primary amines. Europe PMC. [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. [Link]
- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents.
- Chiral Purity (enantiomer excess) for HPLC. Physics Forums. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC. [Link]
- Enantiodiscrimination of carboxylic acids using the NMR chiral solvating agent diphenylprolinols.
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy.
- New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. PubMed. [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
- Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Deriv
- Combination of HPLC “Inverted Chirality Columns Approach” and MS/MS Detection for Extreme Enantiomeric Excess Determination Even in Absence of Reference Samples. Application to Camptothecin Derivatives.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central. [Link]
- ICH guideline Q14 on analytical procedure development.
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
- NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS. HETEROCYCLES. [Link]
- Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. PubMed. [Link]
- A Thiourea Derivative of 2-[(1R)
- Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group. PubMed. [Link]
- Axially Chiral Trifluoromethylbenzimidazolylbenzoic Acid: A Chiral Derivatizing Agent for α-Chiral Primary Amines and Secondary Alcohols to Determine Absolute Configuration.
Sources
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. heraldopenaccess.us [heraldopenaccess.us]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. physicsforums.com [physicsforums.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Chiral Amine Resolution: (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid vs. Tartaric Acid
Abstract
The resolution of racemic primary amines is a cornerstone of pharmaceutical and fine chemical synthesis, where enantiomeric purity is often synonymous with therapeutic efficacy and safety. Diastereomeric salt formation followed by fractional crystallization remains a dominant, scalable, and robust methodology for this purpose.[1] The success of this technique hinges on the judicious selection of a chiral resolving agent. This guide provides a detailed, objective comparison between a classic, economical resolving agent, L-Tartaric Acid, and a more specialized agent, (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and present comparative data to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Introduction: The Imperative of Chiral Purity
Many active pharmaceutical ingredients (APIs) are chiral molecules, existing as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) exhibits the desired therapeutic activity, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. Regulatory bodies worldwide now require comprehensive characterization of both enantiomers, making efficient chiral separation a critical step in drug development.[2]
Classical resolution via diastereomeric salt formation is an enduring and industrially vital technique.[1][3][4] The principle is elegant: a racemic amine is reacted with a single enantiomer of a chiral acid. This acid-base reaction creates a pair of diastereomeric salts. Unlike the original enantiomers, which share identical physical properties, these diastereomeric salts have distinct characteristics, most importantly, differential solubility in a given solvent system.[1][3][5] This solubility difference allows for their separation by fractional crystallization. The less soluble salt precipitates, is isolated, and then a base is used to liberate the desired, now enantiomerically enriched, amine.[5][6]
This guide focuses on two such chiral acids: the ubiquitous and naturally derived tartaric acid and the synthetically tailored this compound.
The General Principle: Diastereomeric Salt Formation
The fundamental logic of this resolution technique is universal to both agents. The process involves creating two new chemical entities with different physical properties from a mixture that was previously inseparable by simple physical means.
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Resolving Agent Profile: L-(+)-Tartaric Acid
A workhorse of classical resolution, L-(+)-tartaric acid is a naturally occurring, readily available, and cost-effective chiral dicarboxylic acid.[3][7] Its widespread use is a testament to its effectiveness across a broad range of amine substrates.
Chemical Properties & Mechanism: Tartaric acid's two carboxylic acid groups provide the necessary acidic centers for salt formation, while its two hydroxyl groups can participate in hydrogen bonding networks within the crystal lattice, aiding in chiral discrimination. The formation of diastereomeric salts with a racemic amine, such as (±)-1-phenylethylamine, results in complexes like (R)-amine·(R,R)-tartrate and (S)-amine·(R,R)-tartrate, which can then be separated.[8]
Advantages:
-
Cost-Effective: As a bulk chemical derived from the wine industry, it is one of the cheapest resolving agents available.[9]
-
Widely Available: Both enantiomers, L-(+) and D-(-), are commercially available in high purity.
-
Extensively Documented: A vast body of literature exists, providing starting points for protocol optimization with a wide variety of amines.[3][7][10]
Limitations:
-
Variable Efficiency: Its small and flexible structure may not provide sufficient steric or electronic differentiation for all amines, sometimes leading to poor separation or requiring multiple recrystallizations to achieve high enantiomeric excess (%ee).[7]
-
Formation of Complex Salts: As a diacid, it can form both neutral (2:1 amine:acid) and acid (1:1) salts, which can complicate the crystallization process.[11]
-
Kinetic vs. Thermodynamic Control: The outcome can be highly sensitive to crystallization time and temperature. Rapid, kinetically controlled crystallization may yield a different outcome than a slow, thermodynamically controlled process.[12]
Representative Experimental Protocol: Resolution of (±)-1-phenylethylamine
This protocol is a standard representation and requires optimization for specific substrates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
A Strategic Approach to Enantiomeric Purity: A Cost-Benefit Analysis of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of enantioselective synthesis, particularly within pharmaceutical and fine chemical development, the choice of a chiral resolving agent is a critical decision point that profoundly impacts process efficiency, scalability, and economic viability. This guide presents an in-depth technical analysis of utilizing (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid as a chiral resolving agent. Deviating from a rigid template, this document is structured to provide a comprehensive, field-proven perspective on its application, comparing its in-situ generation and use against established, commercially available alternatives.
Introduction: The Strategic Value of Chiral Resolution
The biological activity of a chiral molecule is often confined to a single enantiomer, rendering the separation of racemic mixtures a crucial step in drug development and other specialized chemical industries. Diastereomeric salt crystallization remains a robust and widely implemented method for achieving enantiomeric purity on a large scale. This technique relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form diastereomeric salts. These salts, possessing distinct physicochemical properties, can then be separated by fractional crystallization.
This compound, also known as (R)-(+)-N-(1-Phenylethyl)phthalamic acid, is a chiral carboxylic acid. Its utility as a resolving agent stems from the chiral center on the 1-phenylethyl moiety. A key consideration for its use is the option of its in-situ synthesis from readily available and cost-effective precursors: (R)-1-phenylethylamine and phthalic anhydride. This guide will explore the cost-benefit analysis of this in-situ approach versus the use of other common chiral resolving agents.
The In-Situ Advantage: Synthesis of this compound
The on-demand synthesis of the resolving agent offers flexibility and potential cost savings. The reaction of (R)-1-phenylethylamine with phthalic anhydride is a straightforward and high-yielding nucleophilic acyl substitution.
Synthetic Workflow
Caption: Synthesis of the chiral resolving agent.
Experimental Protocol: Synthesis of this compound
Materials:
-
(R)-1-Phenylethylamine (≥99% ee)
-
Phthalic anhydride
-
Anhydrous Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in a minimal amount of anhydrous toluene.
-
Cool the solution in an ice bath with gentle stirring.
-
Slowly add a solution of (R)-1-phenylethylamine (1.0 equivalent) in anhydrous toluene to the cooled phthalic anhydride solution.
-
A white precipitate of this compound will form.
-
Continue stirring the mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.
-
The resulting slurry containing the resolving agent can be used directly in the subsequent resolution step, or the solid can be isolated by filtration, washed with cold toluene, and dried under vacuum.
Cost-Benefit Analysis: In-Situ Generation vs. Commercial Alternatives
The primary advantage of using this compound lies in the potential for cost savings through its in-situ synthesis from less expensive precursors.
Cost of Precursors and Alternatives
| Compound | Typical Purity | Estimated Cost (USD/kg) | Notes |
| (R)-1-Phenylethylamine | ≥99% | $50 - $100[1][2][3][4][5] | Precursor for the topic compound. |
| Phthalic Anhydride | ≥99% | $1 - $2[6][7][8][9][10] | Precursor for the topic compound. |
| L-(+)-Tartaric Acid | ≥99% | $10 - $20 | Common, inexpensive resolving agent. |
| (R)-(-)-Mandelic Acid | ≥99% | $50 - $150 | Effective but more costly resolving agent. |
| (1S)-(+)-10-Camphorsulfonic Acid | ≥99% | $100 - $300 | Strong acid, useful for weakly basic amines. |
Note: Prices are estimates and can vary based on supplier, quantity, and market conditions.
Performance Comparison: Resolution of a Model Racemic Amine
Due to a lack of extensive, direct comparative data for this compound, we will consider the resolution of a model racemic amine, (±)-1-phenylethylamine, with established resolving agents to provide a performance benchmark.
| Resolving Agent | Racemic Substrate | Typical Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
| L-(+)-Tartaric Acid | (±)-1-Phenylethylamine | 80-90 (of diastereomeric salt) | >85 (after one crystallization) | [11] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-2,3-diphenylpiperazine | 25 (of desired enantiomer) | 98 | [1] |
Causality Behind Performance: The efficiency of a chiral resolution is governed by the difference in solubility between the two diastereomeric salts formed. This, in turn, is influenced by the specific intermolecular interactions (hydrogen bonding, van der Waals forces, π-π stacking) in the crystal lattice of each diastereomer. The rigid structures of mandelic acid and camphorsulfonic acid can often lead to more ordered and distinct crystal packing, resulting in higher enantiomeric excess in a single crystallization compared to the more flexible tartaric acid. However, the cost-effectiveness and ready availability of tartaric acid make it a common first choice for screening.
Experimental Workflow: Chiral Resolution of a Racemic Amine
The following diagram and protocol outline the general workflow for the chiral resolution of a racemic amine using a chiral acid resolving agent, such as the in-situ generated this compound.
Sources
- 1. ias.ac.in [ias.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Procedures for the Resolution of Racemic Amphetamines [erowid.org]
- 4. Comparison of different chiral selectors for the enantiomeric determination of amphetamine‐type substances in human uri… [ouci.dntb.gov.ua]
- 5. EP3162793A1 - Chiral resolution method of n-[4-(1-aminoethyl)-phenyl]-sulfonamide derivatives - Google Patents [patents.google.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. Comparison of different chiral selectors for the enantiomeric determination of amphetamine-type substances in human urine by solid-phase extraction followed by capillary electrophoresis-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
A Comparative Guide to the NMR Analysis of Diastereomeric Salts for Chiral Purity Determination: A Case Study with (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Introduction: The Imperative of Enantiomeric Purity
In the landscape of drug development and materials science, chirality is a fundamental and critical property. The spatial arrangement of atoms in a molecule can lead to the existence of non-superimposable mirror images known as enantiomers. These enantiomers often exhibit profoundly different pharmacological, toxicological, and physiological effects. For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or, in the worst-case scenario, dangerously toxic[1][2]. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances.
This guide provides an in-depth, objective comparison of a robust and accessible method for determining enantiomeric excess (e.e.): the Nuclear Magnetic Resonance (NMR) analysis of diastereomeric salts. While routine NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers[3][4], their conversion into diastereomers renders them spectroscopically distinct.[3][5] We will use the chiral carboxylic acid, 2-((1-phenylethyl)carbamoyl)benzoic acid, as a practical case study to explore this technique and compare its performance against other common analytical methodologies.
The Core Principle: From Indistinguishable Enantiomers to Resolvable Diastereomers
The foundational concept of this method is straightforward yet powerful. Enantiomers possess identical physical properties (melting point, boiling point, solubility, NMR spectra) in an achiral environment. To overcome this, we introduce a single enantiomer of a second chiral molecule, known as a chiral resolving agent, to the racemic mixture.[6] In our case, reacting a racemic carboxylic acid ((R)-acid and (S)-acid) with a chiral amine ((R)-amine) results in the formation of two diastereomeric salts: (R)-acid•(R)-amine and (S)-acid•(R)-amine.
These diastereomers are no longer mirror images and thus have different physical properties, including their NMR spectra.[5] The distinct chemical environments in the two diastereomeric complexes cause specific protons in one diastereomer to experience slightly different magnetic shielding than the equivalent protons in the other. This results in separate, resolvable signals in the ¹H NMR spectrum, a phenomenon known as chemical shift non-equivalence (Δδ). The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, allowing for a precise calculation of enantiomeric excess.
Experimental Workflow: A Step-by-Step Guide
This section provides a detailed methodology for the synthesis of the target analyte, its conversion to diastereomeric salts, and subsequent NMR analysis.
Part 1: Synthesis of Racemic 2-((1-Phenylethyl)carbamoyl)benzoic Acid
The target compound is an N-substituted phthalamic acid, readily synthesized from commercially available starting materials.
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve phthalic anhydride (1.48 g, 10 mmol) in 30 mL of anhydrous tetrahydrofuran (THF).
-
Amine Addition: To this stirring solution, slowly add a solution of racemic 1-phenylethylamine (1.21 g, 10 mmol) in 10 mL of THF at room temperature. The addition should be performed dropwise over 10 minutes.
-
Reaction: A white precipitate will form almost immediately. Allow the reaction to stir at room temperature for 1 hour to ensure completion.
-
Workup: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the resulting white solid from an ethanol/water mixture to yield pure, racemic 2-((1-phenylethyl)carbamoyl)benzoic acid. Dry the product under vacuum. The expected yield is typically >90%.
Part 2: Formation of Diastereomeric Salts for NMR Analysis
The key to this analysis is the choice of a suitable chiral resolving agent. For resolving a chiral acid, an enantiomerically pure amine is required. (S)-(-)-1-Phenylethylamine is an excellent and readily available choice.
Protocol:
-
Sample Preparation: Accurately weigh approximately 20 mg of the racemic 2-((1-phenylethyl)carbamoyl)benzoic acid into a small vial.
-
Resolving Agent Addition: Add 1.0 to 1.1 molar equivalents of an enantiomerically pure chiral amine (e.g., (S)-(-)-1-phenylethylamine) to the vial. The use of a slight excess of the resolving agent can sometimes improve the resolution of the signals.
-
Dissolution: Add approximately 0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), to the vial. Ensure complete dissolution of both the acid and the amine, forming the diastereomeric salts in situ.
-
Transfer: Transfer the resulting solution to a standard 5 mm NMR tube.
Causality Behind Choices:
-
Why an Amine Resolving Agent? The carboxylic acid group of the analyte readily reacts with a basic amine to form a salt. This acid-base chemistry is fast, quantitative, and does not require catalysts or harsh conditions.[6][7]
-
Why 1-Phenylethylamine? Its rigid structure and aromatic ring often lead to significant differences in the spatial arrangement of the two diastereomeric salts, enhancing the chemical shift non-equivalence (ΔΔδ) in the NMR spectrum, which is crucial for accurate integration.
-
Why in situ Formation? For analytical purposes, it is not necessary to isolate the diastereomeric salts by crystallization. Forming them directly in the NMR tube is rapid, consumes minimal sample, and avoids potential fractionation that could occur during crystallization, ensuring the measured ratio reflects the true composition of the sample.[8]
Part 3: ¹H NMR Data Acquisition and Analysis
The final step is to acquire and interpret the NMR spectrum to quantify the enantiomeric excess.
Protocol:
-
Instrument Setup: Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A higher field strength will generally provide better separation of the signals.
-
Data Acquisition: Acquire the spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially if you expect to quantify a minor enantiomer.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Signal Identification: Identify a well-resolved proton signal that is duplicated due to the presence of the two diastereomers. Protons close to the chiral centers are most likely to exhibit the largest chemical shift differences. For this specific molecule, the methine proton (CH) of the 1-phenylethyl group is an excellent candidate.
-
Integration and Calculation: Carefully integrate the two distinct signals corresponding to the two diastereomers. Calculate the enantiomeric excess (e.e.) using the following formula:
e.e. (%) = [(Integral of Major Diastereomer - Integral of Minor Diastereomer) / (Integral of Major Diastereomer + Integral of Minor Diastereomer)] x 100
Visualizing the Analytical Workflow
The following diagram illustrates the complete process, from the initial racemic mixture to the final quantitative NMR analysis.
Caption: Workflow for NMR analysis of diastereomeric salts.
Comparison with Alternative Methodologies
While forming diastereomeric salts is a powerful technique, it is essential to understand its place among other methods for determining enantiomeric purity. Each method has distinct advantages and limitations.
| Parameter | NMR of Diastereomeric Salts | Chiral HPLC | NMR with Chiral Derivatizing Agents (CDAs) | NMR with Chiral Solvating Agents (CSAs) |
| Principle | In situ formation of non-covalent diastereomeric salts with distinct NMR signals.[6][7] | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[9][10][11] | Covalent reaction to form stable diastereomers (e.g., Mosher's esters), which are then analyzed by NMR.[12][13] | In situ formation of transient, non-covalent diastereomeric complexes with distinct NMR signals.[8][14][15] |
| Sample Prep | Fast: Mix analyte, resolving agent, and NMR solvent directly in a vial. | Moderate: Requires dissolution in mobile phase, filtration. Method development can be time-consuming. | Slow: Requires a chemical reaction, workup, and purification to remove excess reagents before NMR analysis.[16] | Fast: Mix analyte, solvating agent, and NMR solvent directly in the NMR tube. |
| Analysis Time | Fast (5-15 min per sample for data acquisition). | Moderate to Slow (10-30 min per sample run time). | Fast (5-15 min per sample for NMR data acquisition, but preceded by lengthy prep). | Fast (5-15 min per sample for data acquisition). |
| Sensitivity | Moderate (typically requires mg scale). | High (can detect trace impurities, μg scale). | Moderate (mg scale for NMR). | Moderate (mg scale for NMR). |
| Sample Recovery | Excellent (non-destructive, sample can be recovered by simple acid-base extraction). | Good (sample is diluted in mobile phase but can be recovered). | Poor (sample is chemically altered and recovery requires cleaving the covalent bond). | Excellent (non-destructive, sample is easily recovered). |
| Cost | Low to Moderate (cost of chiral amine and deuterated solvent). | High (expensive chiral columns and high-purity solvents). | Moderate (cost of derivatizing agent, e.g., Mosher's acid). | Moderate to High (cost of specialized solvating agents). |
| Key Advantage | Simplicity, speed, and low cost for routine analysis. | High resolution, high sensitivity, and established as a gold standard for quality control.[2] | Can produce large chemical shift differences (ΔΔδ). | Very fast, no chemical reaction required. |
| Key Limitation | Signal overlap can be an issue; requires a suitable resolving agent. | Method development can be extensive; high cost of columns.[10] | Risk of kinetic resolution (one enantiomer reacting faster than the other) leading to inaccurate results. Sample is consumed.[16] | Chemical shift differences can be small and concentration/temperature dependent. |
Conclusion: An Expert Perspective
The NMR analysis of diastereomeric salts stands as a highly practical, efficient, and cost-effective method for the determination of enantiomeric excess, particularly for chiral acids and amines. Its primary strengths lie in its simplicity of sample preparation, speed of analysis, and non-destructive nature, allowing for complete recovery of the valuable chiral analyte. This makes it an ideal choice for in-process reaction monitoring, rapid screening of resolution conditions, and routine analysis in research and early-phase development settings.
While it may not offer the same level of sensitivity as Chiral HPLC, its accessibility and the direct structural information provided by NMR make it an indispensable tool. For a comprehensive validation of enantiomeric purity, especially in late-stage development and for regulatory submissions, a combination of techniques is often beneficial. A rapid screen by NMR can be followed by a more rigorous, quantitative analysis by a validated Chiral HPLC method, providing the highest degree of confidence in the results. The choice of method ultimately depends on the specific analytical challenge, including the required level of precision, sample throughput, and available resources.
References
- Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents | Analytical Chemistry - ACS Publications.
- Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PubMed Central.
- Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing).
- A Practical Solvating Agent for the Chiral NMR Discrimination of Carboxylic Acids.
- Chiral α‐Amino Acid‐Based NMR Solvating Agents.
- NOVEL CHIRAL DERIVATIZING AGENTS FOR 1H NMR DETERMINATION OF ENANTIOMERIC PURITIES OF CARBOXYLIC ACIDS Koji Wada,* Mizuko Goto,.
- Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with phosphorylated derivatizing agents from C2-symmetrical diamines containing the (S)-alpha-phenylethyl group - PubMed.
- Chapter 4: NMR Discrimination of Chiral Organic Compounds - Books.
- Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia.
- Novel Chiral Derivatizing Agents for 1H NMR Determination of Enantiomeric Purities of Carboxylic Acids | Request PDF - ResearchGate.
- Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed.
- Direct chiral discrimination in NMR spectroscopy - SciSpace.
- Chiral 1 H NMR of Atropisomeric Quinazolinones With Enantiopure Phosphoric Acids - Frontiers.
- Can NMR be used to separate enantiomers or diastereomers? : r/Mcat - Reddit.
- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH.
- A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - NIH.
- Direct Chiral Discrimination with NMR.
- Chiral resolution - Wikipedia.
- 1 H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid - Korea Science.
- Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro.
- Determination of the enantiomeric excess of chiral carboxylic acids by 31P NMR with C2 symmetrical diamines | Request PDF - ResearchGate.
- NMR determination of enantiomeric excess - ResearchGate.
- Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A.
- Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D.
- Strategies for chiral separation: from racemate to enantiomer - PMC - NIH.
- Chiral Reagents for the Determination of Enantiomeric Excess and Absolute Configuration Using NMR Spectroscopy | Request PDF - ResearchGate.
- Identification of Novel 2-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)benzoic Acid Analogues as BMP-2 Stimulators | Journal of Medicinal Chemistry - ACS Publications.
- Chiral Resolution with and without Resolving Agents | Pharmaceutical Technology.
- 2-[[(1R)-1-phenylethyl]carbamoyl]benzoic acid - Stenutz.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- 5.8: Racemic Mixtures and the Resolution of Enantiomers - Chemistry LibreTexts.
- Resolution of a Racemic Mixture - Science Learning Center.
Sources
- 1. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. books.rsc.org [books.rsc.org]
- 4. scispace.com [scispace.com]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Polarimetry for Measuring Optical Rotation of Resolved Enantiomers
<
For researchers, scientists, and drug development professionals navigating the complexities of chiral molecules, the precise measurement of optical rotation is not just a procedural step but a cornerstone of stereochemical analysis. This guide provides an in-depth comparison of polarimetric techniques for the characterization of resolved enantiomers, grounded in scientific principles and supported by experimental data. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.
The Foundation: Chirality and Optical Activity
Many molecules, particularly those of biological significance, are "chiral," meaning they exist in two non-superimposable mirror-image forms known as enantiomers.[1][2] While enantiomers share most physical properties like melting point and boiling point, they differ in their interaction with plane-polarized light.[2] This unique property, termed optical activity , is the ability of a chiral molecule to rotate the plane of polarized light.[3][4][5] One enantiomer will rotate the light in a clockwise direction (dextrorotatory, denoted as (+) or d), while its mirror image will rotate it in a counter-clockwise direction (levorotatory, denoted as (-) or l) by an equal magnitude.[4][5][6] This fundamental difference is the basis of polarimetry.
The significance of chirality in drug development cannot be overstated. Often, only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause adverse effects.[][8][9] Therefore, the ability to separate and quantify enantiomers is critical for ensuring the safety and efficacy of pharmaceuticals.[8][10][11]
The Principle of Polarimetry: How It Works
A polarimeter is the scientific instrument used to measure the angle of rotation of plane-polarized light as it passes through an optically active substance.[3][12][13] The working principle lies in the interaction between polarized light and the chiral molecules in a sample.[14]
Here's a breakdown of the process:
-
Light Source: A monochromatic light source, traditionally a sodium D-line lamp (589 nm), emits unpolarized light.[13][15] Modern instruments often use stable and energy-efficient LEDs.[16]
-
Polarizer: The unpolarized light passes through a polarizing filter (the polarizer), which allows only light waves oscillating in a single plane to pass through, creating plane-polarized light.[3][15][17]
-
Sample Tube: The plane-polarized light then travels through a sample tube containing the solution of the chiral compound.[3][13] If the substance is optically active, it will rotate the plane of the polarized light.[14][15]
-
Analyzer: After passing through the sample, the light reaches a second polarizing filter called the analyzer.[3][17]
-
Detection: The analyzer is rotated until the maximum amount of light passes through (or is extinguished), and the angle of this rotation is measured.[3] This measured angle is the observed rotation (α) .[18]
From Observed Rotation to Specific Rotation: A Standardized Measure
The observed rotation (α) is dependent on several factors, including the concentration of the sample, the length of the sample tube, the temperature, and the wavelength of the light used.[4][16] To obtain a standardized value that is a characteristic property of a compound, we calculate the specific rotation ([α]) .[12][19]
The formula for specific rotation is:
[α]Tλ = α / (l × c) [20]
Where:
-
[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).
-
α is the observed rotation in degrees.[21]
-
l is the path length of the sample tube in decimeters (dm).[21]
-
c is the concentration of the solution in grams per milliliter (g/mL) or grams per 100 mL (g/100mL).[19][21][22]
The units for specific rotation are typically degrees mL g⁻¹ dm⁻¹.[20]
Experimental Protocol: Measuring Optical Rotation
This section provides a detailed, step-by-step methodology for measuring the optical rotation of a resolved enantiomer.
Objective: To determine the specific rotation of a pure enantiomer.
Materials:
-
Polarimeter (Manual or Automatic)
-
Volumetric flasks
-
Analytical balance
-
Sample of the resolved enantiomer
-
Appropriate solvent (e.g., ethanol, chloroform, water)
-
Polarimeter sample tubes (typically 1 dm or 2 dm)
Procedure:
-
Instrument Calibration and Zeroing:
-
Turn on the polarimeter and the light source, allowing them to warm up and stabilize as per the manufacturer's instructions.
-
Fill a clean sample tube with the pure solvent that will be used to dissolve the sample.
-
Place the solvent-filled tube in the polarimeter.
-
Zero the instrument. This step corrects for any optical rotation caused by the solvent or the sample tube itself.
-
-
Sample Preparation:
-
Accurately weigh a known mass of the pure enantiomer using an analytical balance.
-
Dissolve the weighed sample in a precise volume of the chosen solvent using a volumetric flask to prepare a solution of known concentration (c). Ensure the sample is completely dissolved.
-
-
Measurement:
-
Rinse the sample tube with a small amount of the prepared solution.
-
Carefully fill the sample tube with the solution, ensuring there are no air bubbles in the light path.
-
Place the filled sample tube in the polarimeter.
-
Measure the observed rotation (α). For a manual polarimeter, this involves rotating the analyzer to find the point of maximum or minimum light intensity.[14] Automatic polarimeters will provide a direct digital reading.[13]
-
Record the temperature (T) at which the measurement was taken.
-
-
Calculation of Specific Rotation:
-
Use the recorded observed rotation (α), the known path length of the sample tube (l), and the calculated concentration (c) to determine the specific rotation ([α]) using the formula mentioned previously.
-
Determining Enantiomeric Excess (e.e.)
In many cases, a sample will not be a pure enantiomer but a mixture of two enantiomers. The enantiomeric excess (e.e.) , or optical purity, is a measure of the purity of a chiral substance.[6][23] It is defined as the absolute difference between the mole fraction of each enantiomer.
The enantiomeric excess can be calculated using the following formula:
e.e. (%) = ([α]observed / [α]max) × 100 [20]
Where:
-
[α]observed is the specific rotation of the mixture.
-
[α]max is the specific rotation of the pure major enantiomer.
For example, a sample with an e.e. of 95% contains 97.5% of one enantiomer and 2.5% of the other. A racemic mixture, which contains equal amounts of both enantiomers, has an e.e. of 0% and is optically inactive.[5][24]
Comparison of Polarimetry Techniques
While the fundamental principle of polarimetry remains the same, advancements in technology have led to different types of polarimeters with varying levels of automation and precision.
| Feature | Manual Polarimeter | Semi-Automatic Polarimeter | Fully Automatic/Digital Polarimeter |
| Operation | Manual rotation of the analyzer, visual detection of the null point.[14][25] | Push-button control for analyzer rotation.[25] | Fully automated measurement process with electronic detection.[13][25] |
| Precision | Lower, dependent on operator skill. | Higher than manual. | Highest accuracy and resolution.[13][25] |
| Speed | Slower. | Faster than manual. | Very fast, results in seconds.[13] |
| Data Handling | Manual recording. | Digital display, may have basic data output. | Internal data storage, LIMS connectivity, software for calculations.[13] |
| Best Suited For | Educational purposes, basic laboratory tasks.[14] | Routine quality control, research labs with moderate throughput. | High-throughput screening, regulated environments (pharmaceuticals).[10][13] |
Advanced Applications and Considerations
Beyond basic specific rotation measurements, polarimetry is a versatile tool in research and development:
-
Kinetic Studies: Monitoring the change in optical rotation over time can be used to study the kinetics of reactions involving chiral compounds.[14][26]
-
Quality Control: Polarimetry is extensively used in the pharmaceutical industry for quality control of raw materials and final products, ensuring chiral purity and concentration.[8][9][10][27]
-
High-Throughput Screening: Automated polarimeters are integrated into high-throughput screening workflows for rapid analysis of multiple samples in drug discovery.[10]
Factors Affecting Measurement Accuracy:
-
Temperature: Optical rotation is temperature-dependent, so precise temperature control is crucial for accurate and reproducible results.[16][28]
-
Wavelength: The magnitude of optical rotation varies with the wavelength of light used (a phenomenon known as optical rotatory dispersion). Using a monochromatic light source is essential.[16][28]
-
Solvent: The solvent can influence the measured optical rotation. It is important to use the same solvent for all comparative measurements and to report the solvent used when citing a specific rotation value.
-
Purity of the Sample: Impurities, especially optically active ones, can significantly affect the accuracy of the measurement.[16][23]
Alternative and Complementary Techniques
While polarimetry is a powerful technique, it is often used in conjunction with other methods for a comprehensive analysis of enantiomers.
-
Chiral Chromatography (HPLC, GC): High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases are powerful separation techniques that can physically separate enantiomers, allowing for their individual quantification.[29][30] This is often considered the gold standard for determining enantiomeric excess.[23][31]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents in NMR can allow for the differentiation and quantification of enantiomers.[31]
Conclusion
Polarimetry remains an indispensable and non-destructive technique for the measurement of optical rotation and the determination of enantiomeric purity.[5][12] Its application is fundamental in various scientific fields, particularly in drug development where the stereochemistry of a molecule is directly linked to its biological activity.[9][11] By understanding the principles of polarimetry, adhering to rigorous experimental protocols, and being aware of the factors that can influence measurements, researchers can confidently and accurately characterize resolved enantiomers. The choice of a manual, semi-automatic, or fully automatic polarimeter will depend on the specific needs of the laboratory, balancing factors such as throughput, required precision, and budget. For the most accurate determination of enantiomeric excess, especially in complex mixtures, the use of complementary techniques like chiral chromatography is highly recommended.
References
- Study.com. (n.d.). Specific Rotation, Equation & Calculation - Lesson.
- MDPI. (2023). Advancement of Chiral Resolution and Separations: Techniques and Applications.
- Torontech. (2025, January 2). Polarimeter Guide: Optical Activity & Applications.
- Wikipedia. (n.d.). Polarimeter.
- Learning Chemistry. (n.d.). Polarimetry - Principle, Definition, Instrumentation.
- Atago.net. (n.d.). General Principals of Polarimeters.
- Drawell. (n.d.). Polarimetry: Applications, Advancements, and Industry Trends.
- Sui, D. (2025, March 15). Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution.
- GAO Tek. (n.d.). Applications of Polarimeters in The Pharmaceutical Industry.
- Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents.
- University of Rochester. (n.d.). Specific Rotation.
- Chemistry LibreTexts. (2019, May 19). 5.5 Polarimetry.
- Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation.
- HINOTEK. (n.d.). What is a Polarimeter? Principle, Uses & Applications.
- Drawell. (n.d.). How Polarimeters are Applied in Pharmaceutical Quality Control.
- Research and Reviews. (2023, September 21). Significance and Applications of Polarimetry in Scientific Field.
- YouTube. (2025, October 27). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess.
- CrystEngComm. (2023, October 16). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation.
- PubMed. (1997, August). Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection.
- Applied Physics Letters. (2018, May 22). Optical rotation based chirality detection of enantiomers via weak measurement in frequency domain.
- Wikipedia. (n.d.). Specific rotation.
- Chemistry LibreTexts. (2021, December 15). 5.4: Optical Activity.
- YouTube. (2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry.
- Cole-Parmer. (2015, April 10). Polarimeter: Learn Which One Is Best For You.
- JoVE. (2017, February 22). Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation.
- Drawell. (n.d.). What are Different Types of Polarimeters and How to Select the Suitable Type.
- Munro Scientific. (n.d.). Polarimeter: A Complete Guide.
- Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess.
- YouTube. (2025, January 28). What Is Optical Rotation In Organic Chemistry?.
- University of Bath. (n.d.). Determination of enantiomeric excess.
- ResearchGate. (n.d.). Development and validation of a modified polarimetric assay method for small volume samples.
- BYJU'S. (n.d.). Optical Rotation Theory.
- Wikipedia. (n.d.). Optical rotation.
- PubMed Central. (n.d.). Absolute optical chiral analysis using cavity-enhanced polarimetry.
- Review of Scientific Instruments. (2013, May 13). Improving the accuracy of optical rotation measurement based on optical null methods by curve-fitting.
- PubMed. (1989). Polarimetric detection in high-performance liquid chromatography.
- ResearchGate. (n.d.). DEVELOPMENT AND VALIDATION OF A MODIFIED POLARIMETRIC ASSAY METHOD FOR SMALL VOLUME SAMPLES.
- PubMed Central. (n.d.). Polarimetric Measurements of Surface Chirality Based on Linear and Nonlinear Light Scattering.
Sources
- 1. drpress.org [drpress.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Polarimeter - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Polarimetry in Pharmaceutical Quality Control - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. rroij.com [rroij.com]
- 12. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 13. hinotek.com [hinotek.com]
- 14. torontech.com [torontech.com]
- 15. priyamstudycentre.com [priyamstudycentre.com]
- 16. munroscientific.co.uk [munroscientific.co.uk]
- 17. Polarimeter Data book-General Principals of Polarimeters | ATAGO CO.,LTD. [atago.net]
- 18. youtube.com [youtube.com]
- 19. Specific Rotation, Equation & Calculation - Lesson | Study.com [study.com]
- 20. Specific rotation - Wikipedia [en.wikipedia.org]
- 21. ospt.osi.lv [ospt.osi.lv]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. Optical rotation - Wikipedia [en.wikipedia.org]
- 25. coleparmer.com [coleparmer.com]
- 26. byjus.com [byjus.com]
- 27. Applications of Polarimeters in The Pharmaceutical Industry - GAO Tek [gaotek.com]
- 28. pubs.aip.org [pubs.aip.org]
- 29. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 30. Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 31. Determination of enantiomeric excess [ch.ic.ac.uk]
A Comparative Guide to the Certificate of Analysis for (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the stereochemical identity of a molecule is paramount. For chiral molecules such as (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, the specific three-dimensional arrangement of atoms can dictate its pharmacological activity, efficacy, and safety profile. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the analytical methodologies used to generate a Certificate of Analysis (CoA) for this compound. A CoA is a critical document that ensures the identity, purity, and quality of a chemical substance.[1][2][3] This guide will not only detail the "what" and "how" of these analytical tests but also the "why," offering insights into the selection of methods and the interpretation of data. We will also explore potential bioisosteric alternatives to this molecule, providing a broader context for its application in drug discovery.
The Critical Role of Chirality: Why (R) Matters
This compound possesses a single chiral center at the benzylic carbon of the 1-phenylethyl moiety. This seemingly small structural feature has profound implications. The differential interaction of enantiomers with chiral biological targets, such as enzymes and receptors, often leads to one enantiomer being therapeutically active (the eutomer) while the other may be inactive or even contribute to undesirable side effects (the distomer).[4] Therefore, rigorous analytical control to ensure high enantiomeric purity is not merely a quality control checkbox; it is a fundamental aspect of drug safety and efficacy.
Deconstructing the Certificate of Analysis: A Multi-faceted Approach to Quality
A Certificate of Analysis for a high-purity chiral compound like this compound is a comprehensive document that synthesizes data from multiple analytical techniques.[2][5] Each method provides a unique piece of the puzzle, contributing to a holistic understanding of the compound's quality.
Representative Certificate of Analysis
Below is a representative Certificate of Analysis for this compound, outlining the typical tests and specifications.
| Test | Specification | Method | Purpose |
| Appearance | White to off-white solid | Visual Inspection | Confirms the physical state and absence of gross impurities. |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR Spectroscopy | Confirms the molecular structure and identifies the compound. |
| Identity (Mass Spec) | Conforms to structure | Mass Spectrometry | Confirms the molecular weight and elemental composition. |
| Purity (HPLC) | ≥ 98.0% | HPLC-UV | Quantifies the amount of the target compound relative to impurities. |
| Enantiomeric Excess | ≥ 99.0% e.e. | Chiral HPLC | Determines the percentage of the desired (R)-enantiomer over the (S)-enantiomer. |
| Residual Solvents | ≤ 0.5% | GC-HS | Quantifies any remaining solvents from the synthesis and purification process. |
| Water Content | ≤ 0.5% | Karl Fischer Titration | Determines the amount of water present in the sample. |
| Melting Point | 132-136 °C | Capillary Method | A sharp melting point range is indicative of high purity. |
Experimental Protocols and Data Interpretation: The Science Behind the Specifications
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of phthalic anhydride with (R)-1-phenylethylamine.[6] This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl groups of the anhydride, leading to the opening of the ring and the formation of the phthalamic acid derivative.
Sources
A Comparative Guide to Chiral Resolution of Primary Amines: Evaluating (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic primary amines into their constituent enantiomers is a cornerstone of synthetic chemistry, particularly in the pharmaceutical and fine chemical industries where the therapeutic benefits of a molecule are often confined to a single stereoisomer. The classical method of diastereomeric salt formation followed by fractional crystallization remains a robust, scalable, and widely practiced technique for achieving this critical separation. The choice of the chiral resolving agent is the most crucial parameter in this process, directly impacting the yield, enantiomeric purity, and overall efficiency.
This guide provides a comprehensive overview of chiral resolution for primary amines, with a specific focus on the potential utility of (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid . While this resolving agent is commercially available, detailed experimental data on its application in the scientific literature is notably scarce. Therefore, to provide a practical and data-driven comparison, this guide will benchmark its theoretical application against well-documented and commonly employed resolving agents: (S)-Mandelic Acid and L-(+)-Tartaric Acid. We will delve into the principles of chiral resolution, present comparative data for established agents, and provide detailed experimental protocols.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle behind this classical resolution technique lies in the reaction of a racemic amine with an enantiomerically pure chiral acid. This acid-base reaction yields a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers possess distinct physicochemical characteristics, most importantly, differing solubilities in a given solvent. This disparity in solubility is the key to their separation via fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer enriched in the mother liquor. Following separation, the optically pure amine can be liberated from the salt by treatment with a base.
The resolving agent, this compound, possesses a carboxylic acid group for salt formation with the racemic amine and a chiral center derived from (R)-1-phenylethylamine. The steric and electronic interactions between the resolving agent and the individual enantiomers of the amine will dictate the stability and solubility of the resulting diastereomeric salts.
Comparative Overview of Chiral Resolving Agents for Primary Amines
While specific data for this compound is limited, we can compare its structural features to those of well-established resolving agents to infer its potential efficacy.
| Chiral Resolving Agent | Structure | Acidity (pKa) | Advantages | Considerations |
| This compound | ~4-5 (estimated) | Possesses both a hydrogen bond donor (amide N-H) and acceptor (amide and carboxyl C=O), and a phenyl group for potential π-π stacking interactions. This can lead to strong and specific interactions with a target amine. | Limited published data on its efficacy. May be more expensive than classical resolving agents. | |
| (S)-Mandelic Acid | pKa ≈ 3.41 | Widely documented and often provides high enantiomeric excess in a single crystallization.[1] Both enantiomers are commercially available. | Can be more expensive than tartaric acid. | |
| L-(+)-Tartaric Acid | pKa1 ≈ 2.98, pKa2 ≈ 4.34 | Readily available, inexpensive, and extensively documented.[1] Demonstrates good performance for a wide range of primary amines. | The presence of two acidic protons can sometimes lead to the formation of complex salt mixtures, complicating the crystallization process. |
Performance Data for Established Resolving Agents
The following table summarizes the performance of (S)-Mandelic Acid and L-(+)-Tartaric Acid in the resolution of the model primary amine, (±)-1-phenylethylamine. It is important to note that the yield and enantiomeric excess are highly dependent on the specific experimental conditions, including stoichiometry, concentration, temperature, and crystallization time.
| Racemic Amine | Chiral Resolving Agent | Solvent | Diastereomeric Salt Yield (%) | Enantiomeric Excess (ee) of Recovered Amine (%) | Reference |
| (±)-1-Phenylethylamine | (S)-Mandelic Acid | Methanol | 65 | >98 (for the R-amine) | [1] |
| (±)-1-Phenylethylamine | L-(+)-Tartaric Acid | Methanol | 70 | 95 (for the S-amine) | [1] |
Detailed Experimental Protocols
The following are detailed, representative protocols for the chiral resolution of a primary amine using the benchmarked resolving agents. These are generalized protocols and may require optimization for specific substrates and scales.
Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid
Materials:
-
(±)-1-Phenylethylamine
-
(S)-(-)-Mandelic acid
-
Methanol
-
10% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic (±)-1-phenylethylamine (1 equivalent) in a minimum amount of warm methanol in an Erlenmeyer flask.
-
In a separate flask, dissolve (S)-(-)-mandelic acid (0.5 to 1.0 equivalent) in warm methanol.
-
Slowly add the mandelic acid solution to the amine solution with constant stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt ((R)-amine-(S)-mandelic acid) should be observed.
-
To maximize the yield, the flask can be cooled further in an ice bath for a period of time (e.g., 1-2 hours).
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
-
Liberation of the Free Amine:
-
Suspend the collected crystals in water and add 10% NaOH solution until the solid dissolves and the solution is basic to litmus paper.
-
-
Extraction and Isolation:
-
Extract the liberated (R)-(+)-1-phenylethylamine with diethyl ether.
-
Dry the combined ethereal extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the resolved (R)-amine.
-
Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
10% Sodium Hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic (±)-1-phenylethylamine (1 equivalent) in a minimum amount of warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 equivalent) in warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool to room temperature and then in an ice bath to induce crystallization of the less soluble diastereomeric salt ((S)-amine-L-tartaric acid).
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash with cold methanol.
-
-
Liberation of the Free Amine:
-
Treat the diastereomeric salt with 10% aqueous NaOH to liberate the free amine.
-
-
Extraction and Isolation:
-
Extract the (S)-(-)-1-phenylethylamine with diethyl ether.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Visualizing the Resolution Process
The following diagrams illustrate the general workflow and logical progression of chiral resolution by diastereomeric salt formation.
Caption: General workflow for the chiral resolution of a primary amine.
Caption: Logical relationship in diastereomeric salt resolution.
Conclusion and Future Outlook
The selection of an appropriate chiral resolving agent is a critical decision in the development of efficient and scalable processes for the production of enantiomerically pure primary amines. While established resolving agents like (S)-Mandelic acid and L-(+)-Tartaric acid have a proven track record, the exploration of novel agents is essential for expanding the toolkit available to chemists.
This compound presents an interesting structural motif with the potential for effective chiral discrimination through a combination of ionic, hydrogen bonding, and π-π stacking interactions. However, the current lack of published application data makes a direct performance comparison impossible. Further research is warranted to elucidate the practical utility of this resolving agent across a range of primary amine substrates. Such studies would ideally include a systematic evaluation of solvent effects, stoichiometry, and temperature on the resolution efficiency, providing the much-needed data to position this compound within the landscape of commercially available chiral resolving agents.
References
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (R)-2-((1-Phenylethyl)carbamoyl)benzoic Acid
Core Principles of Chemical Waste Management
Before delving into the specific protocol, it is crucial to understand the foundational principles of laboratory chemical waste management. The overarching goal is to prevent harm to individuals and the environment by ensuring that chemical waste is properly identified, segregated, stored, and disposed of in accordance with all applicable regulations.[4] Key tenets include:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved through careful planning of experiments, ordering only the necessary quantities of chemicals, and avoiding the preparation of excessive stock solutions.
-
Segregation: Never mix incompatible waste streams.[4] For (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid, this means keeping it separate from bases, oxidizing agents, and reducing agents to prevent violent reactions.
-
Proper Labeling and Storage: All waste containers must be clearly and accurately labeled with their contents and associated hazards. Storage should be in a designated, well-ventilated area, away from sources of ignition.
Hazard Assessment of this compound
Based on the known hazards of benzoic acid and structurally similar compounds, this compound should be handled as a hazardous substance.[1][2][3][5][6][7][8][9] The primary hazards are likely to be:
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | May cause skin irritation upon contact. | H315: Causes skin irritation.[1][5][6][9] |
| Serious Eye Damage | Poses a risk of serious eye damage. | H318: Causes serious eye damage.[1][5][6][9] |
| Specific Target Organ Toxicity | May cause damage to organs (lungs) through prolonged or repeated exposure via inhalation. | H372: Causes damage to organs (Lungs) through prolonged or repeated exposure if inhaled.[1][5][6] |
| Aquatic Toxicity | Potentially harmful or toxic to aquatic life. | H402: Harmful to aquatic life.[1][5] H400: Very toxic to aquatic life.[3] |
This table summarizes the likely hazards based on data for benzoic acid and a structurally similar compound. Always consult the specific SDS if available.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a risk of splashing.[4]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential to prevent skin contact.[4]
-
Body Protection: A laboratory coat must be worn at all times.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash. [4]
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended.
-
Do not mix this waste with other waste streams, particularly solvents or inorganic acids, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
2. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
List all known hazards (e.g., "Skin Irritant," "Eye Damage," "Potential Aquatic Toxin").
3. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be a secure, well-ventilated area, away from general laboratory traffic.
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
-
Keep the container away from incompatible materials such as bases, strong oxidizing agents, and strong reducing agents.[2]
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest documentation and handover.
-
The final disposal of the waste must be conducted at an approved hazardous waste disposal facility.[1][3][7][10]
Spill Management
In the event of a spill, immediate action is required to mitigate risks:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel. Inform your laboratory supervisor and EHS department.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, it may be necessary to evacuate the entire lab and allow the ventilation system to clear any airborne dust or vapors.
-
Contain: For a dry spill, carefully sweep or vacuum the material. Avoid actions that could generate dust.[4] Lightly moistening the material with water may help to suppress dust.
-
Collect: Place all contaminated materials, including cleaning supplies and contaminated PPE, into a sealed container and label it as hazardous waste.
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent or detergent and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- CPAchem Ltd. (2023, June 2). Safety Data Sheet: Benzoic Acid.
- Labbox. (2023, December 1). Benzoic acid AGR Safety Data Sheet.
- Al-Subaie, A. M., & Al-Onazi, W. A. (2023). A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC - PubMed Central.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. durhamtech.edu [durhamtech.edu]
- 8. Benzoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 9. labbox.es [labbox.es]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
Guide to Personal Protective Equipment for Handling (R)-2-((1-Phenylethyl)carbamoyl)benzoic acid
For researchers, scientists, and drug development professionals, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for the handling of this compound, a compound of interest in various research and development pipelines. The recommendations herein are synthesized from established safety protocols for structurally related compounds and general laboratory best practices, ensuring a robust framework for minimizing exposure and mitigating potential risks.
Understanding the Hazard Profile
-
Carboxylic Acid Moiety: Carboxylic acids are known to be irritants and can be corrosive. Benzoic acid, the parent carboxylic acid of this compound, is known to cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3] Ingestion of large doses may lead to gastric pain, nausea, and vomiting.[1]
-
Aromatic Amide Moiety: Aromatic amides can also present hazards, including potential skin and eye irritation.
-
Solid Form: As a solid, this compound may exist as a fine powder, which can be easily aerosolized during handling, posing an inhalation hazard.[4] Dusts can also cause respiratory irritation and may form explosive mixtures with air under certain conditions.[5][6]
Given these characteristics, it is prudent to treat this compound as a hazardous substance, with the potential to cause skin, eye, and respiratory irritation.
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is essential to provide comprehensive protection when handling this compound. The following table summarizes the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes and Face | Chemical splash goggles meeting ANSI Z87.1 standards.[7] A face shield should be worn over goggles when there is a risk of splashing or significant dust generation.[4][8] | Protects against splashes of solutions containing the compound and airborne dust particles, which can cause serious eye damage.[1] |
| Skin and Body | A fully buttoned, long-sleeved lab coat.[9] Consider a chemical-resistant apron for larger quantities or when splashing is likely. | Prevents contact of the chemical with skin and personal clothing.[9] |
| Hands | Chemical-resistant gloves (e.g., nitrile).[8][10] | Prevents direct skin contact. Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated.[11] |
| Feet | Fully enclosed shoes.[9] | Protects feet from spills. Sandals, perforated shoes, or other open-toed footwear are not permitted in the laboratory.[11] |
| Respiratory | Use in a well-ventilated area, preferably a certified chemical fume hood, is the primary means of exposure control.[4][12] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator is required.[10][13] | Minimizes the inhalation of airborne dust particles, which can cause respiratory tract irritation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.[4]
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control the release of dust and vapors.[4][12]
-
Ventilation Check: Before starting any work, ensure that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area. This minimizes movement in and out of the designated handling zone.
-
Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[12][14]
Handling the Solid Compound
-
Donning PPE: Put on all required PPE in the correct order: lab coat, then eye and face protection, and finally gloves.
-
Weighing and Transfer: When weighing and transferring the solid, use a spatula and conduct these operations within the fume hood to contain any dust.[4] Avoid pouring the solid from a height to minimize dust generation.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
Post-Handling Procedures
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield/goggles, and then the lab coat.[4]
-
Hand Hygiene: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[11][12]
Disposal Plan: Managing Chemical Waste
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4][14]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the sink.[12][14]
-
Container Labeling: All waste containers must be clearly labeled with the chemical name and associated hazards.[9]
-
Regulatory Compliance: Dispose of all hazardous waste in accordance with local, state, and federal regulations.[5]
Visualization of Safety Protocols
To further clarify the procedural flow, the following diagrams illustrate the key workflows for handling this compound.
Caption: Figure 1: Recommended PPE Donning Sequence.
Caption: Figure 2: Step-by-Step Safe Handling Workflow.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.
References
- Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
- Lab Safety Rules and Guidelines. (2024, January 23). [Link]
- PozeSCAF. Chemistry Lab Safety Rules. [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard). [Link]
- National Center for Biotechnology Information.
- Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. [Link]
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026? [Link]
- Metasci.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzoic Acid. [Link]
- Carl ROTH.
- CHEMM. Personal Protective Equipment (PPE). [Link]
- Ing. Petr Švec - PENTA s.r.o. (2024, April 24). Benzoic acid. [Link]
- CPAchem Ltd. (2023, June 2).
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
- Labbox. Benzoic acid AGR. [Link]
Sources
- 1. tsapps.nist.gov [tsapps.nist.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. labbox.es [labbox.es]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nj.gov [nj.gov]
- 6. ilpi.com [ilpi.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. leelinework.com [leelinework.com]
- 9. greenwgroup.com [greenwgroup.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. pozescaf.com [pozescaf.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
